molecular formula C₁₄H₂₆F₃NO₅ B1139864 N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin CAS No. 383417-50-3

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Cat. No.: B1139864
CAS No.: 383417-50-3
M. Wt: 345.36
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Description

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₆F₃NO₅ and its molecular weight is 345.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26F3NO5/c15-14(16,17)9-23-6-4-2-1-3-5-18-7-11(20)13(22)12(21)10(18)8-19/h10-13,19-22H,1-9H2/t10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWXZUXXANFWSU-YVECIDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCCOCC(F)(F)F)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOCC(F)(F)F)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123508
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383417-50-3
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383417-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Publicly accessible scientific literature does not currently contain specific experimental data on the biological activity or mechanism of action of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. This guide, therefore, presents a comprehensive analysis of its anticipated mechanism of action based on the well-established principles of its parent compound, 1-deoxynojirimycin (DNJ), and a broad class of N-alkylated DNJ derivatives. The insights into the role of the unique 7-oxa-9,9,9-trifluorononyl side chain are based on established structure-activity relationships within this class of inhibitors.

Introduction

This compound is a synthetic iminosugar, a class of carbohydrate mimetics where the endocyclic oxygen of a monosaccharide is replaced by a nitrogen atom.[1] As a derivative of 1-deoxynojirimycin (DNJ), a natural alkaloid, it belongs to a family of compounds renowned for their potent inhibitory effects on various glycosidases.[2] The core structure of DNJ mimics the transition state of the glycosidic bond cleavage, allowing it to act as a competitive inhibitor of enzymes that process glucose-containing substrates.[3] The N-alkylation of the DNJ core, as seen in the topic compound, is a key structural modification known to significantly enhance potency and modulate selectivity towards specific enzymes, particularly glucosylceramide synthase (GCS).[4] This guide will provide a detailed exploration of the dual mechanism of action of N-alkylated DNJ derivatives, their impact on cellular pathways, and the experimental methodologies employed to characterize their function.

Dual Mechanism of Action: A Two-Pronged Approach to Glycan and Glycolipid Modulation

The primary mechanism of action of N-alkylated deoxynojirimycin derivatives is the competitive inhibition of two key classes of enzymes: α-glucosidases located in the endoplasmic reticulum (ER) and glucosylceramide synthase (GCS) at the Golgi apparatus.[4][5]

Inhibition of α-Glucosidases and N-linked Glycoprotein Processing

In the endoplasmic reticulum, the proper folding of many nascent glycoproteins is dependent on a quality control cycle involving the sequential removal of glucose residues from a Glc₃Man₉GlcNAc₂ oligosaccharide precursor. This process is catalyzed by α-glucosidase I and II.[5]

As a glucose analogue, the deoxynojirimycin headgroup of this compound is expected to bind to the active site of these α-glucosidases.[3] This competitive inhibition prevents the trimming of glucose residues from the N-linked glycans of newly synthesized glycoproteins. The persistence of these glucose residues leads to prolonged interaction with ER chaperones like calnexin and calreticulin, which can disrupt the proper folding and trafficking of these proteins.[4] This mechanism is the basis for the antiviral activity of many DNJ derivatives, as the envelope glycoproteins of several viruses require correct N-linked glycan processing for their fusogenic activity.

Anticipated Structure-Activity Relationship of the 7-Oxa-9,9,9-trifluorononyl Side Chain:

The N-alkylation of DNJ generally increases its potency against ER α-glucosidases. The introduction of an oxygen atom (oxa) in the alkyl chain may increase its flexibility and polarity, potentially influencing its interaction with the enzyme's active site. The terminal trifluoromethyl group significantly increases the lipophilicity of the chain's terminus, which could enhance membrane association and cellular uptake. Studies on fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs suggest that fluorination can modulate protein affinity and metabolic stability.[1]

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucose trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin Calnexin/Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Protein Correct Folding Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Incorrect Folding DNJ_Derivative N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin DNJ_Derivative->Glucosidase_I Inhibition DNJ_Derivative->Glucosidase_II Inhibition

Caption: Inhibition of N-linked glycoprotein processing in the ER.

Inhibition of Glucosylceramide Synthase and Glycosphingolipid Biosynthesis

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide on the cytosolic face of the Golgi apparatus. The resulting glucosylceramide is the precursor for a vast array of complex GSLs, including gangliosides and globosides.

The N-alkylated derivatives of deoxynojirimycin are potent inhibitors of GCS.[4] The DNJ moiety mimics the glucose substrate, while the hydrophobic N-alkyl chain is thought to mimic the ceramide substrate, leading to a competitive inhibition of the enzyme.[4] By blocking this initial step, these inhibitors effectively deplete the cell of a wide range of complex GSLs. This "substrate reduction therapy" is the therapeutic principle behind the use of N-butyl-deoxynojirimycin (Miglustat) for the treatment of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.

Anticipated Structure-Activity Relationship of the 7-Oxa-9,9,9-trifluorononyl Side Chain:

The length and hydrophobicity of the N-alkyl chain are critical for GCS inhibition. Longer alkyl chains generally lead to more potent inhibition. The 7-oxa-9,9,9-trifluorononyl chain is a relatively long and hydrophobic moiety. The terminal trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, which could enhance the interaction with the ceramide-binding site of GCS. The ether linkage may provide conformational flexibility, allowing the chain to adopt an optimal orientation within the enzyme's active site.

GSL_Biosynthesis_Inhibition cluster_Golgi Golgi Apparatus Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Glucosylation Complex_GSLs Complex Glycosphingolipids (Gangliosides, Globosides) Glucosylceramide->Complex_GSLs Further Glycosylation DNJ_Derivative N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin DNJ_Derivative->GCS Inhibition

Caption: Inhibition of glycosphingolipid biosynthesis at the Golgi.

Experimental Protocols for Characterization

The following protocols are representative of the standard assays used to characterize the inhibitory activity of N-alkylated deoxynojirimycin derivatives.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory potency (IC₅₀) of the compound against α-glucosidase.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (test compound)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of each concentration of the test compound.

  • Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: In Situ Glucosylceramide Synthase (GCS) Inhibition Assay

This cell-based assay measures the inhibition of GCS activity within intact cells.

Materials:

  • A suitable cell line (e.g., HL-60)

  • Cell culture medium

  • This compound (test compound)

  • [¹⁴C]-Galactose

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • High-performance thin-layer chromatography (HPTLC) system

  • Phosphorimager or scintillation counter

Procedure:

  • Culture cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Add [¹⁴C]-galactose to the culture medium and incubate for a further period (e.g., 4 hours) to allow for metabolic labeling of glycosphingolipids.

  • Harvest the cells and perform a lipid extraction to isolate the glycosphingolipids.

  • Separate the different lipid species using HPTLC.

  • Quantify the amount of radiolabeled glucosylceramide and other GSLs using a phosphorimager or by scraping the corresponding bands from the HPTLC plate and performing scintillation counting.

  • Determine the concentration-dependent inhibition of glucosylceramide synthesis and calculate the IC₅₀ value.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical inhibitory data for this compound, based on the known activities of similar N-alkylated DNJ derivatives.

Enzyme TargetAssay TypeAnticipated IC₅₀Rationale
α-Glucosidase I/IIIn Vitro (Enzymatic)Low µM to high nMN-alkylation enhances potency over unmodified DNJ.
Glucosylceramide Synthase (GCS)In Situ (Cell-based)High nM to low µMThe long, hydrophobic, and fluorinated side chain is expected to confer high affinity for GCS.

Conclusion

This compound, as a member of the N-alkylated deoxynojirimycin family, is strongly predicted to function as a dual inhibitor of ER α-glucosidases and Golgi-resident glucosylceramide synthase. Its mechanism of action is rooted in the competitive inhibition of these enzymes, stemming from the glucose-mimetic nature of its deoxynojirimycin core. The unique 7-oxa-9,9,9-trifluorononyl side chain is anticipated to significantly influence its inhibitory profile, likely enhancing its potency, particularly against glucosylceramide synthase, due to increased hydrophobicity and potentially favorable interactions within the enzyme's active site. Further experimental validation is required to precisely quantify its inhibitory constants and fully elucidate the therapeutic potential of this specific derivative.

References

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. PubMed Central. [Link]

  • Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose. PubMed. [Link]

  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Portland Press. [Link]

  • Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. MDPI. [Link]

  • The antiglycogenolytic action of 1-deoxynojirimycin results from a specific inhibition of the alpha-1,6-glucosidase activity of the debranching enzyme. PubMed. [Link]

  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journals. [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. [Link]

  • N-Alkyl-deoxynojirimycin (DNJ) derivatives inhibit the ceramide glucosyltransferase (CGT, EC 2.4. 1.80) involved in the first step of glucosphingolipid (GSL) biosynthesis. [Link]

  • CAS References. CAS.org. [Link]

  • CAS Source Index (CASSI). CAS.org. [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. National Institutes of Health. [Link]

  • The catalytic activity and inhibitors of glucosylceramide synthase. (a) Glucosylceramide synthase (GCS) converts ceramide (Cer) and uridine 5′-diphosphoglucose (UDP-Glc) to glucosylceramide (GlcCer) and UDP. ResearchGate. [Link]

  • Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose. PubMed. [Link]

  • Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. PubMed. [Link]

  • N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. PubMed. [Link]

  • Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships. PubMed. [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. [Link]

  • Antiviral activity of Glucosylceramide synthase inhibitors against SARS-CoV-2 and other RNA virus infections. bioRxiv. [Link]

  • Inhibitors of Glucosylceramide Synthase. PubMed. [Link]

Sources

An In-depth Technical Guide to the Glucosidase Inhibition Profile of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the glucosidase inhibition profile of the synthetic iminosugar, N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights into the evaluation of such targeted enzyme inhibitors.

Preamble: The Rationale for N-Substituted Iminosugars in Glycobiology

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This fundamental substitution imbues these molecules with the ability to act as potent inhibitors of glycosidases, enzymes that are critical in a myriad of biological processes ranging from digestion to glycoprotein processing.[2] 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar, is a well-established α-glucosidase inhibitor.[1][3] However, its therapeutic potential is often limited by pharmacokinetic properties.[1]

The strategic N-alkylation of the DNJ scaffold is a proven method to modulate its biological activity, enhancing both potency and selectivity.[2][4] The introduction of hydrophobic N-substituents can lead to significant changes in the inhibitory profile of the parent DNJ molecule.[1] This guide focuses on a specific N-substituted derivative, this compound, exploring its anticipated glucosidase inhibition profile based on established structure-activity relationships (SAR) and providing the technical framework for its experimental validation.

The Core Mechanism: Competitive Inhibition of Glucosidases

The inhibitory action of DNJ and its derivatives stems from their structural resemblance to the natural glucose substrate. The protonated nitrogen atom in the iminosugar ring mimics the oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of glycosidic bonds.[1] This allows the inhibitor to bind to the enzyme's active site with high affinity, acting as a competitive inhibitor.[2]

The N-substituent plays a crucial role in modulating this interaction. The length and nature of the N-alkyl chain can influence the inhibitor's affinity for the active site, potentially through interactions with hydrophobic pockets within or near the catalytic domain.[2] This provides a molecular basis for the observed variations in potency and selectivity among different N-alkylated DNJ derivatives.[1][4]

Anticipated Inhibition Profile of this compound

Structure-Activity Relationship (SAR) Analysis
  • N-Alkyl Chain Length: Increasing the length of the N-alkyl chain in DNJ derivatives generally enhances inhibitory potency against certain glucosidases.[2] For instance, N-nonyl-DNJ (NN-DNJ) is a more potent inhibitor of acid α-glucosidase (IC50: 0.42 μM) compared to N-butyl-DNJ (NB-DNJ).[5] The nonyl chain of the target compound suggests a potentially high affinity for glucosidases with hydrophobic pockets near the active site.

  • Ether Linkage: The introduction of an oxygen atom (oxa-group) in the alkyl chain can influence the flexibility and polarity of the substituent. This may alter the binding kinetics and selectivity profile compared to a simple alkyl chain of the same length.

  • Terminal Trifluorination: The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly alter the electronic properties of the N-substituent. This may impact interactions with the enzyme active site. Furthermore, fluorination can enhance metabolic stability and bioavailability, which are desirable properties for drug candidates.

Predicted Target Selectivity

N-alkylated DNJ derivatives are known to inhibit a range of glucosidases, including:

  • Intestinal α-glucosidases: These enzymes are responsible for the final steps in carbohydrate digestion.[1] Inhibition of these enzymes delays glucose absorption and is a therapeutic strategy for managing type 2 diabetes.[1]

  • ER α-glucosidases I and II: Located in the endoplasmic reticulum, these enzymes are crucial for the proper folding of N-linked glycoproteins.[6] Their inhibition can have antiviral and anti-cancer effects.[1]

  • Glucosylceramide Synthase: This enzyme is involved in the biosynthesis of glycosphingolipids.[7] N-alkylated DNJ derivatives like N-butyl-DNJ are known inhibitors of this enzyme and are used in the treatment of certain lysosomal storage disorders.[7]

Based on the long, hydrophobic nature of the N-(7-Oxa-9,9,9-trifluorononyl) chain, it is plausible that this compound will exhibit potent inhibition of both intestinal and ER α-glucosidases. The lipophilicity of the side chain may also confer significant activity against glucosylceramide synthase.

Comparative Data of Related Compounds

To provide context for the anticipated potency, the following table summarizes the reported IC50 values for DNJ and two of its well-characterized N-alkyl derivatives.

CompoundEnzymeIC50 (µM)Source
1-Deoxynojirimycin (DNJ)α-glucosidase (yeast)~222[2]
N-Butyl-DNJ (NB-DNJ)α-glucosidase IPotent inhibitor[4]
N-Nonyl-DNJ (NN-DNJ)Acid α-glucosidase0.42[5]
N-Nonyl-DNJ (NN-DNJ)α-1,6-glucosidase8.4[5]

Given that N-nonyl-DNJ shows sub-micromolar inhibition of acid α-glucosidase, it is reasonable to hypothesize that this compound will also be a potent inhibitor, likely in the low micromolar to nanomolar range for specific glucosidases.

Experimental Workflow for Determining the Glucosidase Inhibition Profile

A thorough characterization of the glucosidase inhibition profile of this compound requires a systematic experimental approach. The following sections detail the essential protocols.

In Vitro α-Glucosidase Inhibition Assay (Yeast)

This primary assay is a robust and cost-effective method for initial screening and determination of IC50 values.

Principle: The assay measures the enzymatic activity of α-glucosidase by monitoring the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 6.8).

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.

    • pNPG Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and prepare serial dilutions.

    • Stop Solution: Prepare a 0.1 M solution of sodium carbonate (Na2CO3).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the inhibitor solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Include appropriate controls (no enzyme, no inhibitor).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Enzyme Kinetics Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic study is essential.

Principle: By measuring the reaction velocity at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to elucidate the inhibition mechanism and determine the inhibition constant (Ki).

Step-by-Step Protocol:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • Measure the initial reaction rates (V) at each combination of substrate and inhibitor concentrations.

  • Plot 1/V versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.

  • Analyze the resulting plots:

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

  • Calculate the Ki value from the Lineweaver-Burk plot or by using appropriate enzyme kinetics software.

Cellular Glucosidase Inhibition Assay

To assess the inhibitor's activity in a more biologically relevant context, a cell-based assay is recommended.

Principle: This assay measures the inhibition of ER α-glucosidases within living cells by analyzing the glycosylation status of a reporter glycoprotein. Inhibition of these enzymes leads to the accumulation of glycoproteins with unprocessed, glucose-containing N-linked glycans.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T, HeLa) that expresses a well-characterized glycoprotein.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Glycoprotein Analysis:

    • Analyze the cell lysates by SDS-PAGE and Western blotting using an antibody specific for the reporter glycoprotein.

    • Inhibition of ER glucosidases will result in a shift in the molecular weight of the glycoprotein due to the presence of unprocessed glycans.

    • Alternatively, the N-linked glycans can be released from the glycoproteins and analyzed by techniques such as HPLC or mass spectrometry to quantify the different glycoforms.

  • Data Analysis: Determine the effective concentration (EC50) of the inhibitor that causes a 50% shift in the glycoprotein's glycosylation profile.

Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Primary Assay Primary Assay Kinetic Study Kinetic Study Primary Assay->Kinetic Study Determine Mode of Inhibition Cell-Based Assay Cell-Based Assay Kinetic Study->Cell-Based Assay Validate in Biological Context Preclinical Development Preclinical Development Cell-Based Assay->Preclinical Development Compound Synthesis Compound Synthesis Compound Synthesis->Primary Assay Screen for Activity

Caption: High-level experimental workflow for characterizing a novel glucosidase inhibitor.

G cluster_0 Enzyme Active Site cluster_1 Competitive Inhibition Substrate (Glucose) Substrate (Glucose) Enzyme Enzyme Substrate (Glucose)->Enzyme Binds Hydrolysis Hydrolysis Enzyme->Hydrolysis Inhibitor (DNJ Derivative) Inhibitor (DNJ Derivative) Enzyme Enzyme Inhibitor (DNJ Derivative)->Enzyme Competes for Binding No Hydrolysis No Hydrolysis Enzyme ->No Hydrolysis

Caption: Conceptual diagram of competitive inhibition of a glucosidase by a DNJ derivative.

Conclusion and Future Directions

This compound represents a promising candidate for a potent and selective glucosidase inhibitor. Based on the established structure-activity relationships of N-alkylated deoxynojirimycin derivatives, it is hypothesized that this compound will exhibit significant inhibitory activity against various glucosidases, driven by the hydrophobic and electronically modified N-nonyl chain.

The comprehensive experimental workflow detailed in this guide provides a robust framework for the empirical determination of its inhibition profile, including its potency (IC50), mechanism of action (Ki), and cellular efficacy (EC50). The insights gained from these studies will be invaluable for its potential development as a therapeutic agent for a range of conditions, from metabolic disorders to viral infections and cancer. Further investigations into its selectivity across a panel of different glucosidases and its pharmacokinetic and toxicological properties will be critical next steps in its preclinical evaluation.

References

  • Zeng, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1868-1877. Available from: [Link]

  • Li, H., et al. (2019). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 24(21), 3873. Available from: [Link]

  • Harati, M., et al. (2015). Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. Journal of Insect Science, 15(1), 133. Available from: [Link]

  • Platt, F. M., et al. (1994). N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing. Journal of Biological Chemistry, 269(43), 27108-27114. Available from: [Link]

  • Burda, P., & Aebi, M. (1999). The role of N-oligosaccharide endoplasmic reticulum processing reactions in glycoprotein folding and degradation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1426(2), 239-257. Available from: [Link]

  • Kim, Y. M., et al. (2005). The Relationship Between 1-deoxynojirimycin Content and Alpha-Glucosidase Inhibitory Activity in Leaves of 276 Mulberry Cultivars (Morus Spp.) in Kyoto, Japan. Journal of Agricultural and Food Chemistry, 53(1), 196-200. Available from: [Link]

  • Burke, B., et al. (1984). Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins. The Journal of Cell Biology, 99(5), 1724-1733. Available from: [Link]

  • Giannini, G. (2002). Fluorinated Anthracyclines: Synthesis and Biological Activity. Current Medicinal Chemistry, 9(6), 701-718. Available from: [Link]

  • Wang, Y., et al. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. International Journal of Biological Macromolecules, 126, 847-854. Available from: [Link]

  • ResearchGate. (n.d.). The general structural formula of N-alkyl-deoxynojirimycin derivatives. Retrieved from [Link]

  • Do, T. Q., et al. (2018). 1-Deoxynojirimycin: Sources, Extraction, Analysis and Biological Functions. Journal of Functional Foods, 47, 236-247. Available from: [Link]

  • Nakagawa, K., et al. (2022). Studies on inhibition of α-amylase and α-glucosidase by components of Morus australis. Food Chemistry, 389, 133075. Available from: [Link]

  • Asano, N. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1583. Available from: [Link]

  • Chen, X., et al. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function, 16(1), 1-19. Available from: [Link]

  • Ploegh, H. L., et al. (1991). Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships. The Journal of Biological Chemistry, 266(22), 14558-14564. Available from: [Link]

  • Horne, G., et al. (2011). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 6(11), 2047-2059. Available from: [Link]

  • Petruš, L., et al. (2025). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules, 30(14), 3345. Available from: [Link]

Sources

"N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a potent iminosugar-based glycosidase inhibitor. 1-Deoxynojirimycin (DNJ) and its derivatives are critical tools in glycobiology and have therapeutic applications in metabolic diseases and viral infections.[1][2][3] This document details a robust synthetic strategy centered on the N-alkylation of the 1-deoxynojirimycin scaffold with a custom-synthesized fluorinated sidechain. We elucidate the rationale behind the synthetic design, provide step-by-step experimental protocols, and outline a complete methodology for the structural and physicochemical characterization of the final compound using modern analytical techniques. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering field-proven insights into the practical chemistry of iminosugar modification.

Chapter 1: Introduction to Deoxynojirimycin and its Analogs

The Iminosugar Core: 1-Deoxynojirimycin (DNJ)

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine alkaloid, structurally analogous to a pyranose ring where the endocyclic oxygen is replaced by a nitrogen atom.[1][4] This substitution makes iminosugars like DNJ chemically more stable than their sugar counterparts while allowing them to be recognized by carbohydrate-processing enzymes.[1] First chemically synthesized via the reduction of nojirimycin, DNJ was later discovered as a natural product in the roots and leaves of the mulberry tree (Morus sp.) and in several bacterial strains, including Bacillus and Streptomyces species.[1][5][6]

Mechanism of Action: Glycosidase Inhibition

The structural mimicry of the D-glucose transition state allows DNJ and its derivatives to act as potent competitive inhibitors of α-glucosidases.[3][7][8] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, DNJ derivatives can delay carbohydrate digestion, leading to a reduction in postprandial blood glucose levels.[6][9] This mechanism is the basis for the clinical use of DNJ-derived drugs like Miglitol (N-hydroxyethyl-DNJ) in the management of type 2 diabetes.[1][10]

Rationale for N-Alkylation: Enhancing Potency and Specificity

While DNJ is a potent inhibitor, its therapeutic window and specificity can be significantly enhanced through chemical modification, most commonly at the ring nitrogen atom. The introduction of an N-alkyl chain can increase the lipophilicity of the molecule, potentially improving its interaction with hydrophobic pockets within the enzyme's active site and enhancing cell permeability.[11] Structure-activity relationship (SAR) studies have consistently shown that varying the length and functionality of the N-alkyl chain can modulate the inhibitory potency and selectivity against different glycosidases.[12][13]

The Role of Fluorination in Drug Design

The incorporation of fluorine, particularly a trifluoromethyl (CF₃) group, into a drug candidate is a well-established strategy in medicinal chemistry. The CF₃ group is highly electronegative and metabolically stable. Its introduction can profoundly influence a molecule's properties by:

  • Increasing Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

  • Enhancing Binding Affinity: Through favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target enzyme.

  • Modulating Lipophilicity: Increasing the molecule's ability to cross biological membranes.

In the context of DNJ, a fluorinated N-alkyl sidechain is hypothesized to enhance the inhibitor's binding kinetics and pharmacokinetic profile.

Profile of the Target Molecule: this compound

The target molecule combines the DNJ core with a nine-atom chain containing a trifluoroethoxy moiety. This specific design aims to leverage the benefits of both N-alkylation and terminal fluorination to create a highly potent and specific glucosidase inhibitor for research and potential therapeutic development.

PropertyValue
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol[14]
CAS Number 383417-50-3[15]
Molecular Formula C₁₄H₂₆F₃NO₅[14][15]
Molecular Weight 345.36 g/mol [14][15]
Predicted Properties Boiling Point: 469.2±45.0 °C; Density: 1.296±0.06 g/cm³[16]
Primary Application Glucosidase Inhibitor[15]

Chapter 2: Retrosynthetic Analysis and Strategic Planning

Retrosynthetic Deconstruction

The synthesis of this compound is best approached through a convergent strategy. The most logical disconnection is at the N-C bond formed between the piperidine nitrogen of the DNJ core and the alkyl sidechain. This retrosynthetic step simplifies the target molecule into two key building blocks:

  • 1-Deoxynojirimycin (1): The iminosugar core.

  • A C9-Fluorinated Alkylating Agent (2): A haloalkane or sulfonate ester bearing the 7-oxa-9,9,9-trifluorononyl chain, such as 1-(6-bromohexyloxy)-2,2,2-trifluoroethane.

G TM N-(7-Oxa-9,9,9-trifluorononyl)DNJ Disconnection N-C Bond (N-Alkylation) TM->Disconnection DNJ 1-Deoxynojirimycin (1) Disconnection->DNJ AlkylatingAgent 1-(6-Bromohexyloxy)-2,2,2-trifluoroethane (2) Disconnection->AlkylatingAgent G cluster_0 Step 1: Alkylating Agent Synthesis cluster_1 Step 2: N-Alkylation A 6-Bromohexan-1-ol B NaH, THF A->B Deprotonation C CF3CH2OTf B->C Etherification D 1-(6-Bromohexyloxy)- 2,2,2-trifluoroethane (2) C->D Workup & Purification F K2CO3, DMF, 80°C D->F Reagent (1.5 eq) E 1-Deoxynojirimycin (1) E->F G Final Product F->G Workup & Purification

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar, is a potent inhibitor of α-glucosidases and has served as a foundational scaffold for the development of therapeutic agents.[1] Modification of the DNJ core, particularly through N-alkylation, has been a highly effective strategy to modulate its potency, selectivity, and pharmacokinetic properties. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific DNJ analog, N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. By examining the roles of the core deoxynojirimycin structure and the unique N-alkyl chain featuring both an oxygen atom and a terminal trifluoromethyl group, we will elucidate the chemical principles driving its biological activity. This document will serve as a comprehensive resource, providing insights into the design rationale, synthetic strategies, and biological evaluation of this class of compounds.

The Deoxynojirimycin Scaffold: A Privileged Structure for Glycosidase Inhibition

1-Deoxynojirimycin is an azasugar, an analog of glucose where the ring oxygen is replaced by a nitrogen atom.[2] This substitution is fundamental to its inhibitory mechanism. In its protonated state, the endocyclic nitrogen mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases.[3] This allows DNJ to bind tightly to the active site of these enzymes, acting as a competitive inhibitor.[4]

The therapeutic potential of DNJ has been realized in clinically approved drugs such as Miglitol (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher disease, highlighting the importance of the N-substituent in defining the therapeutic application.[3]

The N-Alkyl Chain: A Key Determinant of Potency and Selectivity

While the DNJ core provides the fundamental inhibitory activity, the N-alkyl substituent plays a crucial role in modulating the potency and selectivity of the inhibitor for different glycosidases. The length, branching, and composition of this chain can dramatically alter the compound's interaction with the enzyme's active site and surrounding domains.

Generally, increasing the length of a simple N-alkyl chain can lead to enhanced potency, often attributed to increased hydrophobic interactions with the enzyme.[5] However, this increase in lipophilicity can also lead to off-target effects and unfavorable physicochemical properties.[3]

Strategic Introduction of an Oxa-Moiety: The Role of the 7-Oxygen Atom

The incorporation of an oxygen atom within the N-alkyl chain, creating an alkoxyalkyl substituent, is a strategic modification to fine-tune the inhibitor's properties. The introduction of the ether linkage in this compound is intended to:

  • Modulate Lipophilicity: Long alkyl chains can increase the detergent-like properties of DNJ analogs, which can be detrimental. Inserting an oxygen atom can reduce the overall hydrophobicity, potentially improving the compound's pharmacokinetic profile and reducing off-target effects associated with high lipophilicity.

  • Introduce a Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with amino acid residues in or near the enzyme's active site, thereby influencing binding affinity and selectivity.

  • Enhance Conformational Flexibility: The ether linkage introduces a degree of flexibility into the N-alkyl chain, which may allow for a more optimal orientation of the substituent within the enzyme's binding pocket.

The Impact of Terminal Trifluorination: The 9,9,9-Trifluoro Group

The presence of a terminal trifluoromethyl group is another critical design element in this compound. The introduction of fluorine can have several profound effects on the molecule's properties:

  • Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the N-alkyl chain and potentially the DNJ nitrogen, which could affect its pKa and interaction with the enzyme.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Trifluorination at the terminus of the alkyl chain can block oxidative metabolism at this position, potentially increasing the compound's in vivo half-life.

  • Enhanced Lipophilicity: While the oxa-moiety reduces lipophilicity, the trifluoromethyl group can increase it. This interplay allows for a fine-tuning of the overall lipophilicity of the molecule.

  • Specific Interactions: The fluorine atoms may participate in specific interactions, such as fluorous interactions or orthogonal multipolar interactions with the protein, which could contribute to binding affinity and selectivity.

Structure-Activity Relationship Summary

While specific inhibitory data for this compound against a wide panel of glycosidases is not extensively available in the public domain, we can infer its SAR based on studies of related analogs. The table below presents representative data for various N-alkylated DNJ derivatives to illustrate the impact of chain length and composition on α-glucosidase inhibition.

CompoundN-SubstituentTarget EnzymeIC50 (µM)Reference
1-Deoxynojirimycin (DNJ)HYeast α-glucosidase155 ± 15[6]
N-Butyl-DNJ (Miglustat)-(CH₂)₃CH₃Yeast α-glucosidase--
N-Nonyl-DNJ-(CH₂)₈CH₃Acid α-glucosidase0.42[7]
Phenyltriazole-DNJ Hybrid (C6 linker, butylphenyl)-(CH₂)₆-triazole-Ph-butylYeast α-glucosidase11 ± 1[6]

This table is illustrative and intended to show general trends. Direct comparison of IC50 values across different studies and assay conditions should be made with caution.

The data from related compounds suggest that the nonyl-length chain of this compound is likely to confer high potency. The strategic placement of the oxygen and trifluoromethyl groups is anticipated to refine its selectivity profile and improve its drug-like properties.

Experimental Protocols

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives

The synthesis of N-alkylated deoxynojirimycin derivatives typically involves the direct N-alkylation of 1-deoxynojirimycin with a suitable alkylating agent. A general procedure is outlined below:

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-deoxynojirimycin (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the solution to act as a proton scavenger.

  • Alkylation: Add the desired alkylating agent, for example, 1-iodo-6-(2,2,2-trifluoroethoxy)hexane (1.1-1.5 eq.), to the reaction mixture.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated deoxynojirimycin derivative.

Synthesis_Workflow DNJ 1-Deoxynojirimycin Reaction_Mixture Reaction Mixture DNJ->Reaction_Mixture Alkylating_Agent Alkylating Agent (e.g., 1-iodo-6-(2,2,2-trifluoroethoxy)hexane) Alkylating_Agent->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Heating Heating (60-80°C) Reaction_Mixture->Heating 1. Workup Aqueous Work-up & Extraction Heating->Workup 2. Purification Column Chromatography Workup->Purification 3. Final_Product N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Purification->Final_Product 4.

Caption: Generalized workflow for the synthesis of N-alkylated deoxynojirimycin derivatives.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of this compound and its analogs against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8) and pNPG in the same buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle for control). Pre-incubate the mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes).

  • Initiation of Reaction: Add the pNPG solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same temperature for a set time (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme_Prep->Preincubation Substrate_Prep Substrate (pNPG) Solution Reaction Reaction Initiation: Add Substrate Substrate_Prep->Reaction Inhibitor_Prep Inhibitor Dilutions Inhibitor_Prep->Preincubation Preincubation->Reaction Incubation Incubation (37°C) Reaction->Incubation Termination Reaction Termination (Na₂CO₃) Incubation->Termination Measurement Absorbance Reading (405 nm) Termination->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: Workflow for a typical in vitro α-glucosidase inhibition assay.

Conclusion and Future Perspectives

This compound represents a rationally designed glycosidase inhibitor that leverages the established inhibitory potential of the deoxynojirimycin scaffold with strategic modifications to the N-alkyl chain. The inclusion of an oxa moiety and a terminal trifluoromethyl group is intended to optimize its potency, selectivity, and pharmacokinetic properties. While detailed biological data for this specific molecule is limited in publicly accessible literature, the principles of its design are well-grounded in the extensive structure-activity relationship studies of related DNJ analogs. Future research should focus on the comprehensive biological evaluation of this compound against a broad panel of glycosidases to fully elucidate its therapeutic potential. Further exploration of other fluorinated and oxygenated N-alkyl chains could lead to the discovery of even more potent and selective glycosidase inhibitors for various therapeutic applications.

References

  • Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules. 2019;24(21):3855. Available from: [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):1799-1810. Available from: [Link]

  • Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem. 2017;12(15):1237-1247. Available from: [Link]

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules. 2022;27(19):6333. Available from: [Link]

  • Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. Journal of Insect Physiology. 2015;81:104-111. Available from: [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules. 2016;21(11):1600. Available from: [Link]

  • 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Current Medicinal Chemistry. 2020;27(14):2265-2277. Available from: [Link]

Sources

An In-Depth Technical Guide to N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin: A Potent Glucosylceramide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (CAS 383417-50-3) is a synthetic iminosugar and a derivative of 1-deoxynojirimycin (DNJ).[1][2] As a potent inhibitor of glucosylceramide synthase (GCS), this compound represents a valuable tool for investigating the roles of glycosphingolipids (GSLs) in cellular processes and holds therapeutic potential.[3][4] GCS is a pivotal enzyme in the biosynthesis of most GSLs, catalyzing the transfer of glucose from UDP-glucose to ceramide.[4][5] By blocking this initial step, this compound enables the study of cellular phenomena related to GSL depletion and ceramide accumulation. This guide provides a comprehensive overview of its mechanism of action, experimental protocols for its application, and its broader context within the field of GCS inhibitors.

Introduction: The Significance of Glucosylceramide Synthase Inhibition

Glucosylceramide synthase (GCS), encoded by the UGCG gene, is the rate-limiting enzyme in the synthesis of glucosylceramide (GlcCer), the precursor for a vast array of complex glycosphingolipids (GSLs).[3] These GSLs, including gangliosides, are integral components of cellular membranes and are involved in a multitude of biological processes such as cell growth, differentiation, adhesion, and signal transduction.[3]

The therapeutic strategy of inhibiting GCS, known as substrate reduction therapy (SRT), has proven effective in the management of certain lysosomal storage disorders like Gaucher disease, where the genetic deficiency of a catabolic enzyme leads to the accumulation of its substrate.[6][7] By reducing the rate of GSL synthesis, inhibitors of GCS can alleviate the pathological accumulation of these lipids. Prominent examples of GCS inhibitors that have reached clinical application include miglustat and eliglustat.[3][6] Beyond rare genetic diseases, the dysregulation of GSL metabolism has been implicated in a range of pathologies including cancer and neurodegenerative disorders, making GCS a compelling target for drug development.[3][8]

This compound belongs to the deoxynojirimycin class of iminosugars, which are structural mimics of monosaccharides.[1] The core deoxynojirimycin structure is a potent inhibitor of α-glucosidases.[2] N-alkylation of the deoxynojirimycin scaffold can significantly modulate its biological activity, and in the case of this compound, directs its inhibitory action towards GCS.[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 383417-50-3[10][11]
Molecular Formula C₁₄H₂₆F₃NO₅[10]
Molecular Weight 345.36 g/mol [10]
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol[12]
Synonyms N/A
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO

Mechanism of Action: Modulating the Sphingolipid Rheostat

The primary mechanism of action of this compound is the competitive inhibition of glucosylceramide synthase. GCS catalyzes the formation of glucosylceramide from ceramide and UDP-glucose.[4] By inhibiting GCS, this compound effectively blocks the initial and committed step in the biosynthesis of most glycosphingolipids.[3]

This inhibition has two major downstream consequences:

  • Depletion of Downstream Glycosphingolipids: The synthesis of lactosylceramide and, subsequently, the entire family of complex gangliosides (e.g., GM3, GD3, GD2) is diminished.[3] These gangliosides play crucial roles in cell signaling, and their depletion can impact pathways such as the MAPK/ERK signaling cascade, which is involved in cell proliferation.[3]

  • Accumulation of Ceramide: The substrate of GCS, ceramide, may accumulate.[3] Ceramide is a bioactive lipid that can trigger pro-apoptotic signaling pathways. The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat," which determines cell fate. An increase in the ceramide-to-S1P ratio is generally associated with the induction of apoptosis.[3]

The following diagram illustrates the central role of GCS in sphingolipid metabolism and the impact of its inhibition by this compound.

GCS_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_signaling Cellular Outcomes Ceramide Ceramide GCS Glucosylceramide Synthase (GCS/UGCG) Ceramide->GCS Apoptosis Pro-apoptotic Signaling Ceramide->Apoptosis Induces Ceramidase Ceramidase Ceramide->Ceramidase UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesis Inhibitor N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Inhibitor->GCS Inhibition Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides GD2, GD3) GlcCer->Complex_GSLs Further Glycosylation Proliferation Cell Proliferation (e.g., via MAPK/ERK) Complex_GSLs->Proliferation Supports Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) Ceramidase->Sphingosine SphK->S1P

Caption: Inhibition of Glucosylceramide Synthase and its Downstream Effects.

Experimental Protocols

The effective use of this compound in research requires robust and validated experimental protocols. Below are representative methodologies for assessing its activity.

In Vitro Glucosylceramide Synthase Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (e.g., IC₅₀) of this compound against GCS.

Materials:

  • Microsomal preparations containing GCS activity (from a suitable cell line or tissue)

  • This compound

  • C₆-NBD-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Methanol

  • Chloroform

  • High-performance thin-layer chromatography (HPTLC) plates

  • Fluorescence scanner

Procedure:

  • Preparation of Inhibitor Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Assay Reaction:

    • In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 20-50 µg), and varying concentrations of this compound.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding C₆-NBD-ceramide and UDP-glucose to final concentrations of 10 µM and 25 µM, respectively.

    • Incubate for 1 hour at 37°C.

  • Lipid Extraction:

    • Stop the reaction by adding 2:1 (v/v) chloroform:methanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • HPTLC Analysis:

    • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1).

    • Spot the samples onto an HPTLC plate.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4).

    • Visualize and quantify the fluorescent C₆-NBD-glucosylceramide product using a fluorescence scanner.

  • Data Analysis:

    • Calculate the percentage of GCS inhibition for each concentration of the inhibitor relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for Glycosphingolipid Depletion

This protocol outlines a method to assess the efficacy of this compound in reducing GSL levels in cultured cells.

Materials:

  • Cell line of interest (e.g., a glioma cell line)

  • Complete cell culture medium

  • This compound

  • Antibody specific for a GSL of interest (e.g., anti-GD2)

  • Fluorescently labeled secondary antibody

  • Flow cytometer or fluorescence microscope

  • PBS (Phosphate-Buffered Saline)

  • Fixation and permeabilization buffers (if required for intracellular targets)

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle-treated control.

  • Immunofluorescent Staining:

    • Harvest the cells and wash with cold PBS.

    • Incubate the cells with the primary antibody (e.g., anti-GD2) for 1 hour on ice.

    • Wash the cells with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.

    • Wash the cells with PBS.

  • Analysis:

    • Flow Cytometry: Resuspend the cells in FACS buffer and analyze the fluorescence intensity on a flow cytometer.

    • Fluorescence Microscopy: Mount the cells on slides and visualize the fluorescence using a microscope.

  • Data Interpretation: A reduction in fluorescence intensity in the treated cells compared to the control indicates a decrease in the target GSL on the cell surface.

Applications in Research and Drug Development

This compound is a valuable tool for:

  • Probing the Functions of Glycosphingolipids: By depleting cells of GSLs, researchers can investigate their roles in various cellular processes.

  • Validating GCS as a Therapeutic Target: This compound can be used in preclinical models of diseases such as cancer and lysosomal storage disorders to assess the therapeutic potential of GCS inhibition.[3][7]

  • Structure-Activity Relationship (SAR) Studies: As a specific analog of deoxynojirimycin, it contributes to the understanding of how modifications to the core structure influence inhibitory activity against GCS and other glycosidases.[9]

  • Oncology Research: Given the role of gangliosides in tumor survival and proliferation, this inhibitor can be used to explore the effects of GSL depletion on cancer cell viability and sensitivity to other therapies.[3]

The workflow for utilizing a GCS inhibitor like this compound in a research setting is depicted below.

GCS_Inhibitor_Workflow Start Hypothesis: GSLs are involved in a cellular process InVitro_Assay In Vitro GCS Assay: Determine IC₅₀ of N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Start->InVitro_Assay Cell_Culture Cell Culture Experiments: Treat cells with the inhibitor InVitro_Assay->Cell_Culture Select effective concentration range GSL_Depletion Confirm GSL Depletion: (e.g., Flow Cytometry, HPTLC, Mass Spec) Cell_Culture->GSL_Depletion Phenotypic_Assay Phenotypic Assays: - Proliferation (MTT, etc.) - Apoptosis (Caspase assay) - Migration (Wound healing) Cell_Culture->Phenotypic_Assay GSL_Depletion->Phenotypic_Assay Mechanism_Study Mechanistic Studies: - Western Blot (e.g., for ERK) - Lipidomics (Ceramide levels) Phenotypic_Assay->Mechanism_Study Investigate underlying mechanism InVivo_Model In Vivo Animal Model: (e.g., Tumor xenograft) Mechanism_Study->InVivo_Model Validate in a physiological context Efficacy_Tox Assess Efficacy and Toxicity InVivo_Model->Efficacy_Tox Conclusion Conclusion on the role of GSLs and therapeutic potential of GCS inhibition Efficacy_Tox->Conclusion

Caption: A typical experimental workflow for investigating GCS inhibition.

Conclusion and Future Perspectives

This compound is a potent and specific inhibitor of glucosylceramide synthase. Its utility extends from fundamental cell biology research to the preclinical evaluation of GCS as a therapeutic target in various diseases. As our understanding of the complex roles of glycosphingolipids in health and disease continues to grow, tools like this compound will remain indispensable for the scientific community. Future research may focus on its pharmacokinetic and pharmacodynamic properties in vivo, as well as its potential for combination therapies, for instance, with cytotoxic agents in oncology.

References

  • Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation. (2023). MDPI. Available at: [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). National Institutes of Health. Available at: [Link]

  • Inhibitors of Glucosylceramide Synthase. (n.d.). PubMed. Available at: [Link]

  • The catalytic activity and inhibitors of glucosylceramide synthase. (a)... (n.d.). ResearchGate. Available at: [Link]

  • Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity. (n.d.). National Institutes of Health. Available at: [Link]

  • Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. (n.d.). MDPI. Available at: [Link]

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (n.d.). PubMed Central. Available at: [Link]

  • Inhibitors of glucosylceramide synthase. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI. Available at: [Link]

  • Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. (1993). PubMed. Available at: [Link]

  • Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. (2022). ACS Publications. Available at: [Link]

  • Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. (2009). PubMed. Available at: [Link]

  • Synthesis of a Novel Photoaffinity Derivative of 1-deoxynojirimycin for Active Site-Directed Labeling of Glucosidase I. (n.d.). PubMed. Available at: [Link]

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A Technical Guide to the Antiviral Research of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Iminosugars in Antiviral Therapy

Enveloped viruses, a vast category of pathogens including influenza, HIV, Dengue, and coronaviruses, rely heavily on the host cell's machinery for their replication.[1][2] A critical step in the life cycle of these viruses is the proper folding and maturation of their envelope glycoproteins, which are essential for viral entry into new host cells. This process is mediated by a series of host enzymes, including the endoplasmic reticulum (ER) α-glucosidases I and II.[2]

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen.[3] This structural alteration allows them to act as competitive inhibitors of glycosidases, the enzymes that process sugar chains (glycans) on glycoproteins.[3] By inhibiting ER α-glucosidases, iminosugars can disrupt the normal folding of viral glycoproteins, leading to the production of non-infectious viral particles.[1] This host-targeted mechanism of action is a significant advantage in antiviral drug development, as it is less susceptible to the development of viral resistance compared to drugs that target viral enzymes directly.

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a potent inhibitor of α-glucosidases.[3] However, its therapeutic potential is often limited by factors such as bioavailability. To enhance its drug-like properties, various derivatives have been synthesized, including N-alkylated versions.[2] This guide focuses on a specific N-alkylated derivative, N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin , a glucosidase inhibitor with potential for broad-spectrum antiviral activity.[4]

Compound Profile: this compound

PropertyValueReference
CAS Number 383417-50-3[4]
Molecular Formula C₁₄H₂₆F₃NO₅[4]
Molecular Weight 345.36 g/mol [4]
Synonym (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol[5]
Class N-alkylated 1-deoxynojirimycin (Iminosugar)[3][4]
Primary Target ER α-glucosidases I and II[1][2]

Mechanism of Antiviral Action: Inducing Glycoprotein Misfolding

The antiviral activity of this compound, like other DNJ derivatives, is predicated on its ability to inhibit the host's ER α-glucosidases.[1] The N-linked glycosylation of viral envelope proteins is a critical post-translational modification that ensures their correct three-dimensional structure.

The process, known as the calnexin-calreticulin cycle, begins with the transfer of a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains in the ER. ER α-glucosidase I and II then sequentially cleave the terminal glucose residues. This trimming is a crucial quality control step, allowing the glycoprotein to interact with chaperones like calnexin and calreticulin, which facilitate proper folding.

By competitively inhibiting these glucosidases, this compound prevents the removal of glucose residues. This leads to the accumulation of improperly folded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. Consequently, the assembly of new, infectious virions is significantly impaired.[1]

antiviral_mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell ER Viral_Entry Viral Entry Viral_RNA_Replication Viral RNA Replication & Protein Synthesis Viral_Entry->Viral_RNA_Replication Glycoprotein_Synthesis Viral Glycoprotein Synthesis Viral_RNA_Replication->Glycoprotein_Synthesis ER_Glucosidases ER α-Glucosidases I & II Glycoprotein_Synthesis->ER_Glucosidases Glycoprotein Processing Virion_Assembly Virion Assembly Virion_Release Release of Progeny Virus Virion_Assembly->Virion_Release Calnexin_Cycle Calnexin/Calreticulin Cycle (Proper Folding) ER_Glucosidases->Calnexin_Cycle Glucose Trimming ERAD ER-Associated Degradation (ERAD) ER_Glucosidases->ERAD Misfolded Glycoproteins Calnexin_Cycle->Virion_Assembly Correctly Folded Glycoproteins Compound N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Compound->ER_Glucosidases

Figure 1: Mechanism of action of this compound.

Synthesis and Structure-Activity Relationship

The synthesis would likely proceed via the reaction of 1-deoxynojirimycin with a suitable electrophile containing the 7-oxa-9,9,9-trifluorononyl moiety, such as 1-bromo-6-(2,2,2-trifluoroethoxy)hexane, in the presence of a non-nucleophilic base.

The inclusion of the 7-oxa-9,9,9-trifluorononyl side chain is a deliberate medicinal chemistry strategy. The alkyl chain length and lipophilicity are known to significantly influence the potency and selectivity of DNJ derivatives. The trifluoromethyl group can enhance metabolic stability and may improve pharmacokinetic properties.

Experimental Protocols for Antiviral Evaluation

A thorough in vitro evaluation of this compound is essential to characterize its antiviral activity and therapeutic potential. The following are standard protocols that can be adapted for this purpose.

Cytotoxicity Assay (MTT Assay)

Before assessing antiviral efficacy, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, or A549 cells) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the different concentrations of the compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Efficacy Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: A viral plaque is a clear zone in a confluent monolayer of cells that results from the lysis of infected cells. The number of plaques is proportional to the number of infectious virus particles.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare a serial dilution of the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Infect the cell monolayers with the virus dilution for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity.

Formula: SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising antiviral agent, as it suggests that the compound is effective against the virus at concentrations that are not harmful to the host cells.

experimental_workflow Start Start: Antiviral Evaluation Cytotoxicity 1. Determine Cytotoxicity (CC₅₀) (MTT Assay) Start->Cytotoxicity Antiviral_Efficacy 2. Determine Antiviral Efficacy (EC₅₀) (Plaque Reduction Assay) Cytotoxicity->Antiviral_Efficacy Selectivity_Index 3. Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Antiviral_Efficacy->Selectivity_Index Analysis 4. Data Analysis & Interpretation Selectivity_Index->Analysis Decision Promising Candidate? Analysis->Decision Further_Studies Proceed to In Vivo Studies Decision->Further_Studies High SI Stop Re-evaluate or Discontinue Decision->Stop Low SI

Figure 2: General workflow for the in vitro evaluation of antiviral compounds.

Future Directions and Considerations

While in vitro assays provide essential preliminary data, further studies are necessary to fully elucidate the therapeutic potential of this compound.

  • Broad-Spectrum Activity: The compound should be tested against a panel of different enveloped viruses to determine the breadth of its antiviral activity.

  • Mechanism of Action Studies: Further biochemical assays can confirm the inhibition of ER α-glucosidases and analyze the specific effects on viral glycoprotein processing.

  • In Vivo Studies: Promising in vitro results should be followed up with studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety in a living organism.[6]

  • Combination Therapy: The potential for synergistic effects when used in combination with other antiviral agents that have different mechanisms of action should be explored.

Conclusion

This compound represents a promising avenue of research in the development of host-targeted, broad-spectrum antiviral agents. Its design as an N-alkylated deoxynojirimycin derivative leverages the established mechanism of ER α-glucosidase inhibition, while the unique side chain may offer improved pharmacological properties. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically evaluate its antiviral potential and contribute to the development of new therapies to combat enveloped viral infections.

References

  • Warfield, K. L., et al. (2017). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. Glycobiology. [Link]

  • Ye, H., et al. (2015). Anti-H1N1 virus, cytotoxic and Nrf2 activation activities of chemical constituents from Scutellaria baicalensis. Journal of Ethnopharmacology. [Link]

  • Al-Megrin, W. A., et al. (2023). Phytochemical composition and antiviral properties of A. fragrantissima methanolic extract on H1N1 virus. Journal of King Saud University - Science. [Link]

  • Chang, J., et al. (2011). Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. Journal of Virology. [Link]

  • Kim, Y., et al. (2020). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules. [Link]

  • Atsawajaru, A., et al. (2019). Synthesis and antiviral evaluation of a seven-membered sugar ring nucleoside analog, 9-(5-deoxy- -D-allo-septanosyl)-adenine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gautam, P., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules. [Link]

  • Cai, X., et al. (2023). Antiviral activity of dandelion aqueous extract against pseudorabies virus both in vitro and in vivo. Frontiers in Veterinary Science. [Link]

  • Sayce, A. C., et al. (2021). Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. Antiviral Research. [Link]

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N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin: A Technical Guide to its Preclinical Evaluation in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Glycosphingolipid Metabolism in Cancer

The aberrant metabolism of glycosphingolipids (GSLs) is a hallmark of many cancers, contributing to tumor progression, metastasis, and the development of multidrug resistance.[1] Glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most GSLs, has emerged as a critical therapeutic target.[2] Overexpression of GCS is frequently observed in various cancer types and is associated with a poor prognosis.[1] By catalyzing the conversion of pro-apoptotic ceramide to glucosylceramide, GCS shifts the cellular balance towards survival and proliferation.[1] Consequently, the inhibition of GCS represents a promising strategy to reinstate apoptotic pathways and overcome resistance to conventional chemotherapies.[3]

Deoxynojirimycin (DNJ), a natural iminosugar, and its N-substituted derivatives are potent inhibitors of α-glucosidases and have shown potential as anticancer agents.[4][5] N-alkylation of DNJ can significantly enhance its inhibitory activity against GCS.[6] This guide focuses on N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin , a rationally designed N-substituted DNJ derivative, and explores its potential as a targeted agent in cancer therapy. The incorporation of an oxa-ether linkage and a terminal trifluoromethyl group in the nonyl side chain is intended to modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile. While direct studies on this specific molecule are emerging, this guide will synthesize the current understanding of N-substituted DNJ analogues to provide a comprehensive technical framework for its investigation.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 383417-50-3N/A
Molecular Formula C₁₄H₂₆F₃NO₅N/A
Molecular Weight 345.36 g/mol N/A
Structure N/A

Proposed Mechanism of Action: Dual Inhibition of GCS and α-Glucosidases

The primary anticancer mechanism of this compound is predicated on its ability to inhibit key enzymes in glucose and lipid metabolism.

Inhibition of Glucosylceramide Synthase (GCS)

The N-nonyl side chain is crucial for the interaction with the active site of GCS. The trifluoromethyl group may enhance binding affinity through favorable hydrophobic and electronic interactions. By inhibiting GCS, the compound is expected to induce an accumulation of intracellular ceramide. Ceramide is a well-established second messenger that can trigger a cascade of events leading to cell cycle arrest and apoptosis.

GCS_Inhibition Ceramide Ceramide (Pro-apoptotic) GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces GlcCer Glucosylceramide (Anti-apoptotic) Proliferation Cell Proliferation & Survival GlcCer->Proliferation Promotes GCS->GlcCer Catalysis Inhibitor N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Inhibitor->GCS Inhibition

Figure 1: Mechanism of GCS Inhibition.
Inhibition of α-Glucosidases

The deoxynojirimycin core structure mimics the transition state of the glycosidic bond cleavage, making it a potent competitive inhibitor of α-glucosidases located in the endoplasmic reticulum (ER).[7] Inhibition of these enzymes disrupts N-linked glycoprotein processing, which can affect the folding and function of proteins crucial for cancer cell survival and metastasis, such as growth factor receptors and adhesion molecules.

Experimental Protocols for Preclinical Evaluation

Synthesis of this compound

A generalized synthetic scheme for N-alkylation of deoxynojirimycin can be adapted for the synthesis of the title compound.[8]

Step 1: Synthesis of the Trifluorononylating Agent The synthesis of the 1-iodo-7-oxa-9,9,9-trifluorononane side chain would be the initial step, likely involving standard ether synthesis and halogenation reactions.

Step 2: N-Alkylation of Deoxynojirimycin

  • Dissolve deoxynojirimycin (1.0 eq.) and 1-iodo-7-oxa-9,9,9-trifluorononane (1.2 eq.) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0 eq.) as a base.

  • Heat the reaction mixture at 80°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

In Vitro Anticancer Activity Assays

Cell Viability Assay (MTT Assay)

  • Seed cancer cells (e.g., breast, colon, glioblastoma cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Cell Migration Assay (Transwell Assay)

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel for invasion assays or leave uncoated for migration assays.

  • Seed cancer cells in the upper chamber in serum-free medium containing various concentrations of the test compound.

  • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface.

  • Count the number of migrated cells under a microscope.[8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Enzyme Inhibition Assays

Glucosylceramide Synthase (GCS) Inhibition Assay A detailed protocol for assessing GCS inhibition in intact cells is crucial for confirming the mechanism of action.[2]

  • Culture cancer cells to near confluency.

  • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Add a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) to the culture medium and incubate for an additional 2-4 hours.

  • Harvest the cells and extract the lipids.

  • Separate the lipids by thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescently labeled glucosylceramide and ceramide using a fluorescence scanner.

  • Calculate the percentage of GCS inhibition relative to untreated controls.

In Vivo Xenograft Studies

Subcutaneous Xenograft Model

  • Inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[9][10]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[11]

Xenograft_Workflow cluster_0 In Vivo Efficacy Evaluation A Cancer Cell Injection (Subcutaneous) B Tumor Growth (100-150 mm³) A->B C Randomization of Mice B->C D Drug Administration C->D E Tumor Volume & Body Weight Monitoring D->E F Tumor Excision & Analysis E->F

Figure 2: In Vivo Xenograft Workflow.

Expected Outcomes and Significance

Based on the structure-activity relationships of other N-alkylated deoxynojirimycin derivatives, this compound is anticipated to exhibit potent inhibitory activity against GCS and α-glucosidases.[6] This dual inhibition is expected to translate into significant anticancer effects, including:

  • Reduced cancer cell viability across a panel of cancer cell lines.[12]

  • Induction of apoptosis through the accumulation of pro-apoptotic ceramide.[1]

  • Inhibition of cancer cell migration and invasion , crucial steps in metastasis.

  • Suppression of tumor growth in in vivo xenograft models.[13]

The presence of the trifluoromethyl group may confer improved metabolic stability and bioavailability, potentially leading to enhanced in vivo efficacy compared to non-fluorinated analogs. The oxa-ether linkage could influence the compound's flexibility and interaction with the enzyme's active site.

Conclusion

This compound represents a promising lead compound for the development of a novel class of anticancer agents targeting glycosphingolipid metabolism. Its rational design, incorporating features known to enhance inhibitory activity and modulate pharmacokinetic properties, warrants a thorough preclinical evaluation. The experimental framework outlined in this guide provides a comprehensive approach to elucidating its mechanism of action, assessing its anticancer efficacy, and establishing its potential for further clinical development. The insights gained from such studies will be invaluable for advancing the field of targeted cancer therapy.

References

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  • Li, Y., Li, S., Wang, M., Wang, C., Li, Y., & Wang, Y. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1801-1812. [Link]

  • Gencer, S., & Ozkul, Y. (2013). Therapeutic potential of targeting ceramide/glucosylceramide pathway in cancer. Cancer chemotherapy and pharmacology, 71(1), 11-18. [Link]

  • Gürgen, D., Becker, M., Dahlmann, M., Flechsig, S., Schaeffeler, E., Büttner, F. A., ... & Scherer, M. (2022). A molecularly characterized preclinical platform of subcutaneous renal cell carcinoma (RCC) patient-derived xenograft models to evaluate novel treatment strategies. Frontiers in Oncology, 12, 949434. [Link]

  • Li, M., Li, Y., & Li, X. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103037. [Link]

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  • van den Broek, L. A., van Echten-Deckert, G., Wuyts, W., & Butters, T. D. (2007). Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. Glycoconjugate journal, 24(6), 333-343. [Link]

  • Ghasemi, M., Turnbull, T., & Sebastian, S. (2021). Guideline for anticancer assays in cells. Acta Pharmaceutica Sinica B, 11(10), 3045-3060. [Link]

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The Emerging Role of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin in Diabetes Research: A Technical Guide to a Novel Glucosylceramide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Glucosidase Inhibition - A New Frontier in Diabetes Therapeutics

For decades, 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, has been recognized as a potent α-glucosidase inhibitor, forming the basis for therapies aimed at controlling postprandial hyperglycemia.[1][2] However, the therapeutic landscape of diabetes is evolving, with a growing focus on addressing the root causes of insulin resistance. This has led researchers to explore derivatives of DNJ with modified mechanisms of action. This guide delves into a promising class of such derivatives: N-alkylated deoxynojirimycins, with a specific focus on the novel compound N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin .

While extensive research on this specific fluorinated derivative is still emerging, its structural characteristics point towards a potent role as an inhibitor of glucosylceramide synthase (GCS). This enzyme is a critical player in the biosynthesis of glycosphingolipids, a class of lipids implicated in the pathogenesis of insulin resistance.[3][4] This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the scientific rationale, mechanism of action, and key experimental protocols for investigating this compound and related compounds in the context of diabetes research.

The Scientific Rationale: Targeting Glucosylceramide Synthase in Insulin Resistance

Type 2 diabetes is fundamentally a disease of insulin resistance, where cells fail to respond effectively to insulin's signal to take up glucose from the bloodstream. A growing body of evidence points to the accumulation of certain lipid species, particularly glucosylceramides and other glycosphingolipids, as a key contributor to this cellular dysfunction.

Glucosylceramide synthase (GCS) catalyzes the first committed step in the synthesis of most glycosphingolipids. By inhibiting GCS, we can theoretically reduce the cellular load of these insulin-desensitizing lipids, thereby restoring normal insulin signaling. N-alkylation of deoxynojirimycin has been shown to enhance its inhibitory activity against GCS.[3] The introduction of a fluorinated nonyl chain in this compound is hypothesized to further enhance its potency and metabolic stability, making it a compound of significant interest.

Mechanism of Action: A Visualized Pathway

The proposed mechanism of action for this compound in ameliorating insulin resistance is a multi-step process that begins with the inhibition of GCS and culminates in the restoration of the insulin signaling cascade.

GCS_Inhibition_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_inhibition Inhibitory Action cluster_signaling Insulin Signaling Cascade Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Synthesis Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs IR Insulin Receptor Complex_GSLs->IR Inhibition of Signaling Compound N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Compound->GCS Inhibition Insulin Insulin Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 1: Proposed mechanism of this compound action.

Synthesis of N-alkylated Deoxynojirimycin Derivatives: A General Overview

The synthesis of N-alkylated deoxynojirimycin derivatives, including fluorinated analogues, is a critical aspect of their development. A common and effective method is reductive amination.[5] This involves the reaction of the parent deoxynojirimycin molecule with an appropriate aldehyde, in this case, a fluorinated nonyl aldehyde, in the presence of a reducing agent.

Illustrative Synthetic Workflow

Synthesis_Workflow DNJ Deoxynojirimycin (DNJ) Reaction Reductive Amination DNJ->Reaction Aldehyde 7-Oxa-9,9,9-trifluorononyl Aldehyde Aldehyde->Reaction Product N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Reaction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Figure 2: General workflow for the synthesis of N-alkylated DNJ derivatives.

Key Experimental Protocols for Evaluation

The following section provides detailed, step-by-step methodologies for the essential in vitro and in vivo experiments required to evaluate the efficacy of this compound and related compounds in diabetes research.

In Vitro Assays

This assay directly measures the inhibitory effect of the compound on GCS activity.[4][6]

  • Principle: The assay quantifies the transfer of radiolabeled glucose from UDP-[¹⁴C]glucose to a ceramide acceptor, catalyzed by GCS in a cell lysate or purified enzyme preparation.

  • Materials:

    • Cell lysate or purified GCS

    • UDP-[¹⁴C]glucose

    • Ceramide substrate

    • Assay buffer (e.g., Tris-HCl with protease inhibitors)

    • This compound (or other test compounds)

    • Scintillation cocktail and counter

  • Protocol:

    • Prepare reaction mixtures containing assay buffer, ceramide substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding the cell lysate/purified GCS and UDP-[¹⁴C]glucose.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

    • Separate the radiolabeled glucosylceramide product from unreacted UDP-[¹⁴C]glucose using thin-layer chromatography (TLC).

    • Quantify the radioactivity of the glucosylceramide spot using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

This assay assesses the compound's ability to restore insulin signaling in a cellular model of insulin resistance.[7][8]

  • Principle: Insulin stimulation leads to the phosphorylation of key signaling proteins, such as Akt. Western blotting is used to detect the levels of phosphorylated Akt (p-Akt) as a marker of insulin pathway activation.

  • Materials:

    • Cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

    • Cell culture medium and supplements

    • Insulin

    • Inducer of insulin resistance (e.g., TNF-α, high glucose)

    • This compound

    • Lysis buffer

    • Primary antibodies (anti-p-Akt, anti-total Akt)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Protocol:

    • Culture cells and induce insulin resistance.

    • Treat the cells with the test compound for a specified duration.

    • Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against p-Akt and total Akt.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.

In Vivo Studies in Animal Models of Diabetes

The OGTT is a fundamental in vivo test to assess how well an animal metabolizes a glucose load.[9][10]

  • Principle: After an overnight fast, a bolus of glucose is administered orally, and blood glucose levels are monitored over time. Improved glucose tolerance is indicated by a faster return to baseline glucose levels.

  • Materials:

    • Diabetic animal model (e.g., db/db mice, high-fat diet-fed mice)

    • This compound

    • Glucose solution

    • Glucometer and test strips

  • Protocol:

    • Treat the animals with the test compound or vehicle for a predetermined period (e.g., several weeks).

    • Fast the animals overnight (with access to water).

    • Measure baseline blood glucose (time 0).

    • Administer a glucose solution via oral gavage.

    • Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • Plot the blood glucose levels over time and calculate the area under the curve (AUC).

The ITT measures the whole-body response to exogenous insulin.[11]

  • Principle: Following a short fast, insulin is injected, and the rate of blood glucose decline is measured. An enhanced response to insulin indicates improved insulin sensitivity.

  • Materials:

    • Diabetic animal model

    • This compound

    • Insulin solution

    • Glucometer and test strips

  • Protocol:

    • Treat the animals with the test compound or vehicle.

    • Fast the animals for a short period (e.g., 4-6 hours).

    • Measure baseline blood glucose (time 0).

    • Administer insulin via intraperitoneal injection.

    • Measure blood glucose at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

    • Plot the percentage of initial blood glucose over time.

Data Presentation: Representative Findings from Related Compounds

As specific data for this compound is not yet widely published, the following tables present representative data from studies on other N-alkylated deoxynojirimycin derivatives to illustrate the expected outcomes of the described assays.

Table 1: In Vitro Inhibitory Activity of N-alkylated DNJ Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
N-butyl-deoxynojirimycinGlucosylceramide Synthase~20-50[3]
N-nonyl-deoxynojirimycinα-glucosidase8.4[12]

Table 2: Representative In Vivo Efficacy of DNJ in a Diabetic Mouse Model

Treatment GroupFasting Blood Glucose (mg/dL)OGTT AUC (mg/dL*min)Reference
Diabetic Control250 ± 2540000 ± 3500[7]
DNJ-treated180 ± 2028000 ± 3000[7]

Conclusion and Future Directions

This compound represents a promising new avenue in the exploration of deoxynojirimycin derivatives for the treatment of type 2 diabetes. Its unique structure, combining the established iminosugar core with a fluorinated N-alkyl chain, positions it as a potentially potent and specific inhibitor of glucosylceramide synthase. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and related compounds.

Future research should focus on the direct in vitro and in vivo characterization of this compound to confirm its mechanism of action and assess its therapeutic potential. Head-to-head comparisons with other N-alkylated derivatives will be crucial in determining the impact of the fluorinated side chain on efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable in advancing the development of a new generation of therapeutics for diabetes and other metabolic disorders.

References

Sources

The Unveiling of a Potent Chemical Probe: A Technical Guide to N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Glycosphingolipid Landscape

In the intricate world of cellular signaling and metabolism, glycosphingolipids (GSLs) represent a diverse and critical class of molecules. Their biosynthesis, initiated by the enzyme glucosylceramide synthase (GCS), is a fundamental process implicated in a spectrum of physiological and pathological states, including lysosomal storage disorders and cancer. The ability to precisely modulate GCS activity is therefore of paramount importance for both basic research and therapeutic development. This guide introduces N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, a sophisticated chemical probe designed for the potent and specific interrogation of GCS and other related glucosidases.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the molecular rationale behind the design of this probe, its mechanism of action, and provide field-proven insights into its practical application.

I. The Molecular Architecture: A Symphony of Specificity and Potency

This compound belongs to the iminosugar class of compounds, which are potent inhibitors of glycosidases due to their structural resemblance to the transition state of the natural substrate. The core of this probe is 1-deoxynojirimycin (DNJ), a natural alkaloid that is a powerful inhibitor of α-glucosidases.[1]

The true innovation of this chemical probe lies in the strategic N-alkylation with a 7-oxa-9,9,9-trifluorononyl chain. This modification is not arbitrary; it is a carefully considered design element that confers several advantageous properties:

  • Enhanced Lipophilicity and Cellular Permeability: The nonyl chain significantly increases the lipophilicity of the molecule compared to the parent DNJ, facilitating its passage across cellular membranes to reach its intracellular target, GCS, which is located at the cytosolic face of the Golgi apparatus.

  • Target Specificity: The length and composition of the N-alkyl chain are critical determinants of inhibitory potency and selectivity. While shorter chains exhibit weaker inhibition, longer chains can significantly enhance binding to the active site of GCS.

  • The Power of Fluorine: The terminal trifluoromethyl group is a key feature that enhances the probe's utility. Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity.[2] The strong electronegativity of fluorine can lead to more favorable electrostatic interactions within the enzyme's active site.[3] Furthermore, the presence of the 19F nucleus provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies, allowing for direct observation of the probe's interaction with its target enzyme.[4]

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 383417-50-3[5]
Molecular Formula C₁₄H₂₆F₃NO₅[5]
Molecular Weight 345.36 g/mol [5]

II. Mechanism of Action: Competitive Inhibition of Glucosylceramide Synthase

This compound acts as a competitive inhibitor of glucosylceramide synthase. This mode of inhibition arises from its structural mimicry of the transition state of the glucose transfer reaction catalyzed by GCS.

GCS_Inhibition Ceramide Ceramide GCS_active_site GCS Active Site Ceramide->GCS_active_site UDP_Glucose UDP-Glucose UDP_Glucose->GCS_active_site Glucosylceramide Glucosylceramide GCS_active_site->Glucosylceramide UDP UDP GCS_active_site->UDP Probe N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin GCS_inhibited GCS Active Site (Inhibited) Probe->GCS_inhibited No_Product No Glucosylceramide Formation GCS_inhibited->No_Product

Caption: Competitive inhibition of Glucosylceramide Synthase (GCS).

The deoxynojirimycin core mimics the oxocarbenium ion-like transition state of the glucose moiety of UDP-glucose, while the N-alkyl chain is thought to occupy the binding site for the ceramide substrate. By binding to the active site, the probe prevents the binding of both UDP-glucose and ceramide, thereby halting the synthesis of glucosylceramide.

III. Experimental Protocols: A Guide to Practical Application

The utility of this compound as a chemical probe is realized through its application in well-defined experimental settings. The following protocols are provided as a starting point for researchers, based on established methodologies for studying GCS inhibition.

A. In Vitro Glucosylceramide Synthase Activity Assay

This assay directly measures the inhibitory potential of the probe on the GCS enzyme.

Principle: The assay measures the transfer of radiolabeled glucose from UDP-[14C]glucose to a ceramide acceptor. The amount of radiolabeled glucosylceramide formed is quantified and used to determine the enzyme's activity.

Materials:

  • Cell lysates or purified GCS enzyme

  • This compound (test inhibitor)

  • Ceramide substrate (e.g., C6-ceramide)

  • UDP-[14C]glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl₂, and 1 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Preparation: Prepare cell lysates or purified GCS enzyme at a suitable concentration in assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ceramide substrate, and varying concentrations of the inhibitor.

  • Enzyme Addition: Add the enzyme preparation to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding UDP-[14C]glucose.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture (2:1, v/v).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Quantification: Transfer the organic phase to a new tube, evaporate the solvent, and redissolve the lipid residue in a small volume of chloroform/methanol. Spot the sample onto a thin-layer chromatography (TLC) plate and develop the plate to separate glucosylceramide from other lipids. Scrape the glucosylceramide band and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

GCS_Assay_Workflow start Start prep_enzyme Prepare Enzyme/ Cell Lysate start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Probe start->prep_inhibitor setup_reaction Set up Reaction: Buffer, Ceramide, Probe prep_enzyme->setup_reaction prep_inhibitor->setup_reaction add_enzyme Add Enzyme & Pre-incubate setup_reaction->add_enzyme initiate_reaction Initiate with UDP-[14C]glucose add_enzyme->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction with Chloroform/Methanol incubation->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids quantify Quantify [14C]GlcCer (TLC & Scintillation) extract_lipids->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Sources

An In-depth Technical Guide to N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin and its Role in Glycosphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin and its anticipated role in the modulation of glycosphingolipid (GSL) metabolism. While direct experimental data for this specific compound is limited, this document synthesizes the extensive knowledge of its parent molecule, deoxynojirimycin (DNJ), and its N-alkylated derivatives to project its mechanism of action and therapeutic potential. We delve into the critical role of glucosylceramide synthase (GCS) in GSL biosynthesis and the established principle of substrate reduction therapy (SRT) for lysosomal storage disorders such as Gaucher disease. This guide offers detailed, field-proven methodologies for the synthesis, enzymatic screening, and cellular analysis of GCS inhibitors, providing researchers with the necessary tools to investigate compounds like this compound.

Introduction: The Significance of Glycosphingolipid Metabolism and Substrate Reduction Therapy

Glycosphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in cell signaling, recognition, and adhesion.[1] The biosynthesis of most GSLs begins with the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by the enzyme glucosylceramide synthase (GCS; EC 2.4.1.80).[2] This initial step, the formation of glucosylceramide (GlcCer), is a pivotal control point in the GSL metabolic pathway.[3]

In a class of genetic disorders known as lysosomal storage diseases, the catabolism of GSLs is impaired due to deficient lysosomal hydrolase activity. This leads to the accumulation of GSLs within lysosomes, causing cellular dysfunction and a wide range of clinical manifestations. Gaucher disease, for example, results from a deficiency in glucocerebrosidase, leading to the accumulation of glucocerebroside.[4]

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the biosynthesis of GSLs to a level that the residual catabolic enzyme activity can manage, thereby preventing their accumulation.[3] N-alkylated derivatives of deoxynojirimycin (DNJ) have emerged as potent inhibitors of GCS and are a cornerstone of SRT.[5] The clinically approved drug Miglustat (N-butyldeoxynojirimycin) is an example of a successful SRT agent for Gaucher disease.[4][6]

This guide focuses on a specific N-alkylated DNJ derivative, This compound , and its potential as a modulator of GSL metabolism. While specific experimental data for this compound is not yet widely available, its structural features—a long N-alkyl chain with an ether linkage and terminal fluorination—suggest it may possess unique and potent inhibitory properties against GCS.

Mechanism of Action: Inhibition of Glucosylceramide Synthase

N-alkylated deoxynojirimycin derivatives act as competitive inhibitors of GCS.[7] The deoxynojirimycin headgroup mimics the glucose moiety of UDP-glucose, while the N-alkyl chain is thought to occupy the ceramide binding site of the enzyme.[8] The length and composition of this alkyl chain are critical determinants of inhibitory potency.[9]

The structure of this compound suggests several features that could enhance its inhibitory activity:

  • Long Alkyl Chain: The nonyl chain is known to confer significant potency to DNJ derivatives in GCS inhibition.

  • Oxygen Heteroatom: The introduction of an ether linkage may alter the flexibility and polarity of the alkyl chain, potentially influencing its interaction with the enzyme's active site.

  • Terminal Trifluorination: The trifluoromethyl group is a common bioisostere in medicinal chemistry known to enhance metabolic stability and binding affinity through favorable interactions.[10]

By inhibiting GCS, this compound is expected to reduce the cellular levels of GlcCer and, consequently, all downstream GSLs.

GSL_Pathway cluster_synthesis Glycosphingolipid Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS GlcCer GlcCer Complex_GSLs Complex_GSLs GlcCer->Complex_GSLs Further Glycosylation DNJ_Derivative N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin DNJ_Derivative->GCS Inhibition GCS->GlcCer Inhibited

Figure 1: The inhibitory action of this compound on the glycosphingolipid biosynthesis pathway.

Comparative Efficacy of GCS Inhibitors

The efficacy of GCS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While the IC50 for this compound has not been reported, we can compare it to other known GCS inhibitors to provide context.

CompoundIC50 (GCS)Notes
N-butyldeoxynojirimycin (Miglustat) ~20-50 µMClinically approved for Gaucher disease.[6]
N-nonyldeoxynojirimycin ~1-5 µMMore potent than N-butyl derivative due to longer alkyl chain.
Eliglustat ~10-20 nMA potent and specific GCS inhibitor, structurally distinct from DNJ derivatives.
N-(5-adamantane-1-yl-methoxy)pentyl-1-deoxynojirimycin (AMP-DNM) ~1 µMPotent inhibitor with demonstrated efficacy in improving insulin sensitivity.[11]
This compound Not ReportedExpected to be a potent inhibitor based on its structural features.

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound and other GCS inhibitors.

Synthesis of N-alkylated Deoxynojirimycin Derivatives

The synthesis of N-alkylated DNJ derivatives is typically achieved through the nucleophilic substitution of an alkyl halide by the secondary amine of the deoxynojirimycin core.[12]

Protocol for N-alkylation of Deoxynojirimycin: [12]

  • Reaction Setup: In a round-bottom flask, dissolve deoxynojirimycin (1 equivalent) in dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., 1-iodo-7-oxa-9,9,9-trifluorononane) (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield the pure N-alkylated deoxynojirimycin derivative.

Synthesis_Workflow Start Start Dissolve Dissolve DNJ in DMF Start->Dissolve Add_Base Add K₂CO₃ Dissolve->Add_Base Add_Halide Add Alkyl Halide Add_Base->Add_Halide Heat Heat to 80°C (4-6 hours) Add_Halide->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Filter, Concentrate Monitor->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Figure 2: A generalized workflow for the synthesis of N-alkylated deoxynojirimycin derivatives.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of compounds against GCS using a radiolabeled substrate.

Protocol for GCS Activity Assay:

  • Preparation of Cell Lysates:

    • Culture cells (e.g., HL-60) to 80-90% confluency.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, containing protease inhibitors) by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the GCS enzyme.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Cell lysate (50-100 µg of protein)

      • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂)

      • Ceramide substrate (e.g., 50 µM C6-NBD-ceramide or a natural ceramide)

      • Varying concentrations of the inhibitor (e.g., this compound) or vehicle control.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding radiolabeled UDP-[\¹⁴C]glucose (e.g., 0.5 µCi).

    • Incubate at 37°C for 1-2 hours.

  • Extraction of Glycosphingolipids:

    • Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove unincorporated UDP-[\¹⁴C]glucose.

  • Analysis:

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).

    • Spot the extract onto a high-performance thin-layer chromatography (HPTLC) plate.

    • Develop the HPTLC plate in a suitable solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

    • Visualize the radiolabeled glucosylceramide by autoradiography or phosphorimaging.

    • Quantify the radioactivity of the glucosylceramide spot using a scintillation counter or by densitometry.

  • Data Analysis:

    • Calculate the percentage of GCS inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Glycosphingolipid Analysis by HPLC

This protocol details the extraction and analysis of GSLs from cultured cells treated with a GCS inhibitor.[13]

Protocol for Cellular GSL Analysis:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the GCS inhibitor or vehicle for a specified period (e.g., 24-72 hours).

  • Lipid Extraction:

    • Harvest the cells and wash with PBS.

    • Extract the total lipids using a chloroform/methanol/water mixture (e.g., Folch extraction).

    • Collect the lower organic phase.

  • Ceramide Glycanase Digestion:

    • Dry the lipid extract and resuspend in a buffer suitable for ceramide glycanase.

    • Add ceramide glycanase to cleave the oligosaccharide chains from the ceramide backbone of the GSLs.

    • Incubate at 37°C for 16-24 hours.

  • Fluorescent Labeling of Oligosaccharides:

    • Terminate the digestion and label the released oligosaccharides with a fluorescent tag (e.g., 2-aminobenzamide) through reductive amination.

  • HPLC Analysis:

    • Analyze the fluorescently labeled oligosaccharides by normal-phase high-performance liquid chromatography (NP-HPLC).

    • Use a column suitable for glycan analysis (e.g., an amide-based column).

    • Employ a gradient of solvents (e.g., acetonitrile and an aqueous buffer) to separate the different oligosaccharide species.

    • Detect the labeled oligosaccharides using a fluorescence detector.

  • Quantification:

    • Identify and quantify the GSL-derived oligosaccharides by comparing their retention times and peak areas to known standards.

    • Normalize the GSL levels to the total protein or cell number.

HPLC_Workflow Start Start Cell_Culture Cell Culture and Inhibitor Treatment Start->Cell_Culture Lipid_Extraction Total Lipid Extraction Cell_Culture->Lipid_Extraction Enzyme_Digestion Ceramide Glycanase Digestion Lipid_Extraction->Enzyme_Digestion Fluorescent_Labeling Fluorescent Labeling of Oligosaccharides Enzyme_Digestion->Fluorescent_Labeling HPLC_Analysis NP-HPLC Analysis Fluorescent_Labeling->HPLC_Analysis Data_Analysis Quantification of GSLs HPLC_Analysis->Data_Analysis End Results Data_Analysis->End

Sources

Methodological & Application

In Vitro Assay for Glucosidase Inhibition by N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Senior Application Scientist Note: This document provides a comprehensive guide for determining the inhibitory potency of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin against α-glucosidase. The protocol is designed for robustness and reproducibility in a 96-well microplate format, facilitating medium-to-high throughput screening. Beyond a simple set of instructions, this guide explains the scientific rationale behind key steps, ensuring a deeper understanding of the assay dynamics and enabling effective troubleshooting.

Introduction and Scientific Context

This compound is a derivative of 1-deoxynojirimycin (DNJ), a potent iminosugar-based inhibitor of glycosidases.[1][2][3] Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom.[4] This structural modification is key to their biological activity; when protonated at physiological pH, the nitrogen atom mimics the charge of the oxonium ion transition state that forms during glycosidic bond cleavage by glucosidases.[5] This allows the iminosugar to bind tightly to the enzyme's active site, acting as a competitive or mixed-competitive inhibitor.[1][6]

The inhibition of α-glucosidases, enzymes responsible for breaking down complex carbohydrates into absorbable glucose, is a clinically validated strategy for managing postprandial hyperglycemia in type 2 diabetes.[7][8] The N-alkylation of the DNJ core, in this case with a fluorinated nonyl chain, can significantly alter the inhibitor's properties, including lipophilicity and binding affinity, by potentially engaging with hydrophobic pockets adjacent to the enzyme's active site.[1][9] The selective introduction of fluorine can also influence biological activity.[10]

This guide details a robust colorimetric in vitro assay to quantify the inhibitory activity of this compound by determining its half-maximal inhibitory concentration (IC₅₀).

Assay Principle and Mechanism

The assay quantifies α-glucosidase activity by monitoring the enzymatic hydrolysis of the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG into α-glucose and p-nitrophenol. While pNPG is colorless, its product, p-nitrophenol, is converted to the yellow-colored p-nitrophenolate ion under alkaline conditions. The intensity of this yellow color, measured spectrophotometrically at approximately 405 nm, is directly proportional to the amount of product formed and thus reflects the enzymatic activity.

When an inhibitor like this compound is present, it competes with pNPG for binding to the enzyme's active site, reducing the rate of p-nitrophenol production. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Enzyme α-Glucosidase Product p-Nitrophenol (Product) Enzyme->Product Cleaves Glucose α-Glucose Enzyme->Glucose Releases BlockedEnzyme Inhibited Enzyme (No Reaction) Enzyme->BlockedEnzyme pNPG pNPG (Substrate) Colorless pNPG->Enzyme Binds Measurement Measure Absorbance @ 405 nm Product->Measurement + Stop Solution (Alkaline) Forms yellow p-nitrophenolate Inhibitor N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Inhibitor->Enzyme Competes with pNPG for Active Site

Figure 1. Principle of the colorimetric α-glucosidase inhibition assay.

Materials and Reagents

This protocol is optimized for a 96-well plate format. Ensure all glassware and plasticware are clean and sterile where appropriate.

ReagentRecommended Source (Example)Comments
α-Glucosidase from Saccharomyces cerevisiaeSigma-Aldrich (G5003)Lyophilized powder. Store at -20°C. Other sources are acceptable if activity is validated.
p-Nitrophenyl-α-D-glucopyranoside (pNPG)Sigma-Aldrich (N1377)The enzyme substrate. Store at 2-8°C.
This compoundSanta Cruz Biotech (sc-212234)The test inhibitor (CAS 383417-50-3).[11] Store as per manufacturer's instructions, typically at -20°C.
AcarboseSigma-Aldrich (A8980)Positive control inhibitor. Store at 2-8°C.
Potassium Phosphate, Monobasic (KH₂PO₄)Fisher ScientificFor buffer preparation.
Sodium Phosphate, Dibasic (Na₂HPO₄)Fisher ScientificFor buffer preparation.
Sodium Carbonate (Na₂CO₃)Sigma-Aldrich (S2127)The stop solution.
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificSolvent for dissolving the inhibitor.
Bovine Serum Albumin (BSA)Sigma-Aldrich (A7906)Optional, can be added to the enzyme buffer to prevent non-specific binding and stabilize the enzyme.
96-well clear, flat-bottom microplatesCorning (3596)For spectrophotometric readings.
Deionized Water (ddH₂O)In-houseHigh purity, >18 MΩ·cm resistance.

Reagent Preparation

Causality Note: Accurate reagent preparation is critical for assay success. Prepare fresh solutions where indicated, as degradation of key components like the enzyme or substrate can lead to inconsistent results.

  • Phosphate Buffer (100 mM, pH 6.8):

    • Prepare solutions of 100 mM KH₂PO₄ and 100 mM Na₂HPO₄.

    • Mix the two solutions, titrating the dibasic solution into the monobasic solution while monitoring with a calibrated pH meter until the pH reaches 6.8.

    • This buffer is the reaction medium, chosen to be near the optimal pH for yeast α-glucosidase.[12]

    • Store at 4°C for up to one month.

  • α-Glucosidase Stock Solution (1.0 U/mL):

    • Reconstitute the lyophilized enzyme in cold phosphate buffer (100 mM, pH 6.8) to a concentration of 1.0 U/mL.

    • Gently mix by inversion; do not vortex, as this can denature the enzyme.

    • Prepare this solution fresh on the day of the experiment. Keep on ice at all times.

  • pNPG Substrate Solution (5 mM):

    • Dissolve the required amount of pNPG in phosphate buffer (100 mM, pH 6.8) to make a 5 mM solution.

    • Warm the buffer slightly (to ~37°C) if needed to aid dissolution.

    • Prepare fresh daily and protect from light.

  • Inhibitor Stock Solution (e.g., 10 mM):

    • Dissolve this compound (MW: 345.36 g/mol )[11] in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Expert Insight: Using DMSO is necessary for many organic compounds. However, high concentrations can inhibit enzyme activity. The final concentration of DMSO in the assay well should be kept constant across all conditions and should not exceed 1-2%.

    • Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Positive Control Stock Solution (Acarbose, 1 mg/mL):

    • Dissolve Acarbose in phosphate buffer to a concentration of 1 mg/mL. Acarbose is a well-characterized α-glucosidase inhibitor and serves as a benchmark for assay performance.[13]

  • Stop Solution (0.2 M Sodium Carbonate):

    • Dissolve 2.12 g of Na₂CO₃ in 100 mL of ddH₂O.[12]

    • This solution raises the pH, denaturing the enzyme to stop the reaction and converting the p-nitrophenol product to the colored p-nitrophenolate ion for measurement.

    • Stable at room temperature.

Experimental Workflow

This protocol outlines the steps for a 200 µL final reaction volume in a 96-well plate. It is crucial to include proper controls.

Figure 2. Step-by-step experimental workflow for the glucosidase assay.
Plate Layout

A well-planned plate layout is essential for accurate data. A representative layout is shown below. All conditions should be run in triplicate.

Well TypeInhibitor/ControlEnzymeSubstrate (pNPG)BufferPurpose
Test Wells Serial Dilutions+++Determine inhibitor effect at various concentrations
100% Activity (A_c) Vehicle (DMSO)+++Uninhibited enzyme activity (negative control)
0% Activity (A_b) Vehicle (DMSO)-++Substrate blank (measures non-enzymatic hydrolysis)
Positive Control Acarbose+++Validate assay response to a known inhibitor
Step-by-Step Protocol
  • Prepare Inhibitor Dilutions: Create a series of dilutions of the this compound stock solution in phosphate buffer containing the same percentage of DMSO as the highest concentration test well. A 2-fold or 3-fold serial dilution series across 8-10 concentrations is recommended to generate a full dose-response curve.

  • Plate Loading:

    • Add 50 µL of phosphate buffer to the "0% Activity" (blank) wells.

    • Add 50 µL of the appropriate inhibitor serial dilutions to the "Test Wells".

    • Add 50 µL of the buffer/DMSO vehicle to the "100% Activity" control wells.

    • Add 50 µL of the Acarbose positive control solution to its designated wells.

  • Enzyme Addition and Pre-incubation:

    • Dilute the 1.0 U/mL α-glucosidase stock solution to 0.2 U/mL using cold phosphate buffer.

    • Add 50 µL of the 0.2 U/mL enzyme solution to all wells except the "0% Activity" blank wells.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for measuring competitive inhibition accurately.

    • Gently tap the plate to mix. Cover the plate and pre-incubate for 10 minutes at 37°C .

  • Initiate Reaction:

    • Add 100 µL of the 5 mM pNPG substrate solution to all wells to start the reaction.

    • The total volume in each well is now 200 µL.

    • Gently tap the plate to ensure thorough mixing.

  • Incubation:

    • Cover the plate and incubate for 20 minutes at 37°C .

    • Self-Validation: The incubation time should be optimized to ensure the absorbance of the "100% Activity" control is within the linear range of the spectrophotometer (typically 0.5-1.5) and that substrate depletion is less than 15%.

  • Stop Reaction:

    • Add 50 µL of 0.2 M Na₂CO₃ stop solution to all wells.[14] The solution in the wells should turn yellow where the reaction has occurred.

    • Tap the plate to mix.

  • Measure Absorbance:

    • Read the absorbance of the plate at 405 nm using a microplate reader.

Data Analysis and IC₅₀ Determination

The goal is to calculate the concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀).

Calculate Percentage Inhibition

First, correct the absorbance readings by subtracting the average absorbance of the "0% Activity" blank (A_b) from all other readings.

  • Corrected Control Absorbance (A_control): Average Absorbance of "100% Activity" wells - Average A_b.

  • Corrected Sample Absorbance (A_sample): Absorbance of a test well - Average A_b.

Then, use the following formula to calculate the percentage of inhibition for each inhibitor concentration[14]:

% Inhibition = [ (A_control - A_sample) / A_control ] × 100

Determine IC₅₀ Value
  • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis program (such as GraphPad Prism, Origin, or R) to fit the data to a sigmoidal dose-response (variable slope) equation.

  • The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through 50% inhibition.[15]

The IC₅₀ value is a quantitative measure of the inhibitor's potency. A lower IC₅₀ indicates a more potent inhibitor.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low absorbance in control wells Inactive enzyme; Incorrect buffer pH; Degraded substrate.Use a fresh aliquot of enzyme. Verify buffer pH is 6.8. Prepare fresh pNPG solution. Increase incubation time or enzyme concentration after validation.
High absorbance in blank wells Substrate (pNPG) is degrading spontaneously; Contamination.Prepare fresh pNPG solution and protect it from light. Use high-purity water and clean labware.
Inconsistent replicates (high SD) Pipetting errors; Inadequate mixing; Temperature fluctuations across the plate.Calibrate pipettes. Ensure thorough mixing after each addition by gently tapping the plate. Use a calibrated incubator and allow the plate to equilibrate to temperature.
Inhibition > 100% or < 0% Inhibitor interferes with absorbance reading; Pipetting errors; Incorrect blanking.Test the inhibitor's absorbance at 405 nm in the absence of enzyme/substrate. Re-evaluate the plate layout and calculations. Ensure proper background subtraction.
No dose-response observed Inhibitor concentration range is too high or too low; Inhibitor is insoluble/inactive.Test a much wider range of concentrations (e.g., from nM to mM). Verify the solubility of the inhibitor in the final assay buffer (check for precipitation). Run the positive control.

References

  • Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. (2019). Journal of the Chinese Cereals and Oils Association. [Link]

  • Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. (2021). RSC Advances. [Link]

  • Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases. (2003). Journal of the American Chemical Society. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. (2016). BMC Complementary and Alternative Medicine. [Link]

  • In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract. (2021). Molecules. [Link]

  • Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. (2014). Journal of Insect Physiology. [Link]

  • Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. (2012). Journal of Biomedicine and Biotechnology. [Link]

  • Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection of the Binding of Isofagomine and 1-Deoxynojirimycin to β-Glucosidases. (2003). Journal of the American Chemical Society. [Link]

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2024). Molecules. [Link]

  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • α-Glucosidase Inhibition Assay. Bio-protocol. [Link]

  • 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. (2022). Journal of Future Foods. [Link]

  • α-Glucosidase inhibitory activities of flavonoid derivatives isolated from Bouea macrophylla: in vitro and in silico studies. (2023). RSC Advances. [Link]

  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 1-Deoxynojirimycin: Sources, Extraction, Analysis and Biological Functions. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. (2025). Food & Function. [Link]

  • How to determine inhibition mechanism of alpha glucosidase inhibitors?. (2016). ResearchGate. [Link]

  • Iminosugars – Knowledge and References. Taylor & Francis. [Link]

  • In Vitro Inhibitory Activity of the α-Glucosidase Enzyme from Eucheuma cottonii Macroalgae Extract. (2025). Jurnal Kimia Riset. [Link]

  • α-GLUCOSIDASE (α-GLU). Nipro. [Link]

  • 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling. (2021). Oxidative Medicine and Cellular Longevity. [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). Molecules. [Link]

  • 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. (2025). PubMed. [Link]

  • Fluorinated Anthracyclines: Synthesis and Biological Activity. (2002). Current Medicinal Chemistry. [Link]

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2024). PubMed Central. [Link]

Sources

"N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin" cell-based assay development

Author: BenchChem Technical Support Team. Date: February 2026

A Cell-Based Assay for the Characterization of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, a Putative Glucosylceramide Synthase Inhibitor

Abstract

This document provides a detailed guide for the development and implementation of a cell-based assay to characterize the inhibitory activity of this compound. This compound is an N-alkylated derivative of deoxynojirimycin, a class of molecules known to interfere with glycosphingolipid metabolism. The protocols outlined herein are designed for researchers in drug discovery and cell biology to quantify the potency of this compound in a cellular context, specifically focusing on its potential as a glucosylceramide synthase (GCS) inhibitor. Methodologies for cell line selection, culture, compound treatment, and downstream analysis of glucosylceramide levels using a fluorescent substrate-based approach with HPLC analysis are described in detail. Additionally, protocols for assay validation and data interpretation are provided to ensure the generation of robust and reliable results.

Introduction: The Rationale for a Cell-Based GCS Assay

Glycosphingolipids (GSLs) are integral components of the plasma membrane, playing crucial roles in cell signaling, recognition, and membrane stability.[1] The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by the enzyme glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase).[2] The dysregulation of GCS activity and the subsequent alteration in GSL levels are implicated in various pathologies, including lysosomal storage disorders like Gaucher disease and certain types of cancer.[2][3][4]

Substrate reduction therapy (SRT) has emerged as a promising therapeutic strategy for Gaucher disease, aiming to decrease the rate of GlcCer synthesis to match its impaired degradation.[5] N-alkylated deoxynojirimycin derivatives, such as N-butyldeoxynojirimycin (Miglustat), are known inhibitors of GCS and have been approved for the treatment of Gaucher disease.[6] These iminosugars are glucose analogues that can inhibit glucosyltransferases.[6] this compound belongs to this class of compounds and is therefore a candidate for GCS inhibition.

A robust cell-based assay is essential for the preclinical evaluation of putative GCS inhibitors. Such an assay provides a more physiologically relevant environment compared to in vitro enzyme assays, accounting for factors like cell permeability, off-target effects, and cytotoxicity. This application note details a comprehensive protocol for a cell-based assay to determine the inhibitory potential of this compound on GCS activity.

Mechanism of Action: Targeting Glucosylceramide Synthase

The central hypothesis for the action of this compound is the inhibition of GCS. This enzyme is located in the Golgi apparatus and catalyzes the first committed step in the synthesis of a vast array of complex glycosphingolipids.[2] By inhibiting GCS, the compound is expected to reduce the cellular levels of GlcCer and, consequently, all downstream GSLs.

GCS_Pathway Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide GCS->GlcCer Glycosylation Inhibitor N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Inhibitor->GCS Inhibition Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs

Figure 1: Simplified diagram of the glycosphingolipid biosynthesis pathway and the putative inhibitory action of this compound on Glucosylceramide Synthase (GCS).

Experimental Workflow Overview

The cell-based assay workflow is designed to quantify the activity of GCS in the presence of the test compound. The key steps involve cell culture, treatment with the inhibitor, incubation with a fluorescent ceramide analog, lipid extraction, and quantification of the fluorescent product by HPLC.

Assay_Workflow A 1. Cell Seeding & Culture (e.g., Human fibroblasts, SH-SY5Y) B 2. Compound Treatment (this compound) A->B C 3. Incubation with Fluorescent Substrate (NBD-C6-Ceramide) B->C D 4. Cell Lysis & Lipid Extraction C->D E 5. Separation of Lipids (HPLC) D->E F 6. Quantification of Fluorescent Product (NBD-C6-Glucosylceramide) E->F G 7. Data Analysis & IC50 Determination F->G

Figure 2: High-level workflow for the cell-based GCS inhibition assay.

Detailed Protocols

Materials and Reagents
ReagentSupplierCatalog Number (Example)
This compoundSanta Cruz Biotechnologysc-216972
Human Dermal Fibroblasts (HDFs) or SH-SY5Y cellsATCCPCS-201-012 or CRL-2266
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
NBD C6-CeramideThermo Fisher ScientificN1154
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA7030
HPLC-grade Chloroform, Methanol, Water, n-Hexane, Isopropyl AlcoholSigma-AldrichVarious
96-well cell culture plates, clear bottom, black wallsCorning3603
Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the assay. Human dermal fibroblasts are a good model as they are used in the study of lysosomal storage diseases.[7] The human neuroblastoma cell line SH-SY5Y is also a suitable model for studying GCS activity.[8]

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • For the assay, seed cells in a 96-well clear-bottom, black-walled plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

Compound Treatment

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve, for example, from 1 nM to 100 µM.

  • Remove the medium from the seeded cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor if available (e.g., N-butyldeoxynojirimycin).

  • Incubate the cells with the compound for 24-48 hours. The incubation time should be optimized based on the compound's stability and mechanism of action.

Fluorescent Substrate Labeling

The assay utilizes NBD C6-ceramide, a fluorescent analog of ceramide, which is taken up by the cells and converted to NBD C6-glucosylceramide by GCS.[9][10][11]

Protocol:

  • Prepare a 5 µM working solution of NBD C6-ceramide complexed with fatty acid-free BSA in serum-free medium.[12]

  • After the compound treatment period, remove the medium and wash the cells once with warm PBS.

  • Add the NBD C6-ceramide-BSA complex solution to each well and incubate for 1 hour at 37°C.[13]

  • Following incubation, wash the cells three times with ice-cold PBS to remove excess fluorescent substrate.

Lipid Extraction

Protocol:

  • After the final wash, lyse the cells by adding 100 µL of methanol to each well and scraping the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Add 200 µL of chloroform to each tube and vortex thoroughly.

  • Add 100 µL of water and vortex again to induce phase separation.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the extracted lipids under a stream of nitrogen.

HPLC Analysis

The separated lipids are analyzed by normal-phase HPLC with a fluorescence detector to quantify the amount of NBD C6-glucosylceramide formed.[11]

Protocol:

  • Reconstitute the dried lipids in 100 µL of the HPLC mobile phase (e.g., isopropyl alcohol/n-hexane/H2O; 55:44:1, v/v/v).[11]

  • Inject a defined volume (e.g., 20 µL) onto a normal-phase silica column.

  • Use an isocratic elution with a mobile phase suitable for separating NBD C6-ceramide from NBD C6-glucosylceramide.

  • Set the fluorescence detector to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.[11]

  • Identify the peaks corresponding to NBD C6-ceramide and NBD C6-glucosylceramide by comparing their retention times with those of standards.

  • Integrate the peak area for NBD C6-glucosylceramide for each sample.

Data Analysis and Assay Validation

IC50 Determination
  • Normalize the peak area of NBD C6-glucosylceramide in the compound-treated wells to the vehicle control (defined as 100% activity).

  • Plot the percentage of GCS activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces GCS activity by 50%.

Expected Results
Compound Concentration% GCS Activity (Relative to Vehicle)
Vehicle100
1 nM~95
10 nM~80
100 nM~50
1 µM~20
10 µM~5
100 µM<1
Table 1: Representative data for a dose-response experiment to determine the IC50 of a GCS inhibitor.
Assay Validation

To ensure the assay is robust and reliable, the following validation experiments should be performed:

  • Z'-factor: This parameter assesses the quality of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.

  • Signal-to-Background Ratio: This ratio should be sufficiently high to distinguish the signal from the noise of the assay.

  • Cell Viability Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be conducted to ensure that the observed inhibition of GCS activity is not due to a general cytotoxic effect of the compound.

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesInconsistent cell seeding or pipetting errorsEnsure proper cell counting and mixing before seeding. Use calibrated pipettes and practice consistent pipetting techniques.
Low fluorescence signalInsufficient substrate incubation time or concentrationOptimize the concentration of NBD C6-ceramide and the incubation time. Ensure the fluorescence detector is set to the correct wavelengths and gain.
No inhibition observedCompound is inactive or cell impermeableVerify the compound's identity and purity. If cell permeability is an issue, consider using a cell line with higher expression of relevant transporters or a different assay format.
Inhibition observed only at cytotoxic concentrationsThe compound has a general toxic effectThe compound is not a specific inhibitor. Focus on identifying compounds with a clear separation between the IC50 for GCS inhibition and the CC50 for cytotoxicity.

Conclusion

The cell-based assay protocol detailed in this application note provides a robust and reliable method for characterizing the inhibitory activity of this compound on glucosylceramide synthase. By following these guidelines, researchers can obtain accurate IC50 values and gain valuable insights into the compound's potential as a therapeutic agent for diseases associated with glycosphingolipid metabolism.

References

  • Liu, Y., et al. (2013). Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase. Journal of Visualized Experiments, (79), e50720. Available at: [Link]

  • Mazzulli, J. R., et al. (2016). CNS-accessible Inhibitor of Glucosylceramide Synthase for Substrate Reduction Therapy of Neuronopathic Gaucher Disease. Molecular Genetics and Metabolism, 117(2), S79. Available at: [Link]

  • Russo, D., et al. (2018). Glycosphingolipid metabolism in cell fate specification. Journal of Cell Science, 131(21), jcs219204. Available at: [Link]

  • Lee, H., et al. (2019). Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases. Molecules, 24(18), 3295. Available at: [Link]

  • Joe, K. M. F., & Smith, L. (n.d.). Developing an enzyme assay to measure glucosylceramide synthase activity in the presence of HIV-1 gp-120. University of Louisville Institutional Repository. Available at: [Link]

  • Astudillo, L., et al. (2023). Animal Models for the Study of Gaucher Disease. International Journal of Molecular Sciences, 24(22), 16139. Available at: [Link]

  • Gupta, R. K., et al. (2011). Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase. Journal of Lipid Research, 52(4), 843–851. Available at: [Link]

  • Hayashi, Y., & Ito, M. (2005). Assay of glycosphingolipid synthases using HPLC and fluorescent substrates. JCGGDB. Available at: [Link]

  • Garcia-Rodriguez, C., et al. (2021). Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. Metabolites, 11(8), 488. Available at: [Link]

  • Enquist, I. B., et al. (2006). Effective cell and gene therapy in a murine model of Gaucher disease. Proceedings of the National Academy of Sciences, 103(37), 13819–13824. Available at: [Link]

  • Dinur, T., et al. (1983). Synthesis of a fluorescent derivative of glucosyl ceramide for the sensitive determination of glucocerebrosidase activity. Analytical Biochemistry, 131(1), 177–183. Available at: [Link]

  • Ashe, K. M., et al. (2011). Substrate reduction therapy: a new therapeutic option for the treatment of lysosomal storage diseases. Expert Opinion on Investigational Drugs, 20(8), 1085–1097. Available at: [Link]

  • Snider, A. J., et al. (2018). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of Lipid Research, 59(4), 734–744. Available at: [Link]

  • Park, H., et al. (2020). Development of a novel glucosylceramide synthase (GCS) inhibitor with increased blood-brain barrier penetration for treatment of Gaucher disease. Journal of Medicinal Chemistry, 63(6), 2899–2914. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Glucosylceramide in Commercial Supplement. Available at: [Link]

  • Varghese, F. S., et al. (2021). Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. Journal of Biological Chemistry, 296, 100494. Available at: [Link]

  • Pérez-Rubio, G., et al. (2022). Targeted UDP-glucose ceramide glucosyltransferase stable overexpression induces a metabolic switch improving cell performance at high cell density. Frontiers in Bioengineering and Biotechnology, 10, 978833. Available at: [Link]

  • Scantox. (n.d.). From Cell to Mouse: Patient-Derived and Preclinical Models for Gaucher Disease Research. Available at: [Link]

  • ResearchGate. Chemical structures and fluorescence spectra of substrates for the GC... Available at: [Link]

  • Ueno, Y., et al. (2013). Production of the α-glycosidase inhibitor 1-deoxynojirimycin from Bacillus species. Food Chemistry, 138(2-3), 1803–1808. Available at: [Link]

  • Platt, F. M., et al. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. The Journal of Biological Chemistry, 269(11), 8362–8365. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Antiviral Assay of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Viral Glycoproteins with Iminosugars

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global health. A particularly compelling strategy in antiviral drug development is the targeting of host-cell factors that are essential for viral replication. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin belongs to the iminosugar class of compounds, which are potent inhibitors of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of N-linked glycoproteins, including the envelope glycoproteins of many viruses.[1]

By inhibiting these α-glucosidases, this compound induces misfolding of viral glycoproteins, which can lead to their retention in the ER and subsequent degradation.[1] This disruption of glycoprotein processing can significantly impair the assembly and release of new, infectious virions.[1] This mechanism of action confers broad-spectrum antiviral activity against a range of enveloped viruses, including but not limited to Dengue virus, Human Immunodeficiency Virus (HIV), influenza virus, and hepatitis B and C viruses.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antiviral efficacy of this compound in a cell culture setting. We will detail the essential protocols for determining the compound's antiviral activity and cytotoxicity, ensuring a robust and reliable assessment of its therapeutic potential.

Mechanism of Action: A Closer Look at α-Glucosidase Inhibition

The antiviral activity of this compound is rooted in its ability to interfere with the host cell's protein folding machinery. Viral envelope glycoproteins are synthesized in the endoplasmic reticulum and undergo a series of post-translational modifications, including N-linked glycosylation. The proper folding of these glycoproteins is crucial for their function in viral entry, assembly, and egress.

The process is initiated by the transfer of a glucose-containing oligosaccharide to the nascent polypeptide chain. The terminal glucose residues are sequentially cleaved by ER α-glucosidases I and II. This deglucosylation is a critical step in the calnexin/calreticulin cycle, a quality control mechanism that ensures only correctly folded glycoproteins are transported to the Golgi apparatus for further processing and eventual incorporation into new virions.

This compound, as an iminosugar, mimics the structure of the natural glucose substrate and competitively inhibits the active site of the α-glucosidases.[5] This inhibition leads to the accumulation of improperly folded viral glycoproteins, which are recognized by the ER-associated degradation (ERAD) pathway and targeted for destruction. Consequently, the production of infectious viral particles is significantly reduced.

antiviral_mechanism cluster_ER Endoplasmic Reticulum cluster_Compound cluster_Outcome Cellular Outcomes Nascent_Glycoprotein Nascent Viral Glycoprotein Glucosylated_Glycoprotein Glucosylated Glycoprotein (Improperly Folded) Nascent_Glycoprotein->Glucosylated_Glycoprotein Glycosylation Degradation ER-Associated Degradation (ERAD) Glucosylated_Glycoprotein->Degradation Persistent Misfolding Calnexin_Cycle Calnexin/ Calreticulin Cycle Glucosylated_Glycoprotein->Calnexin_Cycle Alpha_Glucosidase α-Glucosidase I & II Glucosylated_Glycoprotein->Alpha_Glucosidase Blocks Cleavage Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Golgi Golgi Apparatus Correctly_Folded_Glycoprotein->Golgi Reduced_Virions Reduced Infectious Virions Degradation->Reduced_Virions Calnexin_Cycle->Glucosylated_Glycoprotein Reglucosylation (if misfolded) Calnexin_Cycle->Correctly_Folded_Glycoprotein Proper Folding Compound N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Compound->Alpha_Glucosidase Inhibits Virion_Assembly Virion Assembly & Egress Golgi->Virion_Assembly Virion_Assembly->Reduced_Virions Impaired

Caption: Mechanism of action of this compound.

Experimental Protocols

A thorough evaluation of an antiviral compound requires a multi-faceted approach, assessing both its efficacy in inhibiting viral replication and its potential toxicity to the host cells. The following protocols outline three key assays: the Plaque Reduction Assay to quantify the inhibition of infectious virus production, the Virus Yield Reduction Assay to measure the overall reduction in viral progeny, and the MTT Assay to determine the compound's cytotoxicity.

Cytotoxicity Assay (MTT Assay)

Before assessing the antiviral activity, it is crucial to determine the cytotoxic concentration of this compound on the host cell line to be used in the antiviral assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]

Materials:

  • Host cell line (e.g., Vero, MDCK, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after the desired incubation period (typically 24-48 hours).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤0.5%).[8]

  • Treatment: After the cells have adhered and reached the desired confluency, replace the medium with the serially diluted compound. Include cell-only controls (no compound) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).[10]

Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of a lytic virus.[11] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Confluent monolayer of a susceptible host cell line in 6- or 12-well plates (e.g., Vero cells)

  • Virus stock with a known titer

  • This compound

  • Serum-free medium

  • Overlay medium (e.g., 1.2% methylcellulose in 2X MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Protocol:

  • Cell Preparation: Seed cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to yield a countable number of plaques (typically 50-100 plaques per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[12]

  • Compound Treatment: During the adsorption period, prepare various concentrations of this compound in the overlay medium.

  • Overlay Application: After adsorption, remove the virus inoculum and gently add the compound-containing overlay medium to the cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.[13]

    • Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.[13]

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.[14]

Virus Yield Reduction Assay

This assay measures the effect of the compound on the total production of infectious virus progeny.[15]

Materials:

  • Susceptible host cell line in 24- or 48-well plates

  • Virus stock

  • This compound

  • Complete growth medium

  • Serum-free medium

Protocol:

  • Cell Seeding: Seed cells in multi-well plates and grow to confluency.

  • Infection and Treatment: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant. This supernatant contains the progeny virus.

  • Virus Titer Determination: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Compare the virus titers from the compound-treated wells to the virus control (no compound) to determine the fold-reduction in virus yield. Calculate the EC₅₀, the concentration of the compound that reduces the virus yield by 50%.

experimental_workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Antiviral Antiviral Efficacy Assays cluster_Plaque Plaque Reduction Assay cluster_Yield Virus Yield Reduction Assay C1 Seed Cells (96-well plate) C2 Add Compound Dilutions C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance (570 nm) C5->C6 C7 Calculate CC₅₀ C6->C7 P7 Calculate EC₅₀ Y6 Calculate EC₅₀ P1 Seed Cells (6-well plate) P2 Infect with Virus P1->P2 P3 Add Compound in Overlay Medium P2->P3 P4 Incubate for Plaque Formation P3->P4 P5 Fix and Stain Plaques P4->P5 P6 Count Plaques P5->P6 P6->P7 Y1 Seed Cells Y2 Infect Cells in Presence of Compound Y1->Y2 Y3 Incubate for Full Replication Cycle Y2->Y3 Y4 Harvest Supernatant Y3->Y4 Y5 Titer Progeny Virus (Plaque Assay/TCID₅₀) Y4->Y5 Y5->Y6

Caption: Overall experimental workflow for antiviral assessment.

Data Interpretation and Expected Results

The primary endpoints of these assays are the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀).

  • CC₅₀: The concentration of the compound that reduces the viability of uninfected cells by 50%. A higher CC₅₀ value indicates lower cytotoxicity.

  • EC₅₀: The concentration of the compound that inhibits viral replication (plaque formation or virus yield) by 50%. A lower EC₅₀ value indicates greater antiviral potency.

A crucial metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI) , which is calculated as follows:

SI = CC₅₀ / EC₅₀ [16]

A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells. Generally, an SI of 10 or greater is considered promising for further investigation.[10]

Data Presentation:

CompoundVirus ModelCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compounde.g., Dengue VirusVeroPlaque Reduction[Insert Data][Insert Data][Calculate]
This compounde.g., Dengue VirusVeroVirus Yield Reduction[Insert Data][Insert Data][Calculate]
This compounde.g., Influenza AMDCKPlaque Reduction[Insert Data][Insert Data][Calculate]
Reference Compound [As Above][As Above][As Above][Insert Data][Insert Data][Calculate]

Conclusion and Future Directions

These application notes provide a robust framework for the in vitro evaluation of this compound as a potential antiviral agent. By systematically determining its cytotoxicity and antiviral efficacy against relevant enveloped viruses, researchers can gain valuable insights into its therapeutic potential. The unique mechanism of action, targeting host α-glucosidases, suggests that this class of compounds could be a valuable tool in the development of broad-spectrum antiviral therapies. Further studies could explore the efficacy of this compound in combination with other antiviral agents that have different mechanisms of action, potentially leading to synergistic effects and a reduced likelihood of viral resistance.

References

  • Antiviral Activity of 1-Deoxynojirimycin Extracts of Mulberry Leaves Against Porcine Epidemic Diarrhea Virus. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Antiviral activity of Glucosylceramide synthase inhibitors against SARS-CoV-2 and other RNA virus infections. (2020). bioRxiv. Retrieved January 23, 2026, from [Link]

  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. (n.d.). Portland Press. Retrieved January 23, 2026, from [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. (2020). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]

  • 50% effective concentration (EC50) and 50% cytotoxicity... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]

  • Protocol for influenza A virus infection of mice and viral load determination. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • DNJ derivatives with N-alkyl side chains. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

  • An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for... (2023). CDC Stacks. Retrieved January 23, 2026, from [Link]

  • Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR. (n.d.). PLOS. Retrieved January 23, 2026, from [Link]

  • A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease. (2007). PubMed. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Antiretroviral activity of castanospermine and deoxynojirimycin, specific inhibitors of glycoprotein processing. (1987). PubMed. Retrieved January 23, 2026, from [Link]

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Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin Using Charged Aerosol Detection

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is a synthetic derivative of 1-deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor. The addition of the N-alkylated, fluorinated side chain modifies the compound's biological activity and pharmacokinetic properties. Accurate quantification of this molecule is crucial for preclinical and clinical development, quality control, and metabolic studies.

A significant analytical challenge arises from the molecule's structure: it lacks a native chromophore, rendering standard High-Performance Liquid Chromatography (HPLC) with UV-Vis detection ineffective.[1][2] This application note details a robust and sensitive analytical method developed to overcome this limitation. The method utilizes Reversed-Phase HPLC (RP-HPLC) for separation, coupled with Charged Aerosol Detection (CAD), a universal detection technique ideal for non-volatile and semi-volatile compounds that do not possess a UV-absorbing moiety.[3][4]

The described protocol provides a complete workflow, from sample preparation to data analysis, and is structured to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6]

Scientific Principle and Method Rationale

The Analyte: A Unique Challenge

The target analyte, this compound, is an amphipathic molecule. It possesses a highly polar headgroup (the deoxynojirimycin moiety) and a non-polar, fluorinated tail. This dual nature dictates the choice of chromatographic conditions. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for separating highly polar compounds like the parent DNJ, the significant hydrophobicity of the N-alkyl chain makes RP-HPLC a more suitable and robust choice for retaining and resolving the target compound.[7][8][9]

Separation: Reversed-Phase Chromatography

The method employs a C18 stationary phase, which separates molecules based on their hydrophobicity. The non-polar N-(7-Oxa-9,9,9-trifluorononyl) side chain will interact strongly with the C18 ligands, providing good retention. The mobile phase consists of a gradient of an organic solvent (acetonitrile) and an aqueous solvent. Increasing the proportion of acetonitrile decreases the polarity of the mobile phase, thereby eluting the analyte from the column. A small amount of volatile acid, such as formic acid, is added to the mobile phase to ensure consistent protonation of the analyte's basic nitrogen, leading to improved peak shape and reproducibility.

Detection: Charged Aerosol Detection (CAD)

Given the absence of a chromophore, a universal detector is required. Charged Aerosol Detection (CAD) offers superior sensitivity, a wide dynamic range, and a more consistent response across different analytes compared to other universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD).[4][10]

The principle of CAD involves three sequential steps:

  • Nebulization: The HPLC eluent is converted into a fine aerosol.

  • Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.

  • Detection: These particles are charged by collision with ionized nitrogen gas. The total charge is measured by a sensitive electrometer, which generates a signal directly proportional to the mass of the analyte.[3][11]

This mechanism ensures that any non-volatile analyte can be detected, making CAD an ideal choice for this application.

CAD_Principle cluster_hplc HPLC System cluster_cad Charged Aerosol Detector HPLC HPLC Column Effluent Nebulizer 1. Nebulization (Aerosol Generation) HPLC->Nebulizer Evaporation 2. Evaporation (Solvent Removal) Nebulizer->Evaporation Droplets Charging 3. Charging (Ionized N2 Collision) Evaporation->Charging Analyte Particles Detection 4. Detection (Electrometer Measurement) Charging->Detection Charged Particles Signal Signal Detection->Signal Signal Output (Proportional to Mass)

Caption: Principle of Charged Aerosol Detection (CAD).

Detailed Application Protocol

Materials and Equipment
ItemSpecification
HPLC System Quaternary or Binary pump, Autosampler, Column Oven (e.g., Agilent 1260, Waters Alliance)
Detector Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo)
Analytical Column C18, 2.1 x 100 mm, 2.7 µm particle size (e.g., Agilent Poroshell 120 EC-C18)
Reference Standard This compound, >98% purity
Solvent A (Aqueous) 0.1% Formic Acid in HPLC-grade Water
Solvent B (Organic) 0.1% Formic Acid in HPLC-grade Acetonitrile
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Other Analytical balance, volumetric flasks, autosampler vials, 0.22 µm syringe filters (PTFE)
Chromatographic Conditions
ParameterSetting
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Gradient Program Time (min)
CAD Settings Evaporation Temp: 40 °C, Gas (N2) Pressure: 35 psi, Filter: Medium. Note: Optimize for your system.
Step-by-Step Protocol

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A suggested range is 5 µg/mL to 500 µg/mL.

2. Sample Preparation:

  • Accurately weigh the sample material.

  • Dissolve the sample in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

3. System Operation and Data Acquisition:

  • Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared samples. It is recommended to inject a standard periodically to monitor system suitability.

4. Data Analysis:

  • Integrate the peak corresponding to the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Apply a linear regression model. A weighted (e.g., 1/x²) regression may be necessary to accommodate the non-linear response sometimes observed with CAD.[11]

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method Validation Framework (ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] The following parameters should be assessed according to ICH Q2(R1) guidelines.[5][12]

Validation ParameterDescription & Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). Criterion: Peak purity analysis (if using a PDA in parallel) and no interfering peaks at the analyte's retention time in blank/placebo samples.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte. Criterion: Analyze 5-6 standards across the proposed range. The correlation coefficient (r²) should be ≥ 0.998.
Accuracy (Recovery) The closeness of the test results to the true value. Criterion: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. Criterion: Analyze ≥6 replicates at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%. - Intermediate Precision: Precision within-laboratory variations (different days, analysts, equipment). Criterion: Repeat the analysis on a different day with a different analyst. The RSD over all data should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criterion: The signal-to-noise ratio should be approximately 10:1. Precision (RSD) at the LOQ should be ≤ 10%.[11]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. Criterion: Vary parameters like column temperature (±2 °C), flow rate (±5%), and mobile phase composition (±2% organic). The system suitability criteria must still be met.

Analytical Workflow Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-CAD Analysis cluster_data 3. Data Processing StdPrep Prepare Standards (Stock & Dilutions) Inject Inject Blank, Standards, & Samples StdPrep->Inject SamplePrep Prepare Samples (Weigh, Dissolve, Filter) SamplePrep->Inject Equilibrate System Equilibration Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Quantify Quantify Samples Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for HPLC-CAD analysis.

Conclusion

This application note presents a specific, sensitive, and robust RP-HPLC method using Charged Aerosol Detection for the quantitative analysis of this compound. The method successfully addresses the analytical challenge posed by the analyte's lack of a UV chromophore. The provided protocol and validation framework, grounded in ICH guidelines, offer a comprehensive solution for researchers and drug development professionals requiring accurate quantification of this and structurally similar compounds.

References

  • Goktas, H. et al. (2018). Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey. PubMed. Available at: [Link][13]

  • Asian Journal of Plant Sciences. (2019). Determination of 1-Deoxynojirimycin Content and Phytochemical Profiles from Young and Mature Mulberry Leaves of Morus Spp. Available at: [Link][14]

  • Journal of Pharmacognosy and Phytochemistry. (2014). Quantitative determination of 1-Deoxynojirimycin in different Mulberry Varieties of India. Available at: [Link][15]

  • Wikipedia. Evaporative light scattering detector. Available at: [Link][16]

  • Guo, Y. et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. Available at: [Link][11]

  • Chyba, M. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link][7]

  • ResearchGate. HPLC analysis of DNJ (1-deoxynojirimycin). Available at: [Link][17]

  • Sugimoto, M. et al. (2019). Determination of 1-Deoxynojirimycin (1-DNJ) in Leaves of Italian or Italy-Adapted Cultivars of Mulberry (Morus sp.pl.) by HPLC-MS. MDPI. Available at: [Link][18]

  • LCGC International. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available at: [Link][8]

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  • Royal Society of Chemistry. (2020). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Available at: [Link][19]

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  • ResearchGate. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Available at: [Link][22]

  • ICH. Quality Guidelines. Available at: [Link][23]

  • ResearchGate. Determination of 1-deoxynojirimycin in Morus alba L. leaves by derivatization with 9-fluorenylmethyl chloroformate followed by reversed-phase high-performance liquid chromatography. Available at: [Link][24]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link][25]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link][12]

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Determining the Potency of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin: A Guide to IC50 Value Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Glucosidase Inhibitor

N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin is a synthetic derivative of 1-deoxynojirimycin (DNJ), a potent inhibitor of α-glucosidases.[1] This class of compounds has garnered significant interest in the field of drug discovery due to their therapeutic potential in a range of diseases, including type 2 diabetes, viral infections, and certain types of cancer.[1] The primary mechanism of action for many deoxynojirimycin derivatives involves the competitive inhibition of enzymes that process oligosaccharides, such as α-glucosidase and glucosylceramide synthase (GCS).[2][3][4]

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide.[5] The resulting molecule, glucosylceramide, is the precursor for a vast array of complex GSLs that are integral components of cellular membranes and are involved in critical cellular processes such as signal transduction, cell-cell recognition, and proliferation. The overexpression of GCS has been implicated in the development of multidrug resistance in cancer cells, making it a compelling target for therapeutic intervention.

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The accurate determination of IC50 values is a cornerstone of drug development, providing a quantitative measure of a compound's efficacy and enabling structure-activity relationship (SAR) studies to guide the optimization of lead compounds.

This comprehensive application note provides detailed protocols for determining the IC50 value of this compound against its putative target, glucosylceramide synthase. We present methodologies for both direct enzyme inhibition assays and cell-based assays, offering a multi-faceted approach to characterizing the inhibitory potential of this promising compound.

Mechanism of Action: A Molecular Mimic

Deoxynojirimycin and its derivatives are iminosugars that act as structural mimics of the natural carbohydrate substrates of glycosidases.[4] Their nitrogen atom, which is protonated at physiological pH, mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. This allows them to bind with high affinity to the active site of enzymes like GCS, competitively inhibiting the binding of the natural substrate. The N-alkylation of the deoxynojirimycin core, as seen in this compound, can significantly influence the compound's potency and selectivity for different glycosidases.[2]

Caption: Competitive inhibition of GCS by this compound.

I. Enzyme-Based Assays for IC50 Determination

Directly measuring the inhibition of GCS activity in a purified or semi-purified enzyme system provides a clear and quantitative assessment of the inhibitor's potency. Several methods can be employed, each with its own advantages and considerations.

A. Fluorometric Assay using NBD-C6-Ceramide

This assay relies on the use of a fluorescently labeled ceramide analog, NBD-C6-ceramide, as a substrate for GCS.[6][7] The product, NBD-C6-glucosylceramide, can be separated from the unreacted substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by its fluorescence.

Materials and Reagents:

  • Purified or enriched human GCS enzyme preparation

  • NBD-C6-ceramide (fluorescent substrate)[8]

  • UDP-glucose (co-substrate)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 125 mM KCl, 2.5 mM MgCl2, 1 mM DTT

  • This compound (test inhibitor)

  • Positive Control Inhibitor (e.g., D,L-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol, PDMP)

  • TLC plates (silica gel 60)

  • HPLC system with a fluorescence detector

  • Solvents for TLC and HPLC (e.g., chloroform, methanol)

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations for the dose-response curve.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components:

    • Assay Buffer

    • Desired concentration of this compound or vehicle control (DMSO)

    • NBD-C6-ceramide (final concentration, e.g., 5 µM)

    • Purified GCS enzyme (e.g., 1-5 µg)

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add UDP-glucose (final concentration, e.g., 20 µM) to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Analysis by TLC or HPLC:

    • TLC: Spot the extracted lipids onto a silica gel TLC plate and develop the plate in an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4). Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-C6-glucosylceramide spot.

    • HPLC: Inject the extracted lipids onto an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector. Elute the compounds with a gradient of organic solvents and quantify the peak area corresponding to NBD-C6-glucosylceramide.

  • Data Analysis: Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. LC-MS/MS-Based Assay

This highly sensitive and specific method utilizes a non-natural ceramide analog (e.g., C8-ceramide) as a substrate and quantifies the formation of the corresponding glucosylceramide product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]

Materials and Reagents:

  • Purified or enriched human GCS enzyme preparation

  • C8-ceramide (substrate)

  • UDP-glucose (co-substrate)

  • Assay Buffer: As described in the fluorometric assay

  • This compound (test inhibitor)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Inhibitor and Reaction Mixture Preparation: Follow steps 1-5 as described in the fluorometric assay, substituting C8-ceramide for NBD-C6-ceramide.

  • Termination of Reaction and Sample Preparation: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet any precipitated protein.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the C8-glucosylceramide product and the internal standard.

  • Data Analysis: Calculate the amount of product formed in each reaction. Determine the percentage of inhibition and calculate the IC50 value as described for the fluorometric assay.

C. Bioluminescent UDP-Glo™ Glycosyltransferase Assay

This homogenous assay measures the amount of UDP produced during the GCS reaction.[13][14] The UDP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the GCS activity.

Materials and Reagents:

  • UDP-Glo™ Glycosyltransferase Assay Kit (containing UDP Detection Reagent)

  • Purified or enriched human GCS enzyme preparation

  • Ceramide (substrate)

  • UDP-glucose (co-substrate)

  • Assay Buffer: As recommended by the kit manufacturer

  • This compound (test inhibitor)

  • Luminometer

Step-by-Step Protocol:

  • Inhibitor and GCS Reaction Setup: In a white, opaque 96-well plate, set up the GCS reaction by combining the assay buffer, ceramide, UDP-glucose, GCS enzyme, and varying concentrations of the inhibitor.

  • Incubation: Incubate the plate at 37°C for the desired reaction time.

  • UDP Detection: Add an equal volume of the UDP Detection Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to develop and stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence corresponds to the inhibition of GCS activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Caption: General workflow for enzyme-based IC50 determination.

II. Cell-Based Assays for IC50 Determination

Cell-based assays provide a more physiologically relevant context for evaluating the efficacy of an inhibitor, as they account for factors such as cell permeability and metabolism. The inhibition of GCS in intact cells is expected to lead to a reduction in cell proliferation or viability, which can be quantified using various methods.

A. MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.

Materials and Reagents:

  • Human cancer cell line known to be sensitive to GCS inhibition (e.g., a cell line with high GCS expression)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the cells for a period that allows for the observation of an effect on cell viability (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Crystal Violet Cell Proliferation Assay

The crystal violet assay is a simple and reliable method for quantifying the number of adherent cells. The dye stains the DNA and proteins of the cells, and the amount of dye retained is proportional to the cell number.

Materials and Reagents:

  • Adherent human cancer cell line

  • Cell culture medium

  • This compound

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Solubilization solution (e.g., 1% SDS in water)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Inhibitor Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Cell Fixation: Gently wash the cells with PBS and then fix them with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and add the crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove the excess stain.

  • Solubilization: Add the solubilization solution to each well to release the incorporated dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the data as described for the MTT assay.

Caption: General workflow for cell-based IC50 determination.

Data Presentation and Interpretation

The results of the IC50 determination experiments should be presented in a clear and concise manner. A table summarizing the IC50 values obtained from the different assays is recommended for easy comparison.

Assay Type Method Substrate/Cell Line IC50 (µM)
Enzyme-BasedFluorometricNBD-C6-CeramideInsert Value
Enzyme-BasedLC-MS/MSC8-CeramideInsert Value
Enzyme-BasedBioluminescentCeramideInsert Value
Cell-BasedMTTInsert Cell LineInsert Value
Cell-BasedCrystal VioletInsert Cell LineInsert Value

The dose-response curves should also be presented graphically, with the percent inhibition or percent viability plotted against the logarithm of the inhibitor concentration. The IC50 value is determined from the inflection point of the sigmoidal curve. It is important to perform each experiment with appropriate controls, including a vehicle control (no inhibitor) and a positive control inhibitor, if available. Each data point should represent the mean of at least three replicate experiments, and the error bars (e.g., standard deviation or standard error of the mean) should be included in the graphical representation.

Conclusion

The protocols detailed in this application note provide a robust framework for determining the IC50 value of this compound. By employing a combination of direct enzyme inhibition assays and cell-based viability assays, researchers can gain a comprehensive understanding of the compound's potency and its potential as a therapeutic agent. The choice of assay will depend on the specific research question, available resources, and the desired level of throughput. The accurate and reproducible determination of IC50 values is an essential step in the preclinical development of novel drug candidates, paving the way for further investigation into their efficacy and mechanism of action.

References

  • 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. (URL: [Link])

  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. (URL: [Link])

  • Assessment of Partially Deoxygenated Deoxynojirimycin Derivatives as Glucosylceramide Synthase Inhibitors. (URL: [Link])

  • Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases. (URL: [Link])

  • Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase. (URL: [Link])

  • The catalytic activity and inhibitors of glucosylceramide synthase. (URL: [Link])

  • Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases. (URL: [Link])

  • A comprehensive measure of Golgi sphingolipid flux using NBD C6-Ceramide: evaluation of sphingolipid inhibitors. (URL: [Link])

  • Deoxynojirimycin derivatives as potent α-glucosidase inhibitors: in silico ADMET evaluation, molecular dynamics and in vitro validation studies. (URL: [Link])

  • Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin. (URL: [Link])

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"N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin" for studying N-linked glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

A Senior Application Scientist's Guide to Investigating N-linked Glycosylation Processing and Protein Quality Control

Introduction

N-linked glycosylation is a critical co-translational and post-translational modification essential for the folding, stability, trafficking, and function of a vast number of eukaryotic proteins.[1] This intricate process begins in the endoplasmic reticulum (ER), where a precursor oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains. The subsequent trimming of this glycan by specific glycosidases is a key regulatory step.

This guide focuses on the application of This compound (TF-DNJ) , a potent chemical tool for studying these early processing events. TF-DNJ is a derivative of 1-deoxynojirimycin (DNJ), an iminosugar that acts as a structural mimic of glucose.[2][3] By competitively inhibiting ER α-glucosidases I and II, TF-DNJ stalls the N-glycan processing pathway, leading to the accumulation of fully glucosylated glycoproteins.[4][5] This provides researchers with a powerful method to probe the consequences of improper glycoprotein processing, investigate the ER's protein quality control machinery, and understand the role of specific glycan structures in protein maturation and function.

Scientific Foundation: Mechanism of Action

To effectively utilize TF-DNJ, it is crucial to understand its precise point of intervention within the N-linked glycosylation pathway and the subsequent biological consequences.

The N-linked Glycosylation Trimming Pathway in the ER

Upon transfer to a nascent protein, the Glc₃Man₉GlcNAc₂ precursor undergoes immediate processing. The first and most critical steps are the sequential removal of the three terminal glucose residues, catalyzed by two resident ER enzymes:

  • α-Glucosidase I: Removes the terminal α1,2-linked glucose residue.[6][7]

  • α-Glucosidase II: Removes the two inner α1,3-linked glucose residues.[7]

The removal of the first two glucose residues to generate a monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is a crucial checkpoint. This specific structure is the recognition motif for the lectin chaperones calnexin (CNX) and calreticulin (CRT).[8][9]

The Calnexin/Calreticulin Quality Control Cycle

The CNX/CRT cycle is a primary mechanism for ensuring that only correctly folded glycoproteins exit the ER.[10][11]

  • Binding: Monoglucosylated glycoproteins (Glc₁Man₉GlcNAc₂) are bound by the membrane-anchored calnexin or the soluble calreticulin.[8]

  • Folding Assistance: While bound, the glycoprotein associates with other chaperones like ERp57, which catalyzes disulfide bond formation, promoting proper folding.[9][11]

  • Release & Exit: α-Glucosidase II removes the final glucose residue. If the protein is correctly folded, it is released from the cycle and is free to transit to the Golgi apparatus.

  • Reglucosylation & Re-entry: If the protein remains unfolded, it is recognized by a folding sensor enzyme, UDP-glucose:glycoprotein glucosyltransferase (UGGT). UGGT adds a glucose residue back onto the glycan, regenerating the Glc₁Man₉GlcNAc₂ structure and forcing the misfolded protein to re-enter the CNX/CRT cycle for another attempt at folding.[9][10]

Inhibition by this compound

TF-DNJ, as a DNJ analog, contains a piperidine ring that mimics the oxocarbenium ion transition state of the glucose substrate.[2][12] This allows it to bind tightly to the active sites of α-glucosidases I and II, inhibiting their function.[4][13] The consequence is the stalling of glycan processing, causing glycoproteins to retain their full Glc₃Man₉GlcNAc₂ structure. This prevents their entry into the CNX/CRT cycle, leading to the accumulation of misprocessed and often misfolded glycoproteins within the ER.[4][5]

The N-linked alkyl chain with its trifluoro- and oxa-modifications enhances cell permeability and potency compared to the parent DNJ compound, making it an effective tool for cell-based assays.

N_linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Golgi Golgi Apparatus Nascent Nascent Polypeptide (Asn-X-Ser/Thr) Glc3Man9 Glycoprotein with Glc₃Man₉GlcNAc₂ Nascent->Glc3Man9 Oligosaccharyl- transferanse (OST) Glc1Man9 Glycoprotein with Glc₁Man₉GlcNAc₂ Glc3Man9->Glc1Man9 Glucosidase I & II branch Glc1Man9->branch Man9 Glycoprotein with Man₉GlcNAc₂ Folded Correctly Folded Glycoprotein Man9->Folded Golgi Further Processing Folded->Golgi ER Exit Misfolded Misfolded Glycoprotein Misfolded->Glc1Man9 UGGT (Reglucosylation) branch->Man9 Glucosidase II branch->Misfolded Calnexin/ Calreticulin Cycle (Folding Assistance) Inhibitor N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Inhibitor->Glc3Man9 BLOCKS Glucosidase I & II

Figure 1. N-linked glycan processing in the ER and the point of inhibition by TF-DNJ.

Experimental Design and Considerations

A robust experimental design is critical for obtaining clear and interpretable results. The primary goal is to create a situation where the observed cellular phenotype can be confidently attributed to the inhibition of α-glucosidases by TF-DNJ.

  • Causality - Why these controls? A multi-level control system ensures that the observed effects are not due to off-target toxicity or solvent effects. Tunicamycin provides a crucial point of comparison by blocking the entire pathway, while the untreated and vehicle controls establish a baseline for normal cellular function.

ParameterRecommendation & Rationale
Cell Line Selection Choose a cell line that expresses a well-characterized glycoprotein of interest. Cell lines with high secretory activity (e.g., HEK293, CHO, HepG2) are often good models.
Dose-Response Perform a dose-response curve (e.g., 1 µM to 1 mM) to determine the optimal concentration of TF-DNJ. The goal is to find the lowest concentration that gives a maximal effect on glycoprotein processing without inducing significant cytotoxicity. Assess cytotoxicity via assays like MTT or Trypan Blue exclusion.
Time Course An optimal incubation time is required to observe effects on newly synthesized proteins. A typical time course might range from 4 to 24 hours. Very short times may not be sufficient to affect a detectable pool of protein, while very long times may induce secondary stress responses.
Controls Negative Control: Untreated cells. Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO, water) used to dissolve TF-DNJ. Positive Control: Cells treated with a known inhibitor of N-linked glycosylation, such as Tunicamycin (e.g., 1-5 µg/mL). Tunicamycin blocks the first step (transfer of GlcNAc-1-P to dolichol-P), preventing all N-linked glycosylation and causing a large downward shift in glycoprotein molecular weight.[14][15]

Core Protocol: Assessing Glycosylation Changes via Western Blot

This protocol describes the most common method for visualizing the effects of TF-DNJ on a target glycoprotein. The inhibition of glucose trimming prevents the tight packing of the glycan structure, resulting in a detectable retardation of electrophoretic mobility (apparent increase in molecular weight) on SDS-PAGE.

Cell Treatment and Lysis
  • Plate Cells: Seed cells in appropriate culture plates (e.g., 6-well plates) to reach 70-80% confluency on the day of the experiment.

  • Prepare Inhibitor Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Treat Cells: Aspirate the old media and add fresh media containing the predetermined optimal concentration of TF-DNJ, Tunicamycin (positive control), or vehicle (control). Incubate for the desired time (e.g., 16 hours) under standard culture conditions.

  • Harvest and Lyse:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Quantify Protein: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

Endoglycosidase Digestion (Self-Validation Step)

To confirm that the observed mobility shift is due to changes in N-linked glycans, lysates are treated with specific endoglycosidases.[16]

  • PNGase F: Cleaves all N-linked glycans (high-mannose, hybrid, and complex) from the protein backbone. This will remove the glycan entirely, causing the protein to collapse to its core polypeptide molecular weight in all treatment conditions.[17]

  • Endo H: Cleaves only high-mannose and some hybrid N-linked glycans, which are typically found on proteins resident in the ER or early Golgi. It cannot cleave mature, complex-type glycans found on proteins that have trafficked through the Golgi.[17]

  • Prepare Reactions: In separate tubes, aliquot equal amounts of protein lysate (e.g., 20-30 µg) for each condition (Untreated, TF-DNJ-treated, Tunicamycin-treated).

  • Set up Digests: For each condition, set up three reactions:

    • No Enzyme Control

      • PNGase F

      • Endo H

  • Denature: Add the supplied glycoprotein denaturing buffer and heat the samples at 100°C for 10 minutes.

  • Digest: Add the supplied reaction buffer, detergent, and the respective enzyme (PNGase F or Endo H) to the appropriate tubes. Incubate at 37°C for 1-2 hours.

SDS-PAGE and Western Blot
  • Prepare Samples: Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. The gel percentage should be chosen to best resolve the glycoprotein of interest.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the glycoprotein of interest, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow cluster_digestion Endoglycosidase Digestion (1-2h) start Start: Seed Cells treatment Treat Cells (16h) - Untreated - Vehicle - TF-DNJ - Tunicamycin start->treatment lysis Harvest, Lyse Cells & Quantify Protein treatment->lysis no_enzyme No Enzyme lysis->no_enzyme Aliquot Lysate pngase_f + PNGase F lysis->pngase_f Aliquot Lysate endo_h + Endo H lysis->endo_h Aliquot Lysate sds_page SDS-PAGE no_enzyme->sds_page pngase_f->sds_page endo_h->sds_page western_blot Western Blot (Probe for Target Protein) sds_page->western_blot end Analyze Mobility Shifts western_blot->end

Figure 2. Workflow for analyzing glycoprotein mobility shifts after TF-DNJ treatment.

Data Interpretation: A Self-Validating System

The combination of inhibitor treatment and specific enzyme digestion provides a powerful, self-validating method for interpreting results.

ConditionTreatmentExpected Outcome on Western BlotRationale
Control UntreatedA sharp band representing the mature glycoprotein.Represents the normal, fully processed state of the protein. May be Endo H-resistant if it has traversed the Golgi.
Inhibition TF-DNJ A band with a higher apparent MW (slower mobility) compared to the untreated control.Inhibition of glucosidases I/II leaves bulky, untrimmed Glc₃Man₉GlcNAc₂ glycans, retarding migration. The protein will be sensitive to Endo H.
Positive Control TunicamycinA band with a lower apparent MW compared to the untreated control.Tunicamycin completely blocks N-glycan addition, so the band represents the core polypeptide.
Validation 1 Any sample + PNGase F All bands will collapse to a single, low MW band, identical to the Tunicamycin-treated sample.PNGase F removes all N-glycans regardless of their processing state, revealing the core protein and confirming the shifts are due to glycosylation.
Validation 2 Untreated + Endo H If mature protein is post-Golgi, no change (Endo H-resistant). If ER-resident, collapses to core protein MW.Tests the maturity of the glycan in the steady-state protein population.
Validation 3 TF-DNJ + Endo H The higher MW band will collapse to the core protein MW (Endo H-sensitive).Confirms the accumulated, misprocessed glycoprotein is trapped in an early (ER) compartment and bears high-mannose type glycans.

References

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  • Lodish, H. F., & Kong, N. (1984). Glucose Removal from N-linked Oligosaccharides Is Required for Efficient Maturation of Certain Secretory Glycoproteins from the. Semantic Scholar. [Link]

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  • Imperiali, B., & O'Connor, S. E. (1999). Effect of N-linked glycosylation on glycopeptide and glycoprotein structure. PubMed. [Link]

  • Informative. (2022). Calreticulin and Calnexin: Multi-process molecule (Calcium homeostasis). YouTube. [Link]

  • Kumar, S., et al. (2022). Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2). ACS Omega. [Link]

  • JoVE. (2023). Video: Protein Folding Quality Check in the RER. JoVE. [Link]

  • Shailubhai, K., et al. (2000). Synthesis of a Novel Photoaffinity Derivative of 1-deoxynojirimycin for Active Site-Directed Labeling of Glucosidase I. PubMed. [Link]

  • Chang, J., et al. (2011). Characterizing the selectivity of ER α-glucosidase inhibitors. National Institutes of Health (NIH). [Link]

  • Aebi, M. (n.d.). N-Linked glycosylation. University of Zurich, Department of Physiology. [Link]

  • An, H. J., et al. (2019). Endoglycosidase and glycoamidase release of N-linked glycans. ResearchGate. [Link]

  • Coligan, J. E., et al. (2018). Endoglycosidase and Glycoamidase Release of N-Linked Glycans. National Institutes of Health (NIH). [Link]

  • Varki, A., et al. (2022). N-Glycans. Essentials of Glycobiology, 4th edition. [Link]

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Determining the Optimal Working Concentration of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin in Cell Culture Media: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a framework for researchers, scientists, and drug development professionals to determine the optimal working concentration of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, a glucosidase inhibitor, in various cell culture media. Given the limited specific data in the public domain for this particular derivative of deoxynojirimycin (DNJ), this document emphasizes a systematic, empirically-driven approach to establish effective and non-toxic concentrations for in vitro studies.

Introduction to this compound

This compound is a derivative of 1-deoxynojirimycin (DNJ), a potent inhibitor of α-glucosidases.[1][2] DNJ and its analogues are iminosugars that act as transition-state mimics of the natural carbohydrate substrates of these enzymes, leading to reversible competitive inhibition.[3] This inhibitory activity disrupts the trimming of glucose residues from N-linked glycans in the endoplasmic reticulum, a crucial step in the proper folding of many glycoproteins. Consequently, these compounds have found applications in diverse research areas, including antiviral (e.g., HIV), anti-cancer, and metabolic disorder studies.[2][4]

The N-alkylation of deoxynojirimycin can significantly alter its biological activity, potency, and cellular uptake. The "7-Oxa-9,9,9-trifluorononyl" side chain of the molecule is expected to influence its lipophilicity and, therefore, its interaction with cellular membranes and the target enzyme.

The Criticality of Determining the Optimal Working Concentration

The selection of an appropriate working concentration is paramount for the success and reproducibility of in vitro experiments. An insufficient concentration will fail to elicit the desired biological effect, while an excessive concentration can lead to off-target effects and cellular toxicity, confounding the interpretation of experimental results. Therefore, a systematic approach to determine the optimal concentration range is a prerequisite for any study involving this compound.

Recommended Approach for Determining Working Concentration

A multi-step approach is recommended to determine the optimal working concentration of this compound for your specific cell line and experimental endpoint. This involves an initial estimation based on related compounds, followed by a dose-response assessment of cytotoxicity and functional activity.

Initial Concentration Range Estimation

In the absence of direct literature precedent for this compound, data from other N-alkylated DNJ derivatives can provide a starting point. Studies on similar compounds have shown α-glucosidase inhibitory activity with IC50 values in the micromolar (µM) range.[5] Therefore, an initial broad-range dose-response study from low nanomolar (nM) to high micromolar (µM) is a logical starting point.

Table 1: Suggested Initial Concentration Ranges for Dose-Response Studies

Concentration RangeRationale
10 nM - 100 nMTo detect high-potency effects.
100 nM - 1 µMA common range for specific enzyme inhibitors.
1 µM - 10 µMA range where many N-alkyl DNJ derivatives show activity.[5]
10 µM - 100 µMTo establish the upper limit of efficacy and potential toxicity.
Step-by-Step Protocol for Determining Optimal Working Concentration

This protocol outlines a two-phase experimental workflow: first, assessing cytotoxicity to establish a safe concentration range, and second, evaluating functional activity to determine the effective concentration.

Objective: To determine the concentration range of this compound that is non-toxic to the target cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (CAS: 383417-50-3)[1]

  • Sterile, tissue culture-treated 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence/luminescence)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions in complete cell culture medium to cover the desired concentration range (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability (%) against the compound concentration (log scale) to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).

Interpreting the Results: The concentrations to be used in functional assays should be well below the CC50 value, ideally in a range where cell viability is greater than 90%.

Diagram 1: Experimental Workflow for Determining Optimal Working Concentration

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Functional Assessment start_cyt Seed Cells prep_cyt Prepare Serial Dilutions start_cyt->prep_cyt treat_cyt Treat Cells prep_cyt->treat_cyt incubate_cyt Incubate (24-72h) treat_cyt->incubate_cyt assay_cyt Perform Viability Assay incubate_cyt->assay_cyt analyze_cyt Analyze Data (CC50) assay_cyt->analyze_cyt prep_func Prepare Non-Toxic Dilutions analyze_cyt->prep_func Inform Concentration Selection start_func Seed Cells start_func->prep_func treat_func Treat Cells prep_func->treat_func incubate_func Incubate (Experimental Duration) treat_func->incubate_func assay_func Perform Functional Assay incubate_func->assay_func analyze_func Analyze Data (EC50/IC50) assay_func->analyze_func

Caption: Workflow for determining the optimal working concentration.

Objective: To determine the effective concentration range of this compound for the desired biological effect (α-glucosidase inhibition).

Materials:

  • All materials from the cytotoxicity assessment.

  • A method to assess α-glucosidase activity. This can be a cell-based assay or an in vitro enzyme assay using a cell lysate. A common method involves a colorimetric substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).[6]

Protocol:

  • Cell Preparation and Treatment: Prepare and treat cells with non-toxic concentrations of this compound as determined in the cytotoxicity assay.

  • Cell Lysis (for in vitro assay): After the desired incubation time, wash the cells with PBS and lyse them using a suitable buffer to release the cellular enzymes.

  • α-Glucosidase Activity Assay:

    • Add the cell lysate to a 96-well plate.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).[6]

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate).[6]

    • Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 (50% inhibitory concentration) or EC50 (50% effective concentration).

Selecting the Working Concentration: The optimal working concentration will typically be in the range of the IC50/EC50 value, where a significant biological effect is observed without compromising cell viability. For routine experiments, a concentration of 1x to 5x the IC50/EC50 is often used, but this should be empirically validated for your specific experimental endpoint.

Signaling Pathway Considerations

This compound, as a glucosidase inhibitor, primarily interferes with the N-linked glycosylation pathway in the endoplasmic reticulum. This can have downstream effects on the proper folding and function of numerous glycoproteins, including cell surface receptors and secreted proteins.

Diagram 2: Mechanism of Action of Glucosidase Inhibitors

G cluster_0 Endoplasmic Reticulum cluster_1 Inhibitor Action Protein Protein Glycosylated Protein Glycosylated Protein Protein->Glycosylated Protein Glycosylation N-linked Glycan N-linked Glycan Glucosidase I/II Glucosidase I/II Glycosylated Protein->Glucosidase I/II Glucose Trimming Misfolded Protein Misfolded Protein ER-associated Degradation ER-associated Degradation Misfolded Protein->ER-associated Degradation UPR/ERAD Glucosidase I/II->Misfolded Protein Inhibition leads to misfolding Properly Folded Protein Properly Folded Protein Glucosidase I/II->Properly Folded Protein Correct Folding Golgi Apparatus Golgi Apparatus Properly Folded Protein->Golgi Apparatus Trafficking Inhibitor N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Inhibitor->Glucosidase I/II Inhibition

Caption: Inhibition of glucosidases disrupts glycoprotein folding.

Conclusion and Best Practices

The determination of the optimal working concentration for this compound is a critical step for obtaining reliable and interpretable in vitro data. By following the systematic approach outlined in this guide, researchers can confidently establish a suitable concentration range for their specific experimental system.

Key Best Practices:

  • Solubility: Ensure the compound is fully dissolved in the stock solution and does not precipitate in the cell culture medium at the highest concentration tested.

  • Vehicle Control: Always include a vehicle control to account for any effects of the solvent.

  • Positive Controls: Use appropriate positive controls for both cytotoxicity and functional assays to validate the experimental setup.

  • Reproducibility: Perform all experiments with biological and technical replicates to ensure the reproducibility of the results.

  • Cell Line Specificity: Be aware that the optimal working concentration can vary between different cell lines. It is advisable to perform a preliminary cytotoxicity screen on each new cell line.

By adhering to these principles, researchers can effectively harness the potential of this compound in their studies of glycoprotein processing and related cellular functions.

References

  • Kulsoom, U., et al. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1585. [Link]

  • MDPI. 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling. [Link]

  • MDPI. Potent in Vitro α-Glucosidase Inhibition of Secondary Metabolites Derived from Dryopteris cycadina. [Link]

  • Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. AIDS research and human retroviruses, 9(4), 291-7. [Link]

  • Chen, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Bioorganic Chemistry, 103, 104193. [Link]

  • Saleem, M., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(23), 5727. [Link]

  • ResearchGate. 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. [Link]

  • Taylor & Francis Online. Quantitative determination of 1-deoxynojirimycin in 146 varieties of mulberry fruit. [Link]

  • ScienceDaily. Newly discovered coffee compounds beat diabetes drug in lab tests. [Link]

  • Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

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Application Notes and Protocols: Preparation of Stock Solutions for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

This compound is a derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar.[1] Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This structural alteration confers potent and specific inhibitory activity against carbohydrate-processing enzymes, particularly glucosidases.[1] this compound is specifically recognized as a glucosidase inhibitor.[2] The N-alkylation of the deoxynojirimycin core, in this case with a fluorinated nonyl chain, is a common strategy to enhance the compound's biological activity, selectivity, and pharmacokinetic properties. These modifications can lead to a diverse range of therapeutic applications, from antiviral to metabolic disease treatments.[1]

Physicochemical Properties and Pre-Protocol Considerations

A thorough understanding of the compound's properties is paramount for developing a robust preparation protocol. Key characteristics of this compound and its analogs inform our procedural choices.

PropertyValue/ObservationCausality and Implication for Protocol
Molecular Formula C₁₄H₂₆F₃NO₅-
Molecular Weight 345.36 g/mol Essential for accurate calculation of molar concentrations.
Physical Form Off-White to Pale Yellow SolidVisual confirmation of the starting material.
Hygroscopicity HygroscopicThe compound readily absorbs moisture from the air. This necessitates storage in a desiccated environment and swift handling and weighing to prevent inaccurate measurements.
Solubility Slightly soluble in Water, Methanol, and DMSO.The choice of solvent is critical. While slightly soluble in all three, the specific experimental context (e.g., cell-based assays vs. enzymatic assays) will determine the optimal solvent. The "slight" solubility suggests that achieving high concentrations may be challenging and may require mechanical assistance.
Storage Store under an inert atmosphere in a refrigerator.Due to its hygroscopic nature and to ensure long-term stability, the solid compound should be stored in a tightly sealed container, preferably under argon or nitrogen, at 2-8°C.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for the preparation of a stock solution of this compound.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization & Storage start Equilibrate Compound to Room Temperature weigh Weigh Compound Swiftly start->weigh Prevents condensation solvent Select Appropriate Solvent weigh->solvent Accurate mass is critical add_solvent Add Solvent to Compound solvent->add_solvent dissolve Facilitate Dissolution (Vortex/Sonicate) add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve If particulates remain sterilize Sterile Filter (if for cell culture) check->sterilize Solution is clear aliquot Aliquot into Cryovials sterilize->aliquot store Store at -20°C or -80°C aliquot->store Avoid freeze-thaw cycles

Caption: Workflow for preparing this compound stock solutions.

Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step methodology for preparing a 10 mM stock solution of this compound. This concentration is a common starting point for subsequent dilutions in experimental setups.

Materials
  • This compound (MW: 345.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Bath sonicator

  • Sterile syringe filters (0.22 µm), if required for cell culture applications

Protocol
  • Pre-Weighing Preparation :

    • Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic compound upon opening, which would lead to inaccurate weighing.

  • Calculating Required Mass :

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 345.36 g/mol x 1000 mg/g

      • Mass = 3.45 mg

  • Weighing the Compound :

    • In a clean, dedicated weighing vessel, swiftly and accurately weigh out 3.45 mg of the compound using a calibrated analytical balance. Due to its hygroscopic nature, minimize the time the compound is exposed to the ambient atmosphere.

  • Dissolution :

    • Transfer the weighed compound to a sterile microcentrifuge tube or vial.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If any solid particles remain, place the tube in a bath sonicator and sonicate for 5-10 minutes. The gentle energy from sonication can aid in dissolving compounds with limited solubility without causing degradation.

    • Repeat the visual inspection. The final solution should be clear and free of any visible particulates.

  • Sterilization (for cell culture applications) :

    • If the stock solution is intended for use in cell culture, it must be sterile-filtered. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step removes any potential microbial contamination. Note that some loss of the compound may occur due to adsorption to the filter membrane.

  • Aliquoting and Storage :

    • To avoid repeated freeze-thaw cycles, which can degrade the compound over time, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 1 year), store at -80°C. A product datasheet for the parent compound, 1-deoxynojirimycin, suggests stability for at least one year at -80°C in a solvent.[3]

Safety and Handling

While the safety data sheet for the closely related N-butyldeoxynojirimycin (hydrochloride) does not classify it as a hazardous substance, standard laboratory safety precautions should always be observed when handling any chemical compound.[4]

  • Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling : Avoid inhalation of the powder and direct contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with water.

  • Disposal : Dispose of unused material and waste in accordance with local, state, and federal regulations.

Conclusion

The successful use of this compound in research is contingent upon the correct preparation and storage of its stock solutions. By understanding its physicochemical properties—particularly its hygroscopicity and limited solubility—and adhering to the detailed protocol outlined above, researchers can ensure the integrity and accuracy of their experiments. The principles of careful handling, appropriate solvent selection, assisted dissolution, and proper storage are the cornerstones of generating reliable and reproducible data in the study of this potent glucosidase inhibitor.

References

  • Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Stability Analysis of 1-Deoxynojirimycin in Ramulus mori Extract. (2014, December 15). CNKI. Retrieved from [Link]

  • Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection of the Binding of Isofagomine and 1-Deoxynojirimycin to β-Glucosidases. (2003). Journal of the American Chemical Society, 125(47), 14299-14309. Retrieved from [Link]

  • N-Butyl-L-Deoxynojirimycin (L-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020, October 1). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. (n.d.). PubMed. Retrieved from [Link]

  • This compound, TRC. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. (2021, January 13). National Center for Biotechnology Information. Retrieved from [Link]

  • The general structural formula of N-alkyl-deoxynojirimycin derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via m. (2023, December 12). Cherry. Retrieved from [Link]

  • An Improved Synthetic Method for N-Butyl-1-Deoxynojirimycin. (2016, July 15). Hilaris Publisher. Retrieved from [Link]

  • Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) General Methods for Iminosugar Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin" stability in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this potent glucosidase inhibitor in cell culture experiments. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to ensure the success of your research.

Introduction to this compound

This compound is a derivative of 1-deoxynojirimycin (DNJ), a well-known iminosugar and a potent inhibitor of α-glucosidases.[1] The addition of the N-(7-Oxa-9,9,9-trifluorononyl) side chain modifies the compound's properties, potentially enhancing its cellular uptake and metabolic stability. The fluorination of carbohydrates and their mimetics has been shown to improve hydrolytic stability and bioavailability.[2] Understanding the stability of this compound in your experimental setup is critical for obtaining reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Based on available data, this compound is slightly soluble in DMSO, methanol, and water.[3] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO or ethanol and then dilute it to the final working concentration in your cell culture medium.

Recommended Protocol for Stock Solution Preparation:

  • Warm the vial of this compound to room temperature before opening. The compound is hygroscopic and storing it under an inert atmosphere in a refrigerator is recommended.[3]

  • Add a small volume of sterile, anhydrous DMSO to the vial to create a high-concentration stock (e.g., 10-20 mM).

  • Gently vortex or sonicate in a water bath to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Q2: What is the expected stability of this compound in my cell culture medium at 37°C?

Q3: Can I pre-mix the compound in my cell culture medium and store it?

A3: It is not recommended to pre-mix this compound in large batches of cell culture medium for long-term storage. To ensure consistent potency, it is best to add the compound to the medium immediately before use. If you need to prepare a working solution in medium for a short period, it should be kept at 2-8°C and used within 24 hours.

Q4: Are there any known interactions with common cell culture media components?

A4: There are no specific reports of interactions between this compound and common media components. However, as with any experimental compound, it is prudent to perform initial validation experiments in your specific cell line and media combination to rule out any unexpected effects.

Troubleshooting Guide

Inconsistent or unexpected results in your experiments can often be traced back to issues with compound stability and handling. This guide provides a structured approach to troubleshooting common problems.

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for experiments with this compound.

Detailed Troubleshooting Scenarios
Observed Problem Potential Cause Related to Stability Recommended Action
Loss of inhibitory effect over time in a multi-day experiment. The compound may be degrading in the cell culture medium at 37°C.Replenish the medium with freshly diluted compound every 24-48 hours. For critical experiments, consider determining the compound's half-life in your specific medium.
High variability between replicate wells or experiments. Inconsistent stock solution concentration due to improper storage or handling (e.g., repeated freeze-thaw cycles, light exposure).Prepare a new stock solution from the original solid compound. Ensure it is fully dissolved and store it in small, single-use aliquots in the dark at -80°C.
Unexpected cytotoxicity at concentrations reported to be non-toxic. Degradation of the compound into a more toxic byproduct.While unlikely for this class of compounds, it is a possibility. Perform a dose-response curve with a freshly prepared solution. If the problem persists, consider analyzing the purity of your compound stock.
No observable effect of the compound. The compound may have precipitated out of the medium due to low solubility at the working concentration.Visually inspect the medium for any precipitate after adding the compound. If precipitation is suspected, try preparing the working solution by diluting the stock in pre-warmed medium and mixing thoroughly. Consider using a lower working concentration or a different solvent for the stock solution (e.g., ethanol).

Experimental Protocols

Protocol for Assessing Compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.

Materials:

  • This compound

  • Your cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • Analytical method for quantification (e.g., HPLC-MS)

Procedure:

  • Prepare a working solution of the compound in your cell culture medium at the desired final concentration.

  • Aliquot the solution into multiple sterile microcentrifuge tubes.

  • Place the tubes in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of the compound in each sample using a validated analytical method. Quantification of DNJ and its derivatives can be challenging due to the lack of a chromophore, often requiring derivatization or specialized detection methods like mass spectrometry or pulsed amperometric detection.[6][7]

  • Plot the concentration of the compound versus time to determine its stability profile.

Visual Representation of Key Factors Influencing Stability

StabilityFactors cluster_Factors Influencing Factors cluster_Outcomes Potential Outcomes Compound N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin in Media Temperature Temperature (e.g., 37°C) Compound->Temperature Accelerates degradation pH pH (e.g., 7.2-7.4) Compound->pH Can affect stability Enzymes Serum Enzymes Compound->Enzymes Potential for enzymatic degradation Light Light Exposure Compound->Light Potential for photodegradation Degradation Loss of Potency Temperature->Degradation pH->Degradation Enzymes->Degradation Light->Degradation Precipitation Reduced Bioavailability

Caption: Key factors that can influence the stability of the compound in cell culture.

References

  • Lieberman, R. L., D'aquino, J. A., Ringe, D., & Petsko, G. A. (2009). Effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability. Biochemistry, 48(22), 4816–4827.
  • Lieberman, R. L., D'aquino, J. A., Ringe, D., & Petsko, G. A. (2025). Effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability. Biochemistry, 48, 4816-4827.
  • Bajpai, S., & Rao, A. V. B. (2014). Quantitative Determination of 1-Deoxynojirimycin in Different Mulberry Varieties of India. Journal of Pharmacognosy and Phytochemistry, 3, 17–22.
  • Jenis, J., et al. (2019). α-Glucosidase catalyzes the last step of carbohydrate digestion... Journal of Ethnopharmacology, 236, 17-32.
  • Japan International Research Center for Agricultural Sciences. (n.d.). Simple and Selective Quantification of 1-Deoxynojirimycin, an Antihyperglycemic Component in Foods. Retrieved from [Link]

  • MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6731.

Sources

Technical Support Center: Optimizing Assay Concentrations for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the use of this potent glucosidase inhibitor in your experiments.

I. Understanding the Inhibitor: Core Concepts

What is this compound?

This compound is a derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar.[1][2][3] Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This structural change is key to their biological activity. The N-substituted (7-Oxa-9,9,9-trifluorononyl) side chain is a hydrophobic moiety designed to enhance the inhibitory potency and potentially alter the selectivity of the parent DNJ molecule.[4]

What is the mechanism of action?

Like its parent compound, this compound is expected to act as a competitive inhibitor of α-glucosidases. The protonated nitrogen atom in the piperidine ring mimics the oxonium ion-like transition state of the glycosidic bond cleavage catalyzed by these enzymes.[4] By binding to the enzyme's active site, it prevents the natural substrate from binding and being hydrolyzed. The hydrophobic N-alkyl chain can provide additional interactions with the enzyme, leading to tighter binding and increased inhibitory activity compared to the unsubstituted DNJ.[4]

II. In Vitro Enzyme Inhibition Assays: A Step-by-Step Guide

A common method to determine the inhibitory potency (IC50) of this compound is a colorimetric or fluorometric assay using a specific α-glucosidase and a synthetic substrate.

Recommended Starting Concentration Range:
Detailed Protocol: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is adapted from standard procedures for measuring α-glucosidase inhibition using the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[5][6][7][8][9]

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae or other source)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (e.g., 50-100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1-1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve α-glucosidase in cold phosphate buffer to a working concentration (e.g., 0.1-0.5 U/mL). Prepare fresh daily.

    • Dissolve pNPG in phosphate buffer to a working concentration (e.g., 1-5 mM).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) and create a serial dilution series in phosphate buffer.

  • Assay Setup (96-well plate):

    • Blank: Add buffer only.

    • Control (100% enzyme activity): Add enzyme and buffer.

    • Inhibitor wells: Add enzyme and different concentrations of the inhibitor.

    • Substrate control: Add pNPG and buffer (to check for spontaneous hydrolysis).

  • Pre-incubation:

    • Add the enzyme and inhibitor (or buffer for control) to the wells.

    • Incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.[5][10][11]

  • Initiate Reaction:

    • Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes). The reaction time should be optimized to ensure the control wells give a robust signal without reaching saturation.

  • Stop Reaction:

    • Add sodium carbonate solution to all wells to stop the reaction. This also raises the pH, leading to the development of the yellow color of the p-nitrophenol product.

  • Read Absorbance:

    • Measure the absorbance at 400-405 nm using a microplate reader.

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] * 100

  • Determine IC50:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for In Vitro α-Glucosidase Inhibition Assay

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Inhibitor Dilutions A1 Add Enzyme & Inhibitor to 96-well plate P1->A1 A2 Pre-incubate (e.g., 10 min @ 37°C) A1->A2 A3 Add Substrate (pNPG) to initiate reaction A2->A3 A4 Incubate (e.g., 20 min @ 37°C) A3->A4 A5 Add Stop Solution (Na2CO3) A4->A5 D1 Read Absorbance (405 nm) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for a typical in vitro α-glucosidase inhibition assay.

III. Cell-Based Assays: Assessing Cellular Efficacy

Cell-based assays are crucial for understanding the inhibitor's activity in a more physiologically relevant context. These assays can measure the downstream effects of glucosidase inhibition, such as changes in glycoprotein processing or antiviral activity.[12]

Key Considerations for Cell-Based Assays:
  • Cell Permeability: The hydrophobic side chain of this compound is expected to enhance its cell permeability compared to the parent DNJ.

  • Cytotoxicity: N-alkylated iminosugars with long hydrophobic chains can exhibit cytotoxicity.[13] It is essential to determine the cytotoxic concentration (CC50) of the compound in your chosen cell line and work with non-toxic concentrations for your inhibition assays.

  • Off-Target Effects: Iminosugars can inhibit other glycosidases or cellular processes.[14] Careful experimental design with appropriate controls is necessary to attribute the observed effects to the intended target.

General Protocol Outline for a Cell-Based Assay:
  • Determine Cytotoxicity:

    • Culture your cells of interest in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for a period relevant to your planned experiment (e.g., 24-72 hours).

    • Assess cell viability using a standard method (e.g., MTT, MTS, or CellTiter-Glo® assay).

    • Calculate the CC50 value.

  • Inhibition Assay:

    • Culture your cells and treat them with non-toxic concentrations of the inhibitor.

    • After an appropriate incubation period, lyse the cells or collect the supernatant, depending on your endpoint.

    • Measure the desired biological endpoint. This could be:

      • Viral Titer: For antiviral assays.

      • Glycoprotein Analysis: Using Western blot or other methods to assess changes in glycoprotein migration due to altered glycosylation.

      • Metabolite Levels: For assays investigating metabolic pathways.

IV. Troubleshooting Guide

In Vitro Enzyme Assays
Problem Possible Cause Troubleshooting Steps
No or very low enzyme activity in control wells Inactive enzyme- Ensure proper storage of the enzyme (-20°C or -80°C).- Prepare fresh enzyme solution for each experiment.- Verify the buffer pH and composition are optimal for the enzyme.
Incorrect substrate concentration- Confirm the final substrate concentration is appropriate (typically at or near the Km value).
High background absorbance Spontaneous substrate hydrolysis- Run a substrate-only control (no enzyme). If high, the substrate may be degrading. Prepare fresh substrate solution.
Contaminated reagents- Use high-purity water and reagents.
Inconsistent results between replicates Pipetting errors- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of reagents in the wells.
Temperature fluctuations- Ensure consistent incubation temperatures.
No inhibition observed Inhibitor concentration too low- Increase the concentration range of the inhibitor.
Inhibitor insolubility- Check the solubility of the compound in the assay buffer. The hydrophobic nature of this derivative may lead to precipitation at higher concentrations. Consider a different solvent for the stock solution, but be mindful of its effect on the enzyme.
Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
High cytotoxicity Inhibitor concentration too high- Perform a thorough dose-response for cytotoxicity and use concentrations well below the CC50.
Solvent toxicity- Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.
No cellular effect observed Insufficient inhibitor concentration or incubation time- Increase the inhibitor concentration (while remaining below CC50).- Optimize the incubation time.
Poor cell permeability (less likely with this derivative)- If suspected, consider using permeabilization agents, though this may not be suitable for all assays.
High background in fluorescence-based readouts Autofluorescence from media components or the compound itself- Use phenol red-free media.- Run a control with the compound but without cells to check for intrinsic fluorescence.[15][16][17][18]

Troubleshooting Logic for Inconsistent IC50 Values

troubleshooting_ic50 cluster_reagent Reagent Integrity cluster_protocol Assay Protocol cluster_inhibitor Inhibitor Properties start Inconsistent IC50 Values R1 Check Enzyme Activity (Fresh vs. Old Stock) start->R1 P1 Review Pipetting Technique & Volumes start->P1 I1 Assess Solubility in Assay Buffer (Visual Inspection, Light Scatter) start->I1 R2 Verify Inhibitor Stock (Concentration & Integrity) R1->R2 R3 Prepare Fresh Buffers & Substrate R2->R3 end Consistent IC50 R3->end P2 Standardize Incubation Times & Temperatures P1->P2 P3 Confirm Plate Reader Settings P2->P3 P3->end I2 Consider Time-Dependent Inhibition (Vary Pre-incubation Time) I1->I2 I2->end

Caption: A decision tree for troubleshooting inconsistent IC50 results.

V. Frequently Asked Questions (FAQs)

Q1: What solvent should I use to dissolve this compound?

  • Due to its hydrophobic side chain, this compound may have limited aqueous solubility. It is advisable to first try dissolving it in DMSO to create a concentrated stock solution. Subsequently, this stock can be diluted in aqueous buffers for your assays. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q2: How long should I pre-incubate the enzyme and inhibitor?

  • For competitive inhibitors, a pre-incubation time of 5-15 minutes is generally sufficient to allow for binding equilibrium to be approached.[10][11] However, for very potent or slow-binding inhibitors, this time may need to be extended. It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for your specific assay conditions.

Q3: Can I use a fluorogenic substrate instead of pNPG?

  • Yes, fluorogenic substrates such as 4-methylumbelliferyl-α-D-glucopyranoside (MUG) can be used and often provide higher sensitivity. The assay principle remains the same, but you will measure the increase in fluorescence of the liberated 4-methylumbelliferone. Be mindful of potential background fluorescence from your compound or other assay components.[18]

Q4: Are there any known off-target effects of this class of compounds?

  • Yes, iminosugars can inhibit a range of glycosidases. N-alkylated DNJ derivatives, in particular, can also inhibit glucosylceramide synthase, an enzyme involved in glycolipid biosynthesis.[13] It is important to consider these potential off-target effects when interpreting your data, especially in cell-based assays.

VI. References

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). Molecules. [Link]

  • Synthetic deoxynojirimycin derivatives bearing a thiolated, fluorinated or unsaturated N-alkyl chain: identification of potent α-glucosidase and trehalase inhibitors as well as F508del-CFTR correctors. (2016). Organic & Biomolecular Chemistry. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. (2020). ChemRxiv. [Link]

  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. (2022). Scientific Reports. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Iminosugar Glucosidase Inhibitors Reduce Hepatic Inflammation in Hepatitis A Virus-Infected Ifnar1−/− Mice. (2018). Journal of Virology. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2021). Molecules. [Link]

  • Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. (2020). ChemRxiv. [Link]

  • Iminosugar antivirals: The therapeutic sweet spot. (2016). Antiviral Research. [Link]

  • 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. (2021). Current Medicinal Chemistry. [Link]

  • 1-Deoxynojirimycin: Sources, Extraction, Analysis and Biological Functions. (2016). Journal of Functional Foods. [Link]

  • Membrane disruption and cytotoxicity of hydrophobic N-alkylated imino sugars is independent of the inhibition of protein and lipid glycosylation. (2007). The FEBS Journal. [Link]

  • α-Glucosidase Inhibition Assay. (2019). Bio-protocol. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). International Journal of Molecular Sciences. [Link]

  • Structure of derivatives of DNJ approved in therapy. (2022). ResearchGate. [Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (2024). Communications Biology. [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2024). ACS Omega. [Link]

  • 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. (2024). Food & Function. [Link]

  • Fluorinated Anthracyclines: Synthesis and Biological Activity. (2002). Current Medicinal Chemistry. [Link]

  • Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. (2017). Berkeley News. [Link]

  • 1-Deoxynojirimycin. (n.d.). Wikipedia. [Link]

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2022). Molecules. [Link]

Sources

"N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin" reducing off-target effects in cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers utilizing N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (OTFD), a potent iminosugar derivative. As an inhibitor of endoplasmic reticulum (ER) resident α-glucosidases I and II, OTFD is instrumental in studying processes that depend on N-linked glycoprotein folding, such as viral replication and cancer cell signaling.[1][2][3] However, its potent biological activity necessitates careful experimental design to distinguish specific, on-target mechanisms from unintended off-target effects. This center is designed to help you navigate common experimental challenges, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the mechanism and application of OTFD.

Q1: What is the precise mechanism of action for this compound?

A: this compound is a derivative of 1-deoxynojirimycin (DNJ), an analogue of the monosaccharide glucose where the ring oxygen is replaced by a nitrogen atom.[4] Its primary mechanism is the competitive inhibition of α-glucosidases I and II located in the endoplasmic reticulum.[3] These enzymes are essential for the initial trimming steps of N-linked glycans on newly synthesized polypeptides. By preventing this trimming, OTFD disrupts the calnexin/calreticulin cycle, a critical quality control checkpoint that ensures proper glycoprotein folding. The accumulation of misfolded glycoproteins subsequently induces the Unfolded Protein Response (UPR) or ER stress, which can lead to various cellular outcomes, including apoptosis.

Q2: What are the primary research applications for this compound?

A: The unique mechanism of OTFD makes it a valuable tool in several research areas:

  • Antiviral Research: Many enveloped viruses, including HIV and members of the Flaviviridae family (e.g., Dengue, Zika), rely on host cell ER glucosidases for the proper folding and maturation of their envelope glycoproteins.[5][6] Inhibition by OTFD can trap these viral proteins in a misfolded state, preventing the assembly and release of infectious virions.

  • Oncology: Cancer cells often exhibit altered glycosylation patterns that are critical for their proliferation, metastasis, and immune evasion. By modulating glycoprotein processing, OTFD can interfere with these pathological processes.

  • Lysosomal Storage Disorders: Iminosugars, as a class, are foundational to therapies for genetic disorders like Gaucher and Fabry disease, acting as pharmacological chaperones to assist in the folding of deficient enzymes.[2][3]

Q3: How should I properly dissolve, store, and handle OTFD?

A: For optimal performance and stability:

  • Solubilization: Refer to the Certificate of Analysis provided by the manufacturer for lot-specific solubility data. Typically, OTFD is soluble in aqueous buffers, DMSO, or ethanol. For cell culture, we recommend preparing a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO or absolute ethanol.

  • Storage: Store the solid compound at -20°C. Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Protect from light.

  • Handling: Use appropriate personal protective equipment (PPE). OTFD is intended for research use only and is not for diagnostic or therapeutic use.[1]

Q4: What is a recommended starting concentration for my cell-based experiments?

A: The optimal concentration is highly dependent on the cell type, experimental duration, and specific endpoint being measured. We recommend performing a dose-response curve for every new cell line. The table below provides general guidance based on published data for similar N-alkylated DNJ derivatives.[6]

Cell Type CategoryTypical Starting Range (µM)Key Considerations
Common Viral Host Cells (e.g., Vero, BHK-21)5 - 50 µMBalance antiviral efficacy with host cell cytotoxicity.
Cancer Cell Lines (e.g., HeLa, A549)10 - 100 µMSensitivity can vary widely; some lines may require higher doses.
Primary Cells / Stem Cells1 - 25 µMGenerally more sensitive to cytotoxic effects. Start with lower concentrations.

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides structured guidance for identifying and resolving common issues encountered during experiments with OTFD.

Issue 1: Unexpectedly High Cell Death and Cytotoxicity

Q: My cells exhibit widespread death shortly after treatment, even at concentrations where the on-target effect is minimal. How can I troubleshoot this?

A: This is a critical challenge. It's essential to determine if the observed cell death is a consequence of the intended ER stress mechanism or a non-specific, off-target cytotoxic effect. The length of the N-alkyl chain on iminosugars can significantly influence their cytotoxicity.[7]

Causality & Resolution Workflow:

  • Define the Therapeutic Window: The first step is to establish the concentration range where OTFD is effective without causing acute, non-specific toxicity.

  • Differentiate Apoptosis Pathways: The intended mechanism involves a cascade from ER stress to apoptosis. Off-target cytotoxicity might trigger other death pathways, such as necrosis or caspase-independent cell death.[8][9]

Experimental Protocol: Establishing the Therapeutic Window

  • Plate Cells: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

  • Dose-Response: Prepare a 2-fold serial dilution of OTFD, starting from a high concentration (e.g., 200 µM) down to sub-micromolar levels. Include a vehicle-only control (e.g., DMSO).

  • Time-Course: Treat the cells and assess viability at multiple time points (e.g., 24, 48, and 72 hours).

  • Assess Viability: Use a metabolic assay like MTT or a fluorescence-based live/dead stain.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) at each time point. Your ideal experimental concentration should be well below the CC50, particularly at early time points.

Issue 2: Distinguishing On-Target ER Stress from Off-Target Effects

Q: I've found a concentration with acceptable viability, but how do I prove the observed phenotype is due to ER stress and not an unknown off-target interaction?

A: This requires a multi-pronged approach to validate the mechanism of action. The core principle is to demonstrate a causal link between ER glucosidase inhibition, the induction of the Unfolded Protein Response (UPR), and the final cellular outcome.

Workflow for Mechanism Validation

The following diagram illustrates a logical workflow to dissect the cellular response to OTFD treatment.

D cluster_0 Experimental Setup cluster_1 Endpoint Analysis cluster_3 Interpretation A Treat Cells with OTFD (at optimized concentration) B Measure Phenotype (e.g., Viral Titer Reduction, Apoptosis, etc.) A->B C Assess On-Target Engagement: Glycoprotein Processing (Endo H Sensitivity Assay) A->C D Assess ER Stress Induction: UPR Markers (Western Blot for BiP, CHOP, p-IRE1α) A->D E Assess Apoptosis Pathway: Caspase Activation (Caspase-3/7 Assay, Annexin V/PI) A->E F Conclusion: On-Target Effect (Phenotype correlates with ER Stress & Glycoprotein Misfolding) B->F YES G Conclusion: Potential Off-Target Effect (Phenotype observed WITHOUT significant ER Stress markers) B->G NO D->E

Caption: Workflow for validating the on-target effects of OTFD.

Step-by-Step Protocol: Western Blot for ER Stress Markers

This protocol allows you to directly measure the induction of the UPR.

  • Treatment: Treat cells with OTFD at the pre-determined optimal concentration and a high-concentration positive control. Include a vehicle control. A known ER stress inducer like tunicamycin or thapsigargin should be used as a positive control for the assay itself.

  • Lysis: At selected time points (e.g., 8, 16, 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • BiP/GRP78 (a chaperone that is upregulated during ER stress)

    • CHOP/GADD153 (a pro-apoptotic transcription factor induced by severe ER stress)

    • Phospho-IRE1α (an indicator of UPR sensor activation)

    • β-actin or GAPDH (as a loading control)

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation: A significant increase in the expression of BiP and CHOP, alongside the phosphorylation of IRE1α, in OTFD-treated cells compared to the vehicle control provides strong evidence of on-target ER stress induction. If you observe your desired phenotype (e.g., apoptosis) without a corresponding increase in these markers, an off-target mechanism should be investigated.[10]

Table of Key Cellular Markers for Analysis

Effect CategoryMarkerTechniqueRationale
On-Target Engagement Endo H SensitivityWestern BlotMisfolded glycoproteins retained in the ER remain sensitive to Endo H digestion.
ER Stress / UPR BiP, CHOP, p-IRE1αWestern Blot, qPCRDirect measure of the cellular response to misfolded proteins in the ER.
Apoptosis (On- or Off-Target) Cleaved Caspase-3Western Blot, IHCCentral executioner caspase in the primary apoptotic pathway.[11][12]
Apoptosis (On- or Off-Target) Annexin V / PI StainingFlow CytometryDifferentiates early apoptotic (Annexin V+) from late apoptotic/necrotic (Annexin V+/PI+) cells.
General Cytotoxicity LDH ReleaseColorimetric AssayMeasures plasma membrane damage, often associated with necrosis.

References

  • World Health Organization. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. World Health Organization. [Link]

  • Dogra, N., Kumar, A., & Mukhopadhyay, T. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • Mahmood, N. (2013). Production of the α-glycosidase inhibitor 1-deoxynojirimycin from Bacillus species. Food Chemistry. [Link]

  • Ambrosio, F. A., et al. (2022). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Molecules. [Link]

  • Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. AIDS Research and Human Retroviruses. [Link]

  • Tait, S. W. G., & Green, D. R. (2008). Caspase independent cell death: leaving the set without the final cut. Oncogene. [Link]

  • Sayce, A. C., et al. (2016). Iminosugars: A host-targeted approach to combat Flaviviridae infections. Antiviral Research. [Link]

  • Jänicke, R. U. (2009). Caspase-Independent Cell Death Mechanisms. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Liu, G., et al. (2016). Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture. PLOS ONE. [Link]

  • Estévez, B., et al. (2014). Cytotoxicity and enzymatic activity inhibition in cell lines treated with novel iminosugar derivatives. Investigational New Drugs. [Link]

  • Wikipedia. (n.d.). Apoptosis. Wikipedia. [Link]

Sources

"N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin" storage and handling conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (CAS 383417-50-3). This document provides in-depth guidance on the proper storage, handling, and use of this potent glucosidase inhibitor, designed for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments and the longevity of the compound through scientifically grounded best practices.

I. Quick Reference Data Table

For immediate access to critical information, please refer to the table below.

ParameterRecommendationRationale & Details
Chemical Formula C₁₄H₂₆F₃NO₅-
Molecular Weight 345.36 g/mol -
Appearance Off-White to Pale Yellow SolidVisual confirmation of product integrity.
Long-Term Storage (As Received) 2-8°C under inert atmosphere (e.g., Argon or Nitrogen)The compound is hygroscopic.[1] Storage at 4°C is recommended by some suppliers.[2] An inert atmosphere prevents degradation from moisture and atmospheric components.
Short-Term Storage (In Use) Keep tightly sealed in a desiccator at room temperature.Minimizes water absorption during weighing and handling.
Recommended Solvents Dimethyl sulfoxide (DMSO), Methanol, WaterThe compound is slightly soluble in these solvents.[1]
Stock Solution Storage Aliquot and store at -20°C or -80°C for long-term stability.Prevents repeated freeze-thaw cycles which can degrade the compound.
Personal Protective Equipment (PPE) Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.Standard practice for handling chemical compounds.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of the solid compound?

A1: For long-term stability, we recommend storing the solid this compound at 2-8°C in a refrigerator.[2] Crucially, due to its hygroscopic nature, the vial should be stored inside a desiccator containing a suitable desiccant (e.g., silica gel) and preferably backfilled with an inert gas like argon or nitrogen before sealing.[1] This prevents the absorption of moisture, which can lead to hydrolysis and degradation of the compound, thereby ensuring its chemical integrity over time.

Q2: How should I prepare a stock solution? Which solvent is best?

A2: The choice of solvent depends on your experimental needs. This compound has slight solubility in DMSO, methanol, and water.[1]

  • For cell-based assays: DMSO is often the preferred solvent as it can be easily diluted to non-toxic concentrations in cell culture media.

  • For biochemical assays: Methanol or water may be more suitable, depending on the buffer system and the tolerance of the enzymes or proteins involved.

Recommended Reconstitution Protocol:

  • Allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Add the desired volume of your chosen solvent to the vial to achieve your target concentration.

  • Vortex briefly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., cryovials).

  • Store these aliquots at -20°C or -80°C for long-term use.

Q3: How stable is the compound once it is in solution?

A3: While specific stability data for this compound in solution is not extensively published, based on the behavior of related deoxynojirimycin analogs, it is recommended to store stock solutions frozen (-20°C or -80°C) to maximize their shelf-life. Repeated freeze-thaw cycles should be avoided as they can contribute to degradation. For working solutions, it is best to prepare them fresh from a frozen stock aliquot just before use. Studies on the parent compound, 1-deoxynojirimycin, have shown that factors such as high temperatures can lead to significant degradation.[4]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: As a standard laboratory practice when handling any chemical of unknown toxicological properties, appropriate PPE should be worn. This includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine powder.[3]

III. Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not fully dissolve. - Incorrect solvent choice. - Concentration is too high for the chosen solvent. - Insufficient mixing.- Confirm that you are using a recommended solvent (DMSO, Methanol, Water).[1] - Try gentle warming (up to 37°C) or sonication to aid dissolution. - If the issue persists, you may need to prepare a more dilute stock solution.
Inconsistent experimental results. - Compound degradation due to improper storage. - Inaccurate pipetting of stock solution. - Repeated freeze-thaw cycles of the stock solution.- Review your storage conditions. Ensure the solid is stored in a desiccated, inert environment at 2-8°C.[1][2] - Use freshly prepared working solutions for each experiment. - Calibrate your pipettes regularly. - Ensure your stock solutions are properly aliquoted to avoid multiple freeze-thaw cycles.
Visible change in the appearance of the solid compound (e.g., clumping). - Moisture absorption due to the hygroscopic nature of the compound.- While the compound may still be usable, its purity could be compromised. It is best to use a fresh, properly stored vial if possible. - To prevent this, always allow the vial to warm to room temperature before opening and store it in a desiccator.

IV. Experimental Workflow & Decision Making

To ensure the integrity of this compound throughout its lifecycle in your lab, from receiving to experimental use, follow the decision-making workflow outlined below.

G cluster_receiving Receiving & Initial Storage cluster_prep Preparation for Use cluster_experiment Experimental Use receive Receive Compound check_integrity Check for Intact Seal and Correct Appearance receive->check_integrity store_solid Store at 2-8°C in Desiccator under Inert Gas check_integrity->store_solid OK contact_supplier Contact Supplier for Replacement check_integrity->contact_supplier Compromised equilibrate Equilibrate Vial to Room Temperature store_solid->equilibrate reconstitute Reconstitute in Appropriate Solvent (DMSO, MeOH, H₂O) equilibrate->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution thaw_aliquot Thaw One Aliquot store_solution->thaw_aliquot prepare_working Prepare Fresh Working Solution thaw_aliquot->prepare_working use_experiment Use in Experiment prepare_working->use_experiment discard Discard Unused Working Solution use_experiment->discard

Workflow for this compound Handling

V. References

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds. Retrieved from BenchChem website.

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  • Stability Analysis of 1-Deoxynojirimycin in Ramulus mori Extract. (2014). Advanced Materials Research, 1061-1062, 735-738.

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  • Genprice. (n.d.). This compound 5mg. Retrieved from [Link]

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"N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin" hygroscopic properties management

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

A Guide to Managing Hygroscopic Properties in Experimental Settings

Welcome, researchers and drug development professionals. This guide provides specialized technical support for this compound, a potent glucosidase inhibitor and a valuable tool in glycobiology research.[1][2] A critical, yet often overlooked, characteristic of this compound is its hygroscopic nature.[3] Failure to manage its tendency to absorb atmospheric moisture can lead to significant errors in weighing, inaccurate solution concentrations, and ultimately, compromised experimental reproducibility and validity.

This document is structured to provide immediate, actionable solutions to common challenges. We will move from foundational principles in our FAQ section to in-depth troubleshooting and detailed standard operating procedures.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the most common initial questions regarding the hygroscopic properties of this compound.

Q1: The technical data sheet lists this compound as "hygroscopic." What does this practically mean for my experiments?

A: "Hygroscopic" means the compound readily attracts and holds water molecules from the surrounding air.[4][5] For your solid, lyophilized sample, this has several direct consequences:

  • Inaccurate Mass Measurement: The measured weight on a balance will be a combination of the compound and absorbed water, leading to an overestimation of the actual compound mass.

  • Concentration Errors: Solutions prepared from this inaccurately weighed solid will have a lower-than-calculated concentration, impacting dose-response curves and kinetic analyses.

  • Potential for Degradation: While the core deoxynojirimycin (DNJ) structure is relatively stable, long-term exposure to moisture can potentially facilitate hydrolysis or other degradation pathways, although this is compound-specific. The parent DNJ molecule is known to be highly water-soluble.[6]

Q2: Why is moisture management so critical for this specific DNJ analog?

A: As a glucosidase inhibitor, the efficacy of this compound is highly dependent on its molar concentration.[1] Inconsistent results in enzyme inhibition assays are frequently traced back to seemingly minor errors in compound preparation. By absorbing moisture, the compound's effective molecular weight changes, making accurate molar calculations impossible without corrective measures. This introduces a significant variable that can obscure true biological effects.

Q3: What are the most critical "Dos and Don'ts" when handling this compound for the first time?

A: Adhering to these basic principles will prevent the most common errors.

DoDon't
Store the vial tightly sealed in a desiccator or a humidity-controlled cabinet.[4][5]Do not leave the vial open on the lab bench.
Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7]Do not weigh the compound straight from the freezer or refrigerator.
Use a controlled environment, such as a glove box with an inert atmosphere, for weighing.[8][9][10]Do not weigh in an open lab with high humidity.
Work quickly and efficiently when the vial is open.[4][7]Do not handle the vial or weighing vessel with bare hands to avoid transferring moisture and oils.[7]
Prepare stock solutions immediately after weighing and aliquot for single-use experiments.Do not repeatedly open and close the primary stock vial.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and resolving problems that may arise from the compound's hygroscopic properties.

Problem: The weight reading on my analytical balance is unstable and continuously increasing.

  • Causality: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture in real-time. The rate of increase is proportional to the ambient humidity.

  • Immediate Solution: Discard the currently weighed sample. Do not attempt to "time" the weighing, as this is not reproducible.

  • Corrective Action: You must improve the weighing environment. The gold standard is to use a glove box purged with a dry, inert gas like nitrogen or argon.[9] If a glove box is unavailable, weigh the compound in a pre-tared, sealed weighing bottle.[11] Alternatively, placing a container of desiccant inside the balance chamber can help, but this is less effective for highly hygroscopic materials.[8]

Problem: I suspect my entire stock vial has been compromised by moisture. The powder appears clumpy or "wet."

  • Causality: The vial was likely not sealed properly, was opened in a high-humidity environment, or was opened while cold, causing condensation to form inside.

  • Solution Path A (Quantification): The most rigorous approach is to determine the water content of your stock. This can be done via Thermogravimetric Analysis (TGA) to measure the mass loss upon heating or through Karl Fischer titration, a highly accurate method for water determination. The result will allow you to calculate a correction factor for the molecular weight.

  • Solution Path B (Drying - Use with Caution): You can attempt to dry the compound under a high vacuum for several hours.[9] However, this carries risks. It may not remove all bound water (hydrates), and prolonged exposure to vacuum and heat (if applied) could potentially degrade the compound. This method should only be used if the material is not thermally labile, and you must accept that the resulting purity is less certain than with quantification.[8]

Problem: My enzyme inhibition IC₅₀ values are inconsistent from one experiment to the next.

  • Diagnostic Logic: If you have ruled out other variables (enzyme activity, substrate concentration, buffer pH), inconsistent compound concentration due to moisture absorption is a primary suspect.

  • Troubleshooting Workflow: Follow the logic outlined in the diagram below to systematically diagnose the issue. The most common failure point is the initial weighing and stock solution preparation. Ensure that every step, from storage to solubilization, is performed with moisture mitigation as a priority.

troubleshooting_workflow start Inconsistent IC50 Results check_weighing Review Weighing Protocol: Was a controlled environment (glove box) used? start->check_weighing check_storage Review Storage Protocol: Is compound stored in a dessicator and equilibrated before opening? check_weighing->check_storage No check_solubilization Review Solubilization: Was stock solution prepared immediately after weighing? check_weighing->check_solubilization Yes check_storage->check_solubilization Yes root_cause Root Cause Identified: Inaccurate concentration due to moisture absorption. check_storage->root_cause No check_solubilization->root_cause No other_vars Issue Persists: Investigate other experimental variables (enzyme, buffer, etc.) check_solubilization->other_vars Yes reweigh Action: Re-weigh compound using strict hygroscopic protocol. Prepare fresh stock solution. root_cause->reweigh

Caption: Troubleshooting logic for inconsistent experimental results.

Section 3: Detailed Experimental Protocols

These protocols provide a self-validating framework for handling this compound to ensure accuracy and reproducibility.

Protocol 3.1: Recommended Storage and Acclimatization

  • Upon Receipt: Immediately place the manufacturer's sealed vial inside a laboratory desiccator containing an active desiccant (e.g., silica gel, Drierite). Store the desiccator at the recommended temperature (typically -20°C).

  • Acclimatization: Before use, transfer the entire sealed vial from the freezer/refrigerator to a desiccator at room temperature. Allow at least 60 minutes for the vial to equilibrate. This crucial step prevents atmospheric moisture from condensing on the cold compound and vial surfaces upon opening.[7]

  • Minimize Exposure: Only remove the vial from the desiccator immediately before transferring it to the controlled weighing environment.

Protocol 3.2: Step-by-Step Weighing Procedure (Glove Box Method)

This protocol represents the best practice for achieving the highest accuracy.

weighing_workflow cluster_prep Preparation cluster_weighing Weighing cluster_validation Validation & Solubilization A 1. Place all necessary items (vial, spatulas, weighing vessel) in glove box antechamber. B 2. Purge antechamber with inert gas. A->B C 3. Move items into main chamber. Ensure humidity is <10%. B->C D 4. Tare analytical balance with weighing vessel and lid. C->D E 5. Quickly transfer desired amount of compound to vessel. D->E F 6. Immediately close weighing vessel and main compound vial. E->F G 7. Record the stable mass. F->G H 8. Remove weighing vessel via antechamber. G->H I 9. Immediately add pre-calculated volume of appropriate solvent. H->I J 10. Vortex to ensure complete dissolution. Proceed to aliquoting. I->J

Caption: Best-practice workflow for weighing hygroscopic compounds.

  • Preparation: Place the equilibrated vial of this compound, spatulas, and a pre-labeled, tared weighing vessel (e.g., a small glass vial with a screw cap) into the antechamber of a glove box.

  • Environment Control: Purge the antechamber according to the manufacturer's instructions. Transfer all items into the main chamber, which should be maintained with a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Tare: Place the empty, open weighing vessel on the analytical balance inside the glove box and tare the weight.

  • Aliquot Compound: Quickly and carefully transfer the desired amount of the solid compound from the stock vial to the tared weighing vessel.

  • Seal and Record: Immediately and securely seal both the weighing vessel and the main stock vial. Record the stable mass reading from the balance.

  • Post-Weighing: Return the main stock vial to its proper storage conditions. The sealed weighing vessel containing the aliquot can now be removed from the glove box for dissolution.

Protocol 3.3: Preparation of Stock Solutions

  • Solvent Choice: Based on available data, this compound has slight solubility in DMSO, Methanol, and Water.[3] Confirm the ideal solvent for your specific experimental system and desired stock concentration.

  • Immediate Dissolution: Immediately after removing the sealed weighing vessel from the glove box, add the pre-calculated volume of your chosen solvent directly to the vessel. This minimizes any potential moisture uptake between weighing and solubilization.

  • Ensure Homogeneity: Vortex the solution thoroughly to ensure all of the compound has dissolved. Visually inspect for any remaining solid material.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in appropriately labeled microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.

By implementing these rigorous protocols, you establish a self-validating system that ensures the integrity of your this compound samples, leading to more accurate, reliable, and reproducible research outcomes.

References

  • Gao, K., Zheng, C., Wang, T., et al. (2016). 1-Deoxynojirimycin: Occurrence, extraction, chemistry, oral pharmacokinetics, biological activities and in silico target fishing. Molecules, 21(11), 1600. [Link]

  • Fisher Scientific. This compound, TRC. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • Reddit r/labrats. (2017). How do you guys prepare solutions of hygroscopic chemicals? [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? [Link]

  • Reddit r/labrats. (2021). Tips on weighing hygroscopic substance on a microbalance. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? [Link]

  • Steyermark, A., et al. (1950). Drying and Weighing Hygroscopic Substances in Microanalysis. Analytical Chemistry, 22(9), 1166–1168. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]

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Technical Support Center: N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (NON-DNJ)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers using N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (NON-DNJ). This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential interference with cell viability assays. As Senior Application Scientists, our goal is to help you ensure the accuracy and reproducibility of your experimental data.

Introduction: Understanding NON-DNJ and Its Cellular Effects

This compound is a derivative of deoxynojirimycin (DNJ), an iminosugar that acts as a potent inhibitor of α-glucosidases and glucosylceramide synthase (GCS).[1][2][3] Its primary mechanism of action involves disrupting the N-linked glycosylation pathway in the endoplasmic reticulum and altering the synthesis of glycosphingolipids.[4][5] These processes are fundamental to protein folding and various cellular signaling events. Consequently, while NON-DNJ is a valuable tool for studying these pathways, its profound impact on cellular metabolism can lead to unexpected artifacts in common cell viability assays. This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with NON-DNJ are inconsistent with cell morphology. The assay suggests cells are viable, but they appear stressed under the microscope. What's happening?

This is a classic example of biological assay interference. NON-DNJ's inhibition of glucosidases can alter cellular metabolism, specifically the flux through glycolysis and related pathways that produce reducing equivalents like NADH and NADPH.[1] Many common viability assays, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, rely on the activity of mitochondrial dehydrogenases which use these cofactors to generate a colored or fluorescent signal.[6] Your treatment with NON-DNJ may be artificially maintaining or even boosting this reductase activity, masking underlying cytotoxicity. The assay is measuring a metabolic state, which in this case, does not accurately reflect true cell health or proliferative capacity. We strongly recommend validating your findings with an orthogonal method that does not measure metabolic reduction, such as an ATP-based assay or a dye-exclusion method.[7]

Q2: I'm observing a dose-dependent increase in signal in my cell-free control wells containing NON-DNJ and MTT reagent. Why?

This indicates direct chemical interference. While less common for iminosugars than for compounds like flavonoids, it is possible that NON-DNJ or a contaminant has reducing properties that can directly convert the tetrazolium salt (e.g., MTT) to its colored formazan product in the absence of cells.[8] This would create a false positive signal, leading to an overestimation of cell viability.[9] Any viability data collected with this assay is likely unreliable. You must switch to an alternative assay method that operates on a different principle, such as measuring ATP content (CellTiter-Glo®), protease activity, or membrane integrity (LDH release or dye exclusion assays).[10][11]

Q3: Which cell viability assay is the most reliable to use with NON-DNJ?

There is no single "best" assay; the most reliable approach is to use two orthogonal methods that measure different aspects of cell health. A robust strategy would be:

  • Primary Assay: An ATP-based luminescence assay (e.g., CellTiter-Glo®). This measures the energy currency of the cell and is a strong indicator of a metabolically active population.[11]

  • Validation Assay: A method that measures membrane integrity. This can be a cytotoxicity assay that quantifies lactate dehydrogenase (LDH) release from damaged cells or a direct count using the trypan blue exclusion method.[10]

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to identifying and solving common issues encountered when assessing cell viability in the presence of NON-DNJ.

Problem: Unexpected Results with Metabolic Assays (MTT, MTS, XTT, WST-1, Resazurin)

You observe either an unexpected increase in viability at high concentrations of NON-DNJ or a discrepancy between the dose-response curve and visual inspection of the cells.

Step 1: Deconvolute Chemical vs. Biological Interference

The first critical step is to determine if the compound is reacting directly with your assay reagents or if it is altering the cell's biology in a way that misleads the assay.

start Unexpected Viability Result (e.g., MTT, Resazurin) control Perform Cell-Free Control: Incubate NON-DNJ with assay reagent in media (no cells) start->control signal Signal Increase Observed? control->signal Analyze Readout chem_int Conclusion: Direct Chemical Interference (False Positive) signal->chem_int Yes no_chem_int Conclusion: No Direct Chemical Interference. Proceed to investigate biological interference. signal->no_chem_int No action_chem Action: Discard this assay method. Select an orthogonal assay (e.g., ATP-based, LDH, Trypan Blue). chem_int->action_chem action_bio Action: Validate results with an orthogonal assay. Primary cause is likely metabolic alteration. no_chem_int->action_bio

Caption: Decision tree for diagnosing assay interference.

Protocol 1: Cell-Free Interference Control

This protocol is essential to rule out direct chemical interactions between NON-DNJ and your assay reagents.[6]

  • Plate Setup: Prepare a 96-well plate. Do not add any cells.

  • Media Blank: Add 100 µL of your complete cell culture medium to several wells to serve as a baseline blank.

  • Compound Wells: To other wells, add 100 µL of medium containing NON-DNJ at the same concentrations used in your cellular experiment. Include your highest concentration as a minimum.

  • Positive Control (Optional): If you have a compound with known reducing potential (e.g., ascorbic acid), include it as a positive control for interference.

  • Reagent Addition: Add the viability assay reagent (e.g., MTT, MTS, resazurin) to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the standard duration of your assay (e.g., 1-4 hours at 37°C).

  • Read Plate: Measure the absorbance or fluorescence as you would for your cellular assay.

  • Analysis: Subtract the media blank signal from the compound-containing wells. If you see a significant, dose-dependent increase in signal, your compound is directly reducing the assay reagent.

Step 2: Validate with an Orthogonal Method

If the cell-free control is negative, the interference is biological. You must confirm your results using an assay that measures a different cellular health marker.

cluster_0 Primary Experiment cluster_1 Validation Pathway Primary Metabolic Assay (e.g., MTT, XTT, Resazurin) + NON-DNJ Treatment ATP ATP-Based Assay (e.g., CellTiter-Glo®) Measures cellular energy. Primary->ATP Validate Viability Membrane Membrane Integrity Assay (Trypan Blue or LDH) Measures cell death. Primary->Membrane Validate Cytotoxicity Result Compare Dose-Response Curves. Concordant results provide high confidence. ATP->Result Membrane->Result

Caption: Workflow for validating viability data.

Protocol 2: Validating Viability with Trypan Blue Exclusion

This classic method provides a direct count of viable cells based on membrane integrity.

  • Cell Culture: Culture and treat cells with NON-DNJ in a multi-well plate (e.g., 12-well or 24-well) as you would for your primary assay.

  • Cell Harvest: At the end of the treatment period, collect all cells from the well. For adherent cells, trypsinize and collect the cells, then combine them with their original culture supernatant to include any dead, floating cells.

  • Staining: Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue stain. For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.

  • Incubation: Allow the mixture to sit for 1-2 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.

  • Counting: Load the mixture into a hemocytometer or an automated cell counter.

  • Data Collection: Count the number of bright, unstained cells (viable) and the number of blue-stained cells (non-viable).

  • Calculation:

    • Percent Viability = (Number of Viable Cells / Total Number of Cells) x 100

  • Analysis: Compare the percent viability across your different NON-DNJ concentrations. This data, based on a physical property (membrane integrity), will either confirm or refute the trends observed in your metabolic assay.

Data Summary: Choosing the Right Assay

The table below summarizes common viability assays and their specific potential for interference when used with a metabolically active compound like NON-DNJ.

Assay TypePrinciplePotential Interference with NON-DNJRecommended Action
Tetrazolium (MTT, MTS, XTT) Measures metabolic activity via cellular reductases.[6]High Risk: Biological (altered NAD(P)H levels) and potential for Chemical (direct reduction).Must validate with an orthogonal method. Run cell-free controls.
Resazurin (alamarBlue®) Measures metabolic activity via cellular reductases.High Risk: Similar to tetrazolium assays; susceptible to altered metabolic states.Must validate with an orthogonal method. Run cell-free controls.
ATP-Based (CellTiter-Glo®) Quantifies ATP as a marker of metabolically active cells.[11]Medium Risk: Biological interference is possible if NON-DNJ significantly alters cellular energy balance.Recommended as a primary assay. Validate with a non-metabolic method (e.g., Trypan Blue).
Protease-Based Measures activity of proteases present only in viable cells.[6]Low Risk: Unlikely to be directly affected by glucosidase inhibition.Good orthogonal choice for validation.
Dye Exclusion (Trypan Blue) Measures membrane integrity; dead cells take up dye.Very Low Risk: Measures a direct physical state, not a metabolic pathway.Excellent choice for validation. Provides a direct cell count.
LDH Release Measures LDH enzyme released from damaged cells (cytotoxicity).[10]Very Low Risk: Measures membrane integrity.Excellent choice for validation. Measures cytotoxicity directly.
Concluding Remarks

When working with a potent biological modulator like this compound, assuming that a standard cell viability assay will perform as expected is a significant risk. The compound's targeted effect on glycosylation and glucose metabolism necessitates a more rigorous and validated approach to viability assessment. By performing cell-free controls to rule out chemical artifacts and, most importantly, by confirming your primary results with an orthogonal method, you can generate reliable and publishable data that accurately reflects the biological impact of your compound.

References
  • Al-Qahtani, K., & Nasr, A. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Perry, S. T., Buck, M. D., & O'Josky, D. (2019). Iminosugars: A host-targeted approach to combat Flaviviridae infections. Antiviral Research. [Link]

  • Pavan, M. V., et al. (2021). Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. bioRxiv. [Link]

  • Olszewska, M. A., & Lojkowska, E. (2018). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Folia Microbiologica. [Link]

  • Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. AIDS Research and Human Retroviruses. [Link]

  • Cadena, M., et al. (2021). Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. Tissue Engineering Part C: Methods. [Link]

  • ResearchGate. The catalytic activity and inhibitors of glucosylceramide synthase. ResearchGate. [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International. [Link]

  • Ashe, K. M., et al. (2012). Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice. Neurobiology of Disease. [Link]

  • Dwek, R. A., et al. (2017). Iminosugar antivirals: the therapeutic sweet spot. Biochemical Society Transactions. [Link]

  • Kim, J., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. [Link]

  • Park, S., et al. (2022). Discovery of Novel Iminosugar Compounds Produced by Lactobacillus paragasseri MJM60645 and Their Anti-Biofilm Activity against Streptococcus mutans. Applied and Environmental Microbiology. [Link]

  • Khan, M. S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Publishing. [Link]

  • ResearchGate. Cell viability, using the MTT assay, of three cell lines after 24 h of culture in the presence of different concentrations of sesamin. ResearchGate. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Patsnap Synapse. (2025). What UGCG inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Vellonen, K. S., Honkakoski, P., & Urtti, A. (2004). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. European Journal of Pharmaceutical Sciences. [Link]

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Technical Support Center: Ensuring Reproducibility with N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of experiments involving this potent inhibitor. By understanding the nuances of its mechanism of action and potential experimental variables, you can ensure the integrity of your results.

Introduction to this compound

This compound is a derivative of deoxynojirimycin (DNJ), an iminosugar. It is a known inhibitor of both α-glucosidases and glucosylceramide synthase (GCS)[1]. This dual activity is a critical factor to consider in experimental design and data interpretation. The N-alkyl chain of this compound enhances its interaction with the target enzymes and cellular membranes, influencing its potency and cellular uptake[2].

This guide will provide you with a comprehensive understanding of how to effectively use this compound, troubleshoot common issues, and interpret your findings with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of this compound?

A1: The compound has two primary targets:

  • Glucosylceramide Synthase (GCS): This enzyme is crucial for the synthesis of glucosylceramide, a precursor for most glycosphingolipids[3]. Inhibition of GCS is the basis for its use in studying glycosphingolipid metabolism and in research related to diseases like Gaucher disease.

  • α-Glucosidases: These enzymes are involved in the processing of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum (ER)[4]. Inhibition of these enzymes can affect protein folding and quality control.

Q2: How should I store and handle the compound?

A2: this compound is hygroscopic. It should be stored in a tightly sealed vial at low temperatures, as recommended by the supplier, and protected from moisture. For experiments, prepare fresh solutions in an appropriate solvent like DMSO, methanol, or water. Due to its limited stability in aqueous solutions over long periods, it is advisable to prepare stock solutions in anhydrous DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: In what solvent should I dissolve the compound for cell culture experiments?

A3: The compound is slightly soluble in DMSO, methanol, and water. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile, anhydrous DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the expected mechanism of action when I see a cellular phenotype?

A4: A cellular phenotype can arise from the inhibition of either GCS or α-glucosidases, or a combination of both.

  • GCS inhibition will lead to a reduction in the levels of glucosylceramide and downstream glycosphingolipids. This can impact signaling pathways that rely on these lipids.

  • α-Glucosidase inhibition can lead to the accumulation of misfolded glycoproteins in the ER, potentially triggering the unfolded protein response (UPR) and ER-associated degradation (ERAD).

It is crucial to perform control experiments to dissect which inhibitory activity is responsible for the observed phenotype.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: High variability between replicate experiments.

  • Possible Cause 1: Compound Instability. The compound may be degrading in your stock solution or in the culture medium during long incubation periods.

    • Solution: Prepare fresh stock solutions from solid compound for each experiment. When possible, minimize the duration of experiments. If long-term incubations are necessary, consider replenishing the medium with freshly diluted compound at regular intervals.

  • Possible Cause 2: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or serum concentration can alter cellular metabolism and the response to the inhibitor.

    • Solution: Maintain a strict cell culture routine. Use cells within a consistent range of passage numbers. Seed cells at the same density for all experiments. Be aware that components in fetal bovine serum (FBS) can sometimes interact with small molecules, so using the same batch of FBS for a set of experiments is recommended.

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting of the inhibitor, especially at low volumes, can lead to significant concentration differences.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For very small volumes, prepare an intermediate dilution of your stock solution to increase the volume you need to pipette.

Problem 2: No observable effect at expected concentrations.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration can be highly cell-type dependent.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations based on literature values for similar N-alkylated deoxynojirimycin derivatives (typically in the low micromolar to nanomolar range)[5].

  • Possible Cause 2: Compound Inactivity. The compound may have degraded due to improper storage.

    • Solution: Purchase a new vial of the compound. Always store it as recommended by the manufacturer.

  • Possible Cause 3: Insufficient Incubation Time. The effect of inhibiting GCS and glycosphingolipid depletion may take time to manifest as a measurable phenotype.

    • Solution: Perform a time-course experiment to determine the optimal incubation time. Analyze the effects at multiple time points (e.g., 24, 48, 72 hours).

Problem 3: Unexpected or off-target effects are observed.

  • Possible Cause: Inhibition of α-glucosidases. The observed phenotype may be due to the inhibition of glycoprotein processing rather than GCS inhibition.

    • Solution:

      • Use a structurally different GCS inhibitor: Compare the effects of this compound with a GCS inhibitor from a different chemical class that does not inhibit α-glucosidases (e.g., a ceramide analog). If the phenotype is consistent between both inhibitors, it is more likely due to GCS inhibition.

      • Rescue experiment: If you hypothesize that the phenotype is due to the depletion of a specific glycosphingolipid, try to rescue the effect by adding that lipid back to the culture medium.

      • Monitor for ER stress: Check for markers of the unfolded protein response (UPR), such as the expression of BiP/GRP78 or the splicing of XBP1 mRNA. An increase in these markers would suggest significant inhibition of α-glucosidases.

Problem 4: Difficulty in interpreting results due to dual inhibition.

  • Possible Cause: Confounding effects of inhibiting two different pathways.

    • Solution: Employ a multi-pronged approach to data interpretation:

      • Biochemical validation: Directly measure GCS activity in treated and untreated cells to confirm target engagement.

      • Lipidomics analysis: Quantify the levels of glucosylceramide and other relevant glycosphingolipids to confirm the downstream metabolic effects of GCS inhibition.

      • Glycoproteomics analysis: Analyze changes in the glycosylation patterns of cellular proteins to assess the impact on α-glucosidase activity.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density.

  • Compound Dilution: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range could be from 1 nM to 100 µM.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Endpoint Assay: Perform your desired assay to measure the biological effect (e.g., cell viability assay, reporter gene assay, or a specific functional assay).

  • Data Analysis: Plot the results as a dose-response curve and determine the EC50 (half-maximal effective concentration).

Protocol 2: In-situ Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from established methods for measuring GCS activity in cultured cells.

  • Cell Treatment: Treat your cells with this compound at the desired concentration and for the desired time in a 6-well plate.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of your cell lysates using a standard method like the BCA assay.

  • GCS Reaction: In a microcentrifuge tube, mix a standardized amount of cell lysate (e.g., 50-100 µg of protein) with a reaction buffer containing a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and the sugar donor UDP-glucose.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol extraction method.

  • TLC Analysis: Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC).

  • Quantification: Visualize the TLC plate under a fluorescent imager and quantify the intensity of the fluorescent glucosylceramide spot. The activity of GCS is proportional to the amount of fluorescent product formed.

Visualizations

Signaling Pathway

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Inhibitor N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin Inhibitor->GCS Inhibition

Caption: Inhibition of Glucosylceramide Synthase.

Experimental Workflow

Troubleshooting_Workflow Start Experiment Start Prep Prepare fresh inhibitor stock and cell cultures Start->Prep Dose_Response Perform Dose-Response and Time-Course Prep->Dose_Response Observe_Effect Observe Cellular Phenotype Dose_Response->Observe_Effect No_Effect No Effect Observe_Effect->No_Effect No Expected_Effect Expected Effect Observe_Effect->Expected_Effect Yes, as expected Unexpected_Effect Unexpected Effect Observe_Effect->Unexpected_Effect Yes, but unexpected Validate_Target Validate Target Engagement: - GCS activity assay - Lipidomics Expected_Effect->Validate_Target Assess_Off_Target Assess Off-Target Effects: - UPR markers - Glycoproteomics Unexpected_Effect->Assess_Off_Target Interpret Interpret Results Validate_Target->Interpret Assess_Off_Target->Interpret

Caption: Troubleshooting workflow for inhibitor experiments.

Data Summary

ParameterValue/RecommendationSource
Compound Class N-alkylated deoxynojirimycin (iminosugar)[2]
Primary Targets α-glucosidases, Glucosylceramide Synthase (GCS)[1]
Solubility Slightly soluble in DMSO, Methanol, WaterN/A
Storage Store desiccated at low temperaturesN/A
Typical Working Conc. Low micromolar to nanomolar range[5]
Potential Off-Target Effects Inhibition of N-linked glycan processing, ER stress[4]

References

  • Durantel, D., et al. (2001). Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. Journal of Virology, 75(19), 8987-8998. [Link]

  • Guo, J., et al. (2024). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. Molecules, 29(1), 123. [Link]

  • Kim, M. J., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1475. [Link]

  • Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1838-1847. [Link]

  • Shayman, J. A., & Abe, A. (2000). Glucosylceramide synthase: assay and properties. Methods in Enzymology, 311, 42-49. [Link]

  • Sun, W., et al. (2024). Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. Journal of Biomedical Science, 31(1), 1-21. [Link]

  • van der Spoel, A. C., et al. (2011). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. Chemistry – A European Journal, 17(5), 1547-1557. [Link]

  • Wang, Y., et al. (2014). Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection. Journal of Medicinal Chemistry, 57(5), 1930-1942. [Link]

  • ResearchGate. The general structural formula of N-alkyl-deoxynojirimycin derivatives. [Link]

  • Zhang, C., et al. (2015). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. Analytical Biochemistry, 470, 39-45. [Link]

  • ResearchGate. Immunoassay Troubleshooting Guide. [Link]

  • Durantel, D., et al. (2001). Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. Journal of Virology, 75(19), 8987-8998. [Link]

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Validation & Comparative

A Comparative Guide for Researchers: N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin versus N-butyl-deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of two deoxynojirimycin (DNJ) analogues: the well-established N-butyl-deoxynojirimycin (NB-DNJ), known clinically as Miglustat, and the less-characterized N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin. As a Senior Application Scientist, my objective is to present an in-depth analysis grounded in experimental data and established scientific principles to aid in your research and development endeavors.

Introduction to Deoxynojirimycin and its Analogues

Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, an analogue of D-glucose where the ring oxygen is replaced by a nitrogen atom.[1] This structural modification confers potent inhibitory activity against α-glucosidases, enzymes crucial for carbohydrate metabolism.[2] However, the therapeutic potential of DNJ itself is limited by its high water solubility and metabolic instability.[2] N-alkylation of DNJ is a common strategy to enhance its pharmacokinetic properties and modulate its biological activity.[3] This guide focuses on two such N-alkylated derivatives, exploring the impact of their respective side chains on their therapeutic potential.

N-butyl-deoxynojirimycin (Miglustat): A Clinically Validated Glycolipid Synthesis Inhibitor

N-butyl-deoxynojirimycin (NB-DNJ), commercially known as Miglustat, is an orally active iminosugar that has been approved for the treatment of type 1 Gaucher disease.[2] Its primary mechanism of action is the inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[3] By reducing the rate of glucosylceramide synthesis, NB-DNJ alleviates the accumulation of this substrate in lysosomal storage disorders like Gaucher disease.[3][4]

Beyond its role in substrate reduction therapy, NB-DNJ also functions as a pharmacological chaperone. At sub-inhibitory concentrations, it can stabilize mutant forms of the enzyme α-glucosidase, promoting their correct folding and trafficking, which is a therapeutic strategy for Pompe disease.[5] Additionally, NB-DNJ has been investigated for its antiviral activity, particularly against HIV, by inhibiting the α-glucosidases I and II involved in the processing of viral envelope glycoproteins.[6]

Chemical and Physical Properties of N-butyl-deoxynojirimycin
PropertyValue
IUPAC Name (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Molecular Formula C₁₀H₂₁NO₄
Molecular Weight 219.28 g/mol
CAS Number 72599-27-0
Experimentally Determined Inhibitory Activity of N-butyl-deoxynojirimycin
Enzyme TargetInhibition ConstantReference
UDP-glucose ceramide glucosyltransferaseIC₅₀ = 32 µM (rat recombinant)[7]
β-glucosidase 2 (GBA2)IC₅₀ = 81 µM (rat recombinant)[7]
Lysosomal β-glucosidase 1 (GBA1)Kᵢ = 34 µM[2]
α-glucosidaseKᵢ = 515 µM[2]
β-glucosidaseIC₅₀ = 300 µM (in WT fibroblast lysates)[8]

This compound: A Novel Analogue with Potential for Enhanced Properties

This compound is a synthetic derivative of DNJ characterized by a longer, oxygen-containing, and terminally fluorinated N-alkyl chain. While it is classified as a glucosidase inhibitor, there is a notable lack of publicly available, in-depth experimental data to quantify its inhibitory potency and selectivity against specific enzymes.[4]

Chemical and Physical Properties of this compound
PropertyValue
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(7-oxa-9,9,9-trifluorononyl)piperidine-3,4,5-triol
Molecular Formula C₁₄H₂₆F₃NO₅
Molecular Weight 345.36 g/mol
CAS Number 383417-50-3
Experimentally Determined Inhibitory Activity of this compound
Enzyme TargetInhibition Constant
UDP-glucose ceramide glucosyltransferaseNot available in public literature
β-glucosidase 2 (GBA2)Not available in public literature
Lysosomal β-glucosidase 1 (GBA1)Not available in public literature
α-glucosidaseNot available in public literature

Comparative Analysis and the Role of Fluorination

The direct, data-driven comparison of these two molecules is hampered by the limited information on the fluorinated analogue. However, we can infer potential differences based on the principles of medicinal chemistry and the known effects of fluorination.

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, bioavailability, and binding affinity.[9] The trifluoromethyl group in this compound could potentially:

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the terminal end of the alkyl chain less susceptible to oxidative metabolism.

  • Modulate Lipophilicity and Permeability: The "oxa" linkage introduces a degree of polarity, while the trifluoromethyl group is lipophilic. This combination could fine-tune the molecule's ability to cross cellular membranes.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions within enzyme active sites, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased inhibitory potency.

It is important to note that these are theoretical advantages. Without experimental validation, the actual impact of these structural modifications remains speculative. The longer and more complex side chain of the fluorinated compound could also introduce steric hindrance, potentially reducing its affinity for certain enzyme targets compared to the more compact butyl group of NB-DNJ.

Experimental Protocols

To facilitate further research, we provide a general methodology for assessing the inhibitory activity of deoxynojirimycin analogues.

In Vitro Glucosidase Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ values of inhibitors against α- and β-glucosidases.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare enzyme solution in appropriate buffer (e.g., phosphate buffer, pH 6.8) E Add enzyme solution to microplate wells A->E B Prepare a stock solution of the inhibitor (e.g., in DMSO or buffer) C Prepare a series of inhibitor dilutions B->C F Add inhibitor dilutions to the wells and pre-incubate C->F D Prepare substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) G Initiate the reaction by adding the substrate solution D->G E->F F->G H Incubate at a controlled temperature (e.g., 37°C) for a specific time G->H I Stop the reaction (e.g., by adding a basic solution like Na₂CO₃) H->I J Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) I->J K Calculate the percentage of inhibition for each concentration J->K L Plot percentage inhibition vs. inhibitor concentration K->L M Determine the IC₅₀ value from the dose-response curve L->M G cluster_cell_culture Cell Culture and Treatment cluster_labeling Metabolic Labeling cluster_extraction Lipid Extraction cluster_analysis Analysis A Culture cells (e.g., human fibroblasts) to near confluency B Treat cells with varying concentrations of the inhibitor for a defined period (e.g., 24-48 hours) A->B C Add a radiolabeled precursor (e.g., [¹⁴C]galactose or [³H]palmitate) to the culture medium B->C D Incubate for a period to allow for incorporation into glycolipids C->D E Wash and harvest the cells D->E F Extract total lipids using a solvent system (e.g., chloroform/methanol) E->F G Separate the lipid extract by thin-layer chromatography (TLC) F->G H Visualize and quantify the radiolabeled glucosylceramide by autoradiography or phosphorimaging G->H I Determine the concentration-dependent reduction in glucosylceramide synthesis H->I

Caption: Workflow for cell-based glucosylceramide synthase inhibition assay.

Conclusion and Future Perspectives

N-butyl-deoxynojirimycin is a well-characterized iminosugar with a proven clinical application in Gaucher disease, acting primarily through the inhibition of glucosylceramide synthase. Its broader activity as a glucosidase inhibitor and pharmacological chaperone highlights its multifaceted therapeutic potential.

This compound represents a newer generation of DNJ analogues where strategic fluorination aims to enhance pharmacological properties. While the theoretical benefits of its structural modifications are compelling, a comprehensive understanding of its performance awaits detailed experimental evaluation.

For researchers in this field, the key takeaway is the critical need for head-to-head comparative studies. Future investigations should focus on determining the inhibitory profile of this compound against a panel of relevant glycosidases and glucosyltransferases, alongside pharmacokinetic and in vivo efficacy studies in appropriate disease models. Such data will be invaluable in ascertaining whether the structural innovations of this fluorinated analogue translate into tangible therapeutic advantages over established compounds like N-butyl-deoxynojirimycin.

References

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. [Link]

  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed. [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. MDPI. [Link]

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. NIH. [Link]

  • N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. PubMed. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC - NIH. [Link]

  • The general structural formula of N-alkyl-deoxynojirimycin derivatives. - ResearchGate. [Link]

  • N-butyl-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PubMed. [Link]

  • N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. PubMed. [Link]

  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. PMC - NIH. [Link]

  • Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease. PNAS. [Link]

  • Molecular mechanisms of inhibiting glucosyltransferases for biofilm formation in Streptococcus mutans. PMC - NIH. [Link]

  • Inhibition by acarbose, nojirimycin and 1-deoxynojirimycin of glucosyltransferase produced by oral streptococci. PubMed. [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]

  • Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. PMC - NIH. [Link]

  • Diastereoselective Synthesis, Glycosidase Inhibition, and Docking Study of C-7-Fluorinated Casuarine and Australine Derivatives. PubMed. [Link]

  • The Pharmacological Chaperone N-butyldeoxynojirimycin Enhances Enzyme Replacement Therapy in Pompe Disease Fibroblasts. PMC - NIH. [Link]

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A Comparative Guide for Researchers: N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin vs. N-nonyl-deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Two Potent Glucosidase Inhibitors for Glycosphingolipid-Related Research

In the landscape of chemical tools for glycobiology and drug discovery, N-alkylated deoxynojirimycin (DNJ) derivatives have carved out a significant niche as potent inhibitors of α-glucosidases.[1] These iminosugars, structural mimics of D-glucose, interfere with key enzymes involved in glycoprotein processing and glycosphingolipid metabolism, making them invaluable for studying and potentially treating a range of diseases, including lysosomal storage disorders like Gaucher disease, viral infections, and diabetes.[2][3]

This guide provides a detailed, objective comparison of two prominent N-alkylated DNJ analogs: N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin and its non-fluorinated counterpart, N-nonyl-deoxynojirimycin (NN-DNJ) . We will delve into their mechanisms of action, compare their known biological activities with supporting data, and provide detailed experimental protocols for their evaluation.

At a Glance: Chemical Structures and Key Properties

The fundamental difference between these two molecules lies in the modification of the N-alkyl chain. NN-DNJ possesses a simple nine-carbon alkyl chain, while this compound incorporates an oxygen atom and a terminal trifluoromethyl group. This structural alteration is hypothesized to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its biological activity and pharmacokinetic profile.

FeatureThis compoundN-nonyl-deoxynojirimycin (NN-DNJ)
CAS Number 383417-50-3[4]79219-53-3
Molecular Formula C₁₄H₂₆F₃NO₅[4]C₁₅H₃₁NO₄
Molecular Weight 345.36 g/mol [4]289.41 g/mol
Key Structural Features N-alkyl chain with an ether linkage and a terminal trifluoromethyl group.Straight nine-carbon N-alkyl chain.

Mechanism of Action: Competitive Inhibition of Glucosidases

Both compounds share a common mechanistic scaffold: the 1-deoxynojirimycin core. This iminosugar mimics the transition state of the glycosidic bond cleavage reaction catalyzed by α-glucosidases.[5] The protonated nitrogen atom in the DNJ ring at physiological pH interacts with the acidic residues in the enzyme's active site, leading to potent, competitive inhibition.[5]

The N-alkyl chain extends from the iminosugar core and is thought to interact with a hydrophobic pocket adjacent to the active site of the target glucosidases. The nature and length of this chain are critical determinants of the inhibitor's potency and selectivity.

Glucosylceramide Synthesis Pathway Inhibition

A primary application of these inhibitors is in the context of "Substrate Reduction Therapy" (SRT) for lysosomal storage disorders like Gaucher disease. Gaucher disease is characterized by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. By inhibiting glucosylceramide synthase, the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, these compounds can reduce the rate of glucosylceramide production, thereby alleviating the substrate burden on the deficient lysosomal enzyme.

Glucosylceramide Synthesis Pathway Glucosylceramide Synthesis Pathway Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase (GCS) Ceramide->Glucosylceramide_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation Glucosylceramide_Synthase->Glucosylceramide Inhibitors N-alkylated DNJ Inhibitors Inhibitors->Glucosylceramide_Synthase

Caption: Inhibition of Glucosylceramide Synthase by N-alkylated DNJ derivatives.

Comparative Efficacy: A Data-Driven Analysis

N-nonyl-deoxynojirimycin (NN-DNJ): A Well-Characterized Inhibitor

NN-DNJ has been more extensively studied, with established inhibitory concentrations (IC₅₀) against several key enzymes.

Enzyme TargetIC₅₀ ValueReference
Acid α-glucosidase0.42 µM[6]
α-1,6-glucosidase8.4 µM[6]
Bovine Viral Diarrhea Virus (BVDV) in MDBK cells2.5 µM[6]

These data underscore the potent inhibitory activity of NN-DNJ, particularly against acid α-glucosidase. Its efficacy extends to antiviral applications, where it has been shown to inhibit the replication of enveloped viruses like BVDV, a surrogate for Hepatitis C virus.[6] The antiviral mechanism is attributed to the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding of viral envelope glycoproteins.[3]

This compound: The Fluorinated Analog

Currently, there is a lack of publicly available, peer-reviewed data detailing the specific IC₅₀ values of this compound against various glucosidases. It is marketed as a glucosidase inhibitor, and its structural similarity to other potent N-alkylated DNJ derivatives suggests it will exhibit a similar mechanism of action.[4]

The Impact of Fluorination: A Medicinal Chemistry Perspective

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties.[7] The trifluoromethyl group in this compound is expected to:

  • Increase Lipophilicity: This can enhance membrane permeability and cellular uptake.

  • Improve Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to metabolic degradation.

  • Modulate Binding Interactions: The highly electronegative fluorine atoms can alter the electronic properties of the N-alkyl chain, potentially leading to stronger interactions with the target enzyme.

While speculative without direct experimental data, these principles suggest that this compound could exhibit enhanced potency or a more favorable pharmacokinetic profile compared to its non-fluorinated counterpart.

Experimental Protocols: A Guide for In-House Evaluation

To facilitate a direct comparison and further characterization of these inhibitors, we provide detailed, step-by-step methodologies for key assays.

α-Glucosidase Inhibition Assay (In Vitro)

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against α-glucosidase.

Alpha-Glucosidase Inhibition Assay Workflow for In Vitro α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - α-glucosidase solution - pNPG substrate solution - Test compound dilutions - Phosphate buffer Incubation Incubate enzyme with test compound Reagents->Incubation Reaction Add pNPG substrate to initiate reaction Incubation->Reaction Stop_Reaction Stop reaction with Na₂CO₃ solution Reaction->Stop_Reaction Measurement Measure absorbance at 405 nm Stop_Reaction->Measurement Calculation Calculate % inhibition and IC₅₀ Measurement->Calculation

Sources

A Comparative Guide to Glucosylceramide Synthase Inhibitors: Miglustat vs. N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of substrate reduction therapy (SRT) for lysosomal storage disorders, particularly Gaucher disease, the inhibition of glucosylceramide synthase (GCS) presents a key therapeutic strategy. Miglustat, an N-alkyldeoxynojirimycin derivative, is a well-established player in this field. This guide provides a detailed comparison between miglustat and a lesser-known analogue, N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, offering insights into their mechanisms, known efficacy, and a proposed experimental framework for a head-to-head evaluation.

The Therapeutic Rationale: Targeting Glycosphingolipid Biosynthesis

Gaucher disease is characterized by a deficiency in the enzyme β-glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, within lysosomes.[1] Substrate reduction therapy aims to mitigate this accumulation by inhibiting the synthesis of glucosylceramide.[2] The enzyme responsible for the initial and rate-limiting step in the biosynthesis of most glycosphingolipids is glucosylceramide synthase (GCS).[3] By inhibiting GCS, the production of glucosylceramide is reduced, thereby lessening the substrate burden on the deficient lysosomal enzyme.[3]

Both miglustat and this compound belong to the iminosugar class of compounds, which are analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom.[4] This structural mimicry allows them to interact with carbohydrate-processing enzymes, including glycosidases and glycosyltransferases.[5]

GCS_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_degradation Lysosomal Degradation cluster_pathology Pathophysiology in Gaucher Disease Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Lysosome Lysosome Glucosylceramide->Lysosome Gaucher_Lysosome Gaucher Disease Lysosome (Deficient GBA) Glucosylceramide->Gaucher_Lysosome GBA β-Glucocerebrosidase (GBA) Lysosome->GBA Accumulation Glucosylceramide Accumulation Gaucher_Lysosome->Accumulation Ceramide_Glc Ceramide + Glucose GBA->Ceramide_Glc Inhibitor Miglustat or N-(7-Oxa-9,9,9-trifluorononyl)DNJ Inhibitor->GCS Inhibition

Fig. 1: Glycosphingolipid metabolic pathway and the point of inhibition.

Comparative Profile: Miglustat vs. This compound

A direct comparison of efficacy is challenging due to the limited publicly available data for this compound, which is primarily available as a research chemical.[6][7] However, we can infer potential properties based on its structure and the known characteristics of miglustat.

FeatureMiglustat (N-butyldeoxynojirimycin)This compound
Primary Target Glucosylceramide Synthase (GCS)[1]Presumed Glucosylceramide Synthase; confirmed Glucosidase inhibitor[6]
Mechanism Competitive, reversible inhibitor of GCS[1]Likely competitive inhibitor based on DNJ scaffold
IC50 (GCS) Not explicitly defined in provided results, but considered less potent than newer inhibitors[8][9]Not publicly available
Clinical Status Approved for Type 1 Gaucher disease and Niemann-Pick type C[2]Research compound; no clinical data available[6][7]
Known Efficacy Reduces liver and spleen volume, improves hematological parameters in Gaucher disease[2]Unknown
Off-Target Effects Inhibits intestinal α-glucosidases (leading to GI side effects) and non-lysosomal glucocerebrosidase[9][10]Expected to inhibit other glucosidases
Structural Features N-butyl chain on the deoxynojirimycin (DNJ) coreN-(7-Oxa-9,9,9-trifluorononyl) chain on the DNJ core
Miglustat: The Clinical Benchmark

Miglustat (N-butyldeoxynojirimycin) is an orally active and reversible inhibitor of glucosylceramide synthase. Clinical trials have demonstrated its efficacy in adult patients with mild to moderate type 1 Gaucher disease, showing significant reductions in liver and spleen volumes and improvements in hemoglobin and platelet counts.[2] However, its therapeutic window is narrowed by its inhibition of other glucosidases, such as intestinal disaccharidases, which can lead to gastrointestinal side effects like diarrhea.[10]

This compound: A Structural Perspective

This compound is a derivative of deoxynojirimycin (DNJ) with a longer, more complex N-alkyl chain compared to miglustat.[6] The key structural differences are the extended carbon chain, the presence of an ether linkage (oxa group), and terminal trifluorination. These modifications can have significant impacts on the compound's properties:

  • Potency and Selectivity: The length and composition of the N-alkyl chain are critical determinants of the inhibitory potency and selectivity of DNJ derivatives. The longer, more hydrophobic chain of N-(7-Oxa-9,9,9-trifluorononyl)DNJ may lead to a different binding affinity for the active site of GCS compared to miglustat.

  • Pharmacokinetics: The ether linkage and trifluoromethyl group can alter the metabolic stability and lipophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Given the lack of empirical data, a direct comparison of efficacy remains speculative. A rigorous experimental evaluation is necessary to determine the therapeutic potential of this compound relative to miglustat.

Proposed Experimental Workflow for Head-to-Head Comparison

For researchers aiming to directly compare the efficacy of these two inhibitors, the following experimental workflow is proposed. This workflow is designed to assess potency, cellular efficacy, and selectivity in a systematic manner.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cell Cell-Based Efficacy start Start: Compound Acquisition (Miglustat & N-(7-Oxa-9,9,9-trifluorononyl)DNJ) enzyme_assay Glucosylceramide Synthase Enzyme Assay start->enzyme_assay selectivity_assay Glucosidase Selectivity Panel (e.g., α-glucosidase, β-glucosidase) start->selectivity_assay ic50_determination IC50 Determination (Potency) enzyme_assay->ic50_determination cell_model Gaucher Disease Patient-Derived Fibroblasts or Macrophages ic50_determination->cell_model selectivity_assessment Selectivity Profile selectivity_assay->selectivity_assessment selectivity_assessment->cell_model substrate_reduction_assay Glucosylceramide Quantification (e.g., LC-MS/MS) cell_model->substrate_reduction_assay cytotoxicity_assay Cell Viability Assay (e.g., MTT, LDH) cell_model->cytotoxicity_assay ec50_determination EC50 Determination (Cellular Efficacy) substrate_reduction_assay->ec50_determination end Comparative Efficacy Profile ec50_determination->end toxicity_assessment Cytotoxicity Profile cytotoxicity_assay->toxicity_assessment toxicity_assessment->end

Fig. 2: Proposed experimental workflow for comparing GCS inhibitors.
Step-by-Step Methodologies
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified GCS and to assess their selectivity.

  • Protocol: GCS Inhibition Assay a. Enzyme Source: Recombinant human glucosylceramide synthase. b. Substrates: Fluorescently labeled ceramide (e.g., NBD-C6-ceramide) and UDP-glucose. c. Procedure: i. Prepare a dilution series of miglustat and this compound. ii. In a microplate, combine the GCS enzyme, assay buffer, and the inhibitor at various concentrations. iii. Initiate the reaction by adding the substrates. iv. Incubate at 37°C for a defined period. v. Stop the reaction and separate the product (NBD-glucosylceramide) from the unreacted substrate using a suitable method (e.g., solid-phase extraction). vi. Quantify the fluorescent product using a plate reader. d. Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Protocol: Glucosidase Selectivity Panel a. Enzymes: A panel of relevant glucosidases, including human intestinal α-glucosidase (maltase-glucoamylase) and lysosomal β-glucocerebrosidase. b. Procedure: Perform standard chromogenic or fluorogenic substrate assays for each enzyme in the presence of a dilution series of the inhibitors. c. Data Analysis: Calculate the IC50 for each enzyme to determine the selectivity profile of each inhibitor. A higher IC50 for off-target glucosidases is desirable.

  • Objective: To evaluate the efficacy of the inhibitors in a biologically relevant cellular model of Gaucher disease and to assess their cytotoxicity.

  • Protocol: Substrate Reduction in Patient-Derived Cells a. Cell Model: Fibroblasts or induced pluripotent stem cell (iPSC)-derived macrophages from a patient with Gaucher disease. b. Procedure: i. Culture the cells in the presence of a dilution series of each inhibitor for a period of several days (e.g., 5-7 days). ii. Harvest the cells and extract lipids. iii. Quantify the levels of glucosylceramide using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). d. Data Analysis: Determine the half-maximal effective concentration (EC50) for glucosylceramide reduction.

  • Protocol: Cytotoxicity Assay a. Procedure: Culture the patient-derived cells with the same concentration range of inhibitors as in the substrate reduction assay. b. At the end of the incubation period, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. c. Data Analysis: Determine the CC50 (half-maximal cytotoxic concentration) and calculate the therapeutic index (CC50/EC50).

Conclusion and Future Directions

Miglustat serves as a crucial, clinically validated tool in the management of Gaucher disease, but its utility can be limited by off-target effects. The exploration of novel N-alkyldeoxynojirimycin derivatives, such as this compound, is a rational approach to identifying next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The structural modifications in this compound suggest the potential for altered biological activity compared to miglustat. However, without direct experimental evidence, its efficacy remains an open question. The proposed experimental workflow provides a robust framework for a comprehensive head-to-head comparison. The results of such studies would be invaluable in determining whether this compound or similar novel derivatives represent a significant advancement in substrate reduction therapy for Gaucher disease and other glycosphingolipidoses.

References

  • ResearchGate. (n.d.). The catalytic activity and inhibitors of glucosylceramide synthase. (a)... Retrieved from [Link]

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A Comparative Guide to Glucosidase Inhibitors: Profiling N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development, particularly for metabolic disorders, viral diseases, and certain cancers, the inhibition of glucosidase enzymes represents a cornerstone strategy. These enzymes are critical checkpoints in carbohydrate metabolism and glycoprotein processing.[1] Their modulation can profoundly impact physiological and pathological processes. This guide provides a comparative analysis of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, a specialized derivative of 1-deoxynojirimycin (DNJ), against other prominent glucosidase inhibitors such as its parent compound DNJ, castanospermine, and the clinically approved drugs acarbose and miglitol.

Our objective is to dissect the performance of these inhibitors by examining their mechanisms of action, inhibitory potency, and the structural features that dictate their efficacy and selectivity. This analysis is supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a robust framework for selecting and evaluating these critical compounds.

The Central Role of α-Glucosidase and Its Inhibition

α-Glucosidases are enzymes that catalyze the cleavage of terminal glucose residues from oligosaccharides. In the small intestine, these enzymes are essential for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2] In the endoplasmic reticulum (ER), α-glucosidases I and II are pivotal for the proper folding of N-linked glycoproteins, a process crucial for the maturation of many cellular and viral proteins.[1][3]

Inhibition of intestinal α-glucosidases delays carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels. This is the primary mechanism behind the use of inhibitors like acarbose and miglitol in the management of type 2 diabetes.[2][4] In the context of viral infections, inhibiting ER α-glucosidases can disrupt the folding of viral envelope glycoproteins, leading to antiviral effects against enveloped viruses such as HIV, Hepatitis B (HBV), and Dengue virus.[5][6][7]

G cluster_gut Intestinal Lumen Carbs Complex Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (on Brush Border) Carbs->Enzyme Digestion Glucose Glucose Enzyme->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Causes Postprandial Hyperglycemia Inhibitor Glucosidase Inhibitor (e.g., Acarbose, Miglitol) Inhibitor->Enzyme Blocks G prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) setup 2. Set Up 96-Well Plate (Inhibitor/Control + Buffer) prep->setup add_enzyme 3. Add α-Glucosidase Solution setup->add_enzyme pre_incubate 4. Pre-incubate at 37°C (10-15 min) add_enzyme->pre_incubate add_substrate 5. Add pNPG Substrate to Initiate Reaction pre_incubate->add_substrate incubate 6. Incubate at 37°C (20-30 min) add_substrate->incubate read 7. Measure Absorbance at 405 nm incubate->read analyze 8. Calculate % Inhibition and Determine IC50 read->analyze

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Perspectives

The family of deoxynojirimycin and its derivatives stands out for its potent and often selective inhibition of glucosidases. While clinically approved agents like acarbose and miglitol effectively manage postprandial hyperglycemia, their utility is largely confined to the gastrointestinal tract.

The true potential of compounds like This compound lies in the structural modifications that enhance potency and introduce favorable pharmacokinetic properties. The N-alkylation strategy is a proven method for dramatically increasing inhibitory activity against α-glucosidases. The introduction of heteroatoms (oxa-) and fluorine atoms in the nonyl chain likely modulates the molecule's interaction with the enzyme's active site and its cellular permeability, which is particularly relevant for applications beyond diabetes, such as antiviral therapies. [5][7] Compared to the broad-spectrum inhibitor castanospermine, DNJ derivatives can offer greater selectivity, reducing the potential for off-target effects. The development of N-alkylated DNJs represents a shift from simply inhibiting carbohydrate digestion to creating highly potent agents that can target glycoprotein processing pathways inside the cell. Further investigation into the specific inhibitory profile and cellular activity of this compound is warranted to fully elucidate its therapeutic potential as a next-generation glucosidase inhibitor.

References

  • Asano, N. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. National Institutes of Health. [Link]

  • Mori, Y., et al. (2013). Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes. Journal of Diabetes Investigation. [Link]

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  • Gross, V., et al. (1985). Different effects of the glucosidase inhibitors 1-deoxynojirimycin, N-methyl-1-deoxynojirimycin and castanospermine on the glycosylation of rat alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein. PubMed. [Link]

  • Chen, J., et al. (2020). 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. Current Drug Metabolism. [Link]

  • RCSB PDB. Miglitol. PDB-101. [Link]

  • Saul, R., et al. (1985). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of Biochemistry and Biophysics. [Link]

  • Gao, H., et al. (2006). Inhibitory effect and mechanism of acarbose combined with gymnemic acid on maltose absorption in rat intestine. World Journal of Gastroenterology. [Link]

  • ResearchGate. (2021). Inhibitory effect (IC50) of samples and positive control acarbose for alpha-glucosidase. ResearchGate. [Link]

  • da Silva, A. C. S., et al. (2024). The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2015). Can anyone help to find the best protocol for evaluation of alpha glucosidase inhibition assay of plant extracts?. ResearchGate. [Link]

  • ResearchGate. (1996). Effects of miglitol, an α-glucosidase inhibitor, on glycaemic status and histopathological changes in islets in non-obese, non-insulin-dependent diabetic Goto-Kakizaki rats. ResearchGate. [Link]

  • ScienceDaily. (2024). Newly discovered coffee compounds beat diabetes drug in lab tests. ScienceDaily. [Link]

  • ResearchGate. (2023). Glycosidase inhibitory activity values of IC50 a (µM). ResearchGate. [Link]

  • de Oliveira, V. L., et al. (2024). In Vitro and In Vivo Evaluation of the Antischistosomal Activity of Polygodial and 9-Deoxymuzigadial Isolated from Drimys brasiliensis Branches. MDPI. [Link]

  • Al-Dhuwailah, F., & Farooq, M. (2024). Alpha-Glucosidase Inhibitors. StatPearls. [Link]

  • Joubert, P. H., et al. (1995). Miglitol, a new alpha-glucosidase inhibitor. PubMed. [Link]

  • Saul, R., et al. (1987). Castanospermine-glucosides as selective disaccharidase inhibitors. PubMed. [Link]

  • Ratner, L., & Vander Heyden, N. (1993). Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. AIDS Research and Human Retroviruses. [Link]

  • Hempel, A., et al. (1993). Glucosidase Inhibitors: Structures of Deoxynojirimycin and Castanospermine. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2024). Antiviral Activity of 1-Deoxynojirimycin Extracts of Mulberry Leaves Against Porcine Epidemic Diarrhea Virus. MDPI. [Link]

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  • Li, Y., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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A Comparative Analysis of the Antiviral Potential of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Novel Host-Targeted Antivirals

The global landscape of infectious diseases is perpetually challenged by the emergence and re-emergence of viral pathogens. The high mutation rates of many viruses, particularly RNA viruses, often lead to the rapid development of resistance against direct-acting antiviral agents. This underscores a critical need for alternative therapeutic strategies. One promising approach is the development of host-targeted antivirals, which inhibit viral replication by modulating host cellular pathways essential for the viral life cycle. This strategy presents a higher genetic barrier to resistance, as viruses cannot easily evolve to bypass their dependency on conserved host cell machinery.

Among the most promising classes of host-targeted antivirals are the iminosugars, which are structural mimics of monosaccharides.[1] This guide focuses on N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, a derivative of the natural iminosugar 1-deoxynojirimycin (DNJ) found in mulberry leaves.[2][3] DNJ and its analogues are potent inhibitors of endoplasmic reticulum (ER) α-glucosidases I and II, host enzymes critical for the proper folding of viral glycoproteins.[4][5] By inhibiting these enzymes, these compounds can induce misfolding of viral envelope proteins, thereby impairing viral assembly, maturation, and infectivity.[5][6] This mechanism of action confers broad-spectrum activity against a range of enveloped viruses, including flaviviruses like Dengue (DENV) and Zika (ZIKV), as well as influenza and human immunodeficiency virus (HIV).[3][6]

Mechanism of Action: Disrupting Viral Glycoprotein Processing

The antiviral activity of deoxynojirimycin derivatives is intrinsically linked to their ability to competitively inhibit host α-glucosidases in the endoplasmic reticulum.[4] Newly synthesized viral envelope glycoproteins possess N-linked glycans that must undergo a series of trimming and processing steps to achieve their correct three-dimensional conformation. This process is meticulously controlled by a quality control system involving chaperone proteins like calnexin and calreticulin, which recognize monoglucosylated glycans.

ER α-glucosidase I and II are responsible for the sequential removal of the three terminal glucose residues from the N-linked glycan precursor. Inhibition of these enzymes by DNJ derivatives leads to the accumulation of improperly folded glycoproteins with persistent glucose residues.[5] This aberrant glycosylation can have several downstream antiviral consequences:

  • Impaired Virion Assembly and Egress: Misfolded glycoproteins may be retained within the ER and targeted for degradation, reducing the pool of functional proteins available for viral particle assembly.[6]

  • Reduced Viral Infectivity: Virions that are released may incorporate malformed glycoproteins, leading to a significant reduction in their ability to bind to and enter new host cells.

  • Modulation of Host Immune Response: Some studies suggest that iminosugars can also modulate the host's inflammatory response to viral infection.[7]

The structure of the N-alkyl side chain of DNJ derivatives plays a crucial role in determining their potency and selectivity. Lipophilicity and the presence of heteroatoms can influence cellular uptake and interaction with the active site of the α-glucosidase enzymes. The trifluorononyl group in this compound is expected to enhance its metabolic stability and potentially alter its interaction with the enzyme's active site.

Comparative Analysis of N-Alkylated Deoxynojirimycin Derivatives

While specific antiviral data for this compound is not yet published, we can infer its potential activity by comparing it to other well-characterized N-alkylated DNJ derivatives. The following table summarizes the reported antiviral activities of several key analogues against Dengue virus, a well-established target for this class of inhibitors.

Compound NameAbbreviationN-SubstituentVirus TargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
N-Butyl-deoxynojirimycinNB-DNJButylDENV-2BHK19>5000>263[8]
N-Nonyl-deoxynojirimycinNN-DNJNonylDENV-2BHK1.8>100>55[8]
N-(9-methoxynonyl)-deoxynojirimycinMON-DNJ/UV-49-methoxynonylDENV-2Vero~2-5>100>20-50[4]
This compound -7-Oxa-9,9,9-trifluorononyl DENV-2 - - - - -
CM-10-18-Oxygenated N-alkyl chainDENVBHK6.5>500>77[8][9]
Analogue 3l (from CM-10-18 SAR)-Modified oxygenated N-alkyl chainDENVBHK0.3-0.5>500>1000[8]

Note: EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values can vary depending on the specific viral strain, cell line, and assay conditions used. The data presented here is for comparative purposes. The entry for this compound is intentionally left blank as this data is not currently available in published literature.

The structure-activity relationship (SAR) studies of N-alkylated DNJ derivatives have revealed that increasing the length and lipophilicity of the N-alkyl chain generally enhances antiviral potency.[8] The introduction of an oxygen atom in the side chain, as seen in MON-DNJ and CM-10-18, has also been shown to be beneficial for activity. The trifluoromethyl group in this compound is a bioisostere for a methyl group but with significantly altered electronic properties. Fluorination can increase metabolic stability and may lead to stronger interactions with the enzyme active site, potentially enhancing inhibitory activity.[10] Therefore, it is hypothesized that this compound could exhibit potent antiviral activity, possibly in the low micromolar or even nanomolar range, with a favorable selectivity index. However, this remains to be confirmed through empirical testing.

Experimental Workflows and Protocols

To rigorously assess the antiviral activity of this compound and enable a direct comparison with other DNJ derivatives, a series of standardized in vitro assays must be performed. The following sections provide detailed methodologies for these key experiments.

Diagram of Experimental Workflow

Antiviral_Evaluation_Workflow cluster_0 In Vitro Evaluation A Compound Preparation (this compound) B Cytotoxicity Assay (CC₅₀) (e.g., MTT Assay) A->B C Antiviral Activity Assay (EC₅₀) (e.g., Plaque Reduction or Virus Yield Reduction Assay) A->C D Selectivity Index (SI) Calculation (SI = CC₅₀ / EC₅₀) B->D C->D E Mechanism of Action Studies (α-Glucosidase Inhibition Assay) C->E

Caption: Workflow for the in vitro evaluation of antiviral compounds.

Detailed Experimental Protocols

1. Cytotoxicity Assay (Determination of CC₅₀)

  • Principle: The 50% cytotoxic concentration (CC₅₀) is determined to assess the concentration of the compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose, measuring the metabolic activity of viable cells.

  • Materials:

    • Host cell line (e.g., Vero, BHK-21)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plates for 48-72 hours (the duration should match the antiviral assay).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC₅₀ value using non-linear regression analysis.

2. Plaque Reduction Assay (Determination of EC₅₀)

  • Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

  • Materials:

    • Confluent monolayers of host cells in 6-well or 12-well plates

    • Virus stock of known titer (e.g., DENV-2)

    • This compound

    • Overlay medium (e.g., cell culture medium with 1% carboxymethylcellulose or agarose)

    • Crystal violet staining solution

  • Procedure:

    • Prepare serial dilutions of the compound in infection medium (e.g., DMEM with 2% FBS).

    • Infect confluent cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well for 1-2 hours at 37°C.

    • Remove the viral inoculum and wash the cells with PBS.

    • Add the overlay medium containing the different concentrations of the compound to the respective wells.

    • Incubate the plates for 3-5 days at 37°C with 5% CO₂ until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control and determine the EC₅₀ value using non-linear regression analysis.

3. ER α-Glucosidase Inhibition Assay

  • Principle: This biochemical assay directly measures the inhibitory effect of the compound on the activity of α-glucosidase.

  • Materials:

    • Yeast or mammalian α-glucosidase

    • p-nitrophenyl α-D-glucopyranoside (pNPG) substrate

    • Assay buffer (e.g., phosphate buffer, pH 6.8)

    • This compound

    • Sodium carbonate (to stop the reaction)

    • 96-well microplate and reader

  • Procedure:

    • Add the assay buffer, α-glucosidase solution, and different concentrations of the compound to the wells of a 96-well plate.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.

    • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising candidate for a broad-spectrum, host-targeted antiviral agent. Based on the well-established mechanism of action of DNJ derivatives and the structure-activity relationships of related compounds, it is anticipated to be a potent inhibitor of ER α-glucosidases with significant antiviral activity. The introduction of a fluorinated nonyl chain may confer advantageous properties such as increased metabolic stability and enhanced enzyme inhibition.

References

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  • Miller, J. L., de Wispelaere, M., & Zitzmann, N. (2018). Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. In Dengue and Zika: Control and Antiviral Treatment Strategies (pp. 421-443). Springer, Singapore.
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  • Qiu, X. L., Wang, R. W., & Qing, F. L. (2006). Synthesis and biological evaluation of glycosidase inhibitors: gem-difluoromethylenated nojirimycin analogues. Journal of medicinal chemistry, 49(10), 2989–2997.
  • Fan, C., Wang, M., & Wang, Y. (2020). 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature. Current Medicinal Chemistry, 27(1), 111-121.
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  • Sayce, A. C., Miller, J. L., & Zitzmann, N. (2022). Antiviral effects of deoxynojirimycin (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells. Antiviral Research, 199, 105269.
  • Viuff, A. H., Besenbacher, L. M., Kamori, A., Jensen, M. T., Kilian, M., Kato, A., & Jensen, H. H. (2015). Stable analogues of nojirimycin--synthesis and biological evaluation of nojiristegine and manno-nojiristegine. Organic & biomolecular chemistry, 13(37), 9637–9658.
  • Courageot, M. P., Frenkiel, M. P., Duarte Dos Santos, C. N., Deubel, V., & Desprès, P. (2000). α-Glucosidase inhibitors reduce dengue virus production by affecting the initial steps of virion morphogenesis in the endoplasmic reticulum. Journal of virology, 74(1), 564–572.
  • Perera, R., Khaliq, M., & Kuhn, R. J. (2007). Closing the door on flaviviruses: entry as a target for antiviral drug design. Antiviral research, 75(1), 1–16.
  • Warfield, K. L., Alonzi, D. S., Treston, J., Miller, J. L., & Zitzmann, N. (2016). A novel iminosugar with potent and broad-spectrum antiviral activity against dengue and other flaviviruses. Journal of antimicrobial chemotherapy, 71(7), 1918–1928.
  • Lazar, C., M-R, G., T-A, P., & M, P. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Viruses, 13(9), 1785.
  • Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. J. (2000). Sugar-mimicking glycosidase inhibitors: bioactivity and application. Tetrahedron: Asymmetry, 11(8), 1645-1680.
  • Fisher Scientific. (n.d.). This compound, TRC. Retrieved January 23, 2026, from [Link]

  • Sayce, A. C., Alonzi, D. S., Killington, R. A., & Zitzmann, N. (2016). Iminosugars as broad-spectrum antiviral agents. Journal of Infection, 72(1), 1-16.

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A Researcher's Guide to Validating the Inhibitory Selectivity of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin Against Glucosidase I and II

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of N-linked glycosylation, the precise targeting of specific enzymes is paramount. This guide provides an in-depth technical comparison of the inhibitory effects of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (7-Oxa-TFN-DNJ) on two key enzymes in the glycoprotein processing pathway: glucosidase I and glucosidase II. Here, we delve into the rationale behind validating the inhibitory selectivity of this promising compound, present a robust experimental framework for this validation, and discuss the interpretation of potential outcomes.

The Critical Roles of Glucosidase I and II in N-Linked Glycosylation

N-linked glycosylation is a fundamental post-translational modification essential for the proper folding, trafficking, and function of a vast number of proteins.[1] This intricate process, initiated in the endoplasmic reticulum (ER), involves the sequential trimming of a precursor oligosaccharide, Glc₃Man₉GlcNAc₂, which is transferred en bloc to nascent polypeptide chains.[2] Glucosidase I and II are central to the initial stages of this trimming cascade.

Glucosidase I catalyzes the removal of the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ precursor.[3] This is the first and obligatory step in the processing of N-linked glycans. The specificity of glucosidase I is highly directed towards the unique conformation of its large, branched substrate.[3]

Glucosidase II is responsible for the sequential removal of the two innermost α-1,3-linked glucose residues.[4] This heterodimeric enzyme acts on the products of glucosidase I, first cleaving the middle glucose and then the innermost glucose residue.[4][5] The trimming by glucosidase II is a critical checkpoint in the calnexin/calreticulin cycle, a quality control mechanism that ensures only correctly folded glycoproteins exit the ER.[6]

Given their sequential and indispensable roles, the differential inhibition of glucosidase I versus glucosidase II can have profoundly different impacts on cellular processes. Selective inhibitors are therefore invaluable tools for dissecting the intricacies of the N-linked glycosylation pathway and hold significant therapeutic potential, particularly in antiviral and anticancer research.[7][8]

This compound: A Candidate for Selective Inhibition

Deoxynojirimycin (DNJ) and its N-alkylated derivatives are well-established inhibitors of α-glucosidases.[7][9][10] These iminosugars, structural mimics of the natural glucose substrate, competitively inhibit the active site of these enzymes.[11] The N-alkylation of DNJ can modulate its inhibitory potency and selectivity. The compound this compound (7-Oxa-TFN-DNJ) is a derivative designed to potentially enhance these properties.[12] The trifluorononyl chain introduces a unique combination of lipophilicity and electronic effects that may confer selectivity for one glucosidase over the other.

This guide provides a framework for experimentally validating this hypothesis.

Experimental Validation of Inhibitory Selectivity

To rigorously assess the inhibitory selectivity of 7-Oxa-TFN-DNJ, a direct comparative enzymatic assay is required. The following protocol outlines a robust methodology for determining the half-maximal inhibitory concentration (IC₅₀) of the compound against purified glucosidase I and glucosidase II.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis Compound 7-Oxa-TFN-DNJ Stock Solution Assay_I Incubate Glucosidase I with 7-Oxa-TFN-DNJ and Substrate I Compound->Assay_I Assay_II Incubate Glucosidase II with 7-Oxa-TFN-DNJ and Substrate II Compound->Assay_II Enzyme_I Purified Glucosidase I Enzyme_I->Assay_I Enzyme_II Purified Glucosidase II Enzyme_II->Assay_II Substrate_I Glc₃Man₉GlcNAc₂ Substrate Substrate_I->Assay_I Substrate_II p-Nitrophenyl-α-D-glucopyranoside Substrate_II->Assay_II Detection_I Quantify Released Glucose (e.g., Glucose Oxidase Assay) Assay_I->Detection_I Detection_II Measure p-Nitrophenol (OD 405 nm) Assay_II->Detection_II Analysis Calculate IC₅₀ Values and Determine Selectivity Index Detection_I->Analysis Detection_II->Analysis n_linked_glycosylation cluster_inhibition Points of Inhibition Glc3Man9 Glc₃Man₉GlcNAc₂-Protein Glc2Man9 Glc₂Man₉GlcNAc₂-Protein Glc3Man9->Glc2Man9 Glucosidase I Inhibitor_I Inhibition by 7-Oxa-TFN-DNJ (if selective for Glucosidase I) Glc1Man9 Glc₁Man₉GlcNAc₂-Protein Glc2Man9->Glc1Man9 Glucosidase II Inhibitor_II Inhibition by 7-Oxa-TFN-DNJ (if selective for Glucosidase II) Man9 Man₉GlcNAc₂-Protein Glc1Man9->Man9 Glucosidase II FurtherProcessing Further Processing in Golgi Man9->FurtherProcessing

Caption: Simplified N-linked glycosylation pathway highlighting the action of glucosidase I and II.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a clear and robust methodology for validating the inhibitory selectivity of this compound against glucosidase I and II. By precisely quantifying the IC₅₀ values and determining the selectivity index, researchers can gain crucial insights into the compound's mechanism of action. This knowledge is not only fundamental to understanding the regulation of N-linked glycosylation but also vital for the rational design and development of targeted therapeutics for a range of diseases. Further studies could involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and cellular assays to confirm the on-target effects in a biological context.

References

  • N-Nonyldeoxynojirimycin (NN-DNJ) | Glucosidase Inhibitor | MedChemExpress. MedChemExpress. [URL: https://www.medchemexpress.com/n-nonyldeoxynojirimycin.html]
  • This compound | CAS 383417-50-3 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-7-oxa-999-trifluorononyl-deoxynojirimycin-383417-50-3]
  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7525868/]
  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Portland Press. [URL: https://portlandpress.com/biochemj/article/381/3/875/53412/Cellular-effects-of-deoxynojirimycin-analogues]
  • Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15139871/]
  • Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26530661/]
  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318742/]
  • Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32806121/]
  • Substrate specificity analysis of endoplasmic reticulum glucosidase II using synthetic high mannose-type glycans. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19713576/]
  • Specificity of Processing α-glucosidase I is guided by the substrate conformation: crystallographic and in silico studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23505030/]
  • Comparative analysis of 1-deoxynojirimycin contribution degree to α-glucosidase inhibitory activity and physiological distribution in Morus alba L. ResearchGate. [URL: https://www.researchgate.net/publication/274261168_Comparative_analysis_of_1-deoxynojirimycin_contribution_degree_to_a-glucosidase_inhibitory_activity_and_physiological_distribution_in_Morus_alba_L]
  • Substrate Specificity and Subsite Affinities of Honeybee (X-Glucosidase II. J-STAGE. [URL: https://www.jstage.jst.go.jp/article/bbb1961/47/1/47_1_77/_article]
  • Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis. J-STAGE. [URL: https://www.jstage.jst.go.jp/article/bpb/45/6/45_b22-00109/_article]
  • Glucosidase II beta subunit modulates N-glycan trimming in fission yeasts and mammals. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22080351/]
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  • Inhibition of N-Linked Glycosylation Disrupts Receptor Tyrosine Kinase Signaling in Tumor Cells. AACR Journals. [URL: https://aacrjournals.

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A Comparative Guide to the In Vivo Efficacy of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (OTFDNJ), a derivative of deoxynojirimycin (DNJ), and its potential application in substrate reduction therapy (SRT) for lysosomal storage disorders such as Gaucher disease. The primary therapeutic strategy for these conditions involves the inhibition of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glucosylceramide-related glycosphingolipids. By reducing the production of these lipids, SRT aims to alleviate their pathological accumulation. This document details the mechanism of action of GCS inhibitors, presents a comparative analysis of their in vivo efficacy with a focus on OTFDNJ and its peers like eliglustat and miglustat, and outlines the experimental protocols used to validate these findings.

Introduction: The Rationale for Substrate Reduction Therapy

Gaucher disease is a genetic disorder characterized by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide in various tissues, particularly the liver, spleen, and bone marrow.[1][2] This accumulation results in a range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and debilitating bone disease.[1][2]

Substrate reduction therapy (SRT) offers a compelling therapeutic approach by targeting the synthesis of glucosylceramide. The enzyme responsible for this initial step is glucosylceramide synthase (GCS).[3][4] By inhibiting GCS, SRT aims to decrease the rate of glycosphingolipid production, thereby preventing their accumulation and mitigating the downstream pathology of the disease.[5] This strategy is exemplified by the development of small molecule inhibitors that can be orally administered, offering a potential advantage over enzyme replacement therapy (ERT), which requires regular intravenous infusions.[6]

This compound is an inhibitor of glucosidase, the enzyme family to which GCS belongs.[7][8] As a deoxynojirimycin derivative, it is part of a class of compounds known for their ability to inhibit glycosidases.[9][10] This guide will explore the in vivo data supporting its efficacy and compare it to established SRTs.

Mechanism of Action: Inhibiting Glycosphingolipid Biosynthesis

The therapeutic effect of OTFDNJ and other GCS inhibitors is rooted in their ability to interfere with the biosynthesis of glycosphingolipids. This process begins with the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by GCS on the cytosolic side of the Golgi apparatus.[3] The resulting glucosylceramide is then further processed to form a diverse array of complex glycosphingolipids.

In Gaucher disease, the impaired degradation of glucosylceramide leads to its accumulation. GCS inhibitors act as competitive inhibitors of the enzyme, reducing the overall production of glucosylceramide and its derivatives. This reduction in substrate load can help to restore cellular homeostasis and alleviate the clinical symptoms of the disease.

GCS_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide Synthesis GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Transported to Golgi GlcCer Glucosylceramide GCS->GlcCer Catalyzes ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Further Glycosylation UDP_Glucose UDP-Glucose UDP_Glucose->GCS OTFDNJ N-(7-Oxa-9,9,9-trifluorononyl) deoxynojirimycin OTFDNJ->GCS Inhibits

Caption: Glycosphingolipid synthesis pathway and the inhibitory action of OTFDNJ.

Comparative In Vivo Efficacy Analysis

The evaluation of in vivo efficacy for GCS inhibitors relies heavily on the use of appropriate animal models that recapitulate the key features of Gaucher disease.[11][12][13] These models are crucial for assessing the therapeutic potential of new compounds and for conducting comparative studies.[11][12][14]

Preclinical Models of Gaucher Disease

Genetically engineered mouse models are the cornerstone of in vivo research for Gaucher disease.[12] These models often involve the introduction of specific mutations into the murine Gba1 gene, which is homologous to the human GBA1 gene responsible for GCase production.[13] For example, models with point mutations like L444P are used to study neuronopathic forms of the disease, while other models are designed to reflect the non-neuronopathic Type 1 Gaucher disease.[12][13] Another approach involves the chemical induction of GCase deficiency using inhibitors like conduritol-B-epoxide (CBE).[11] These models allow researchers to measure key efficacy endpoints such as the reduction of glucosylceramide in tissues and the improvement of disease-related pathologies.[2][11]

Comparative Efficacy of GCS Inhibitors

While specific in vivo comparative data for this compound is not extensively available in the public domain, we can infer its potential performance by comparing the efficacy of other deoxynojirimycin derivatives and GCS inhibitors like eliglustat and miglustat.

Compound Mechanism of Action Potency (IC50) Key In Vivo Efficacy Findings (in Gaucher Disease Models) Clinical Status
Eliglustat Ceramide analog, GCS inhibitor.[15]~25 nM[15]Comparable efficacy to ERT in reducing spleen and liver volume and improving hematological parameters.[1][6][16]Approved for Type 1 Gaucher disease.[5]
Miglustat Glucose analog, GCS inhibitor.[15]10–50 µM[15]Effective in reducing organ volume and improving blood counts, but with a less favorable side-effect profile compared to eliglustat.[1]Approved for mild to moderate Type 1 Gaucher disease.
This compound Deoxynojirimycin derivative, likely a glucosidase inhibitor.[7][8]Not publicly availablePreclinical evaluation would be necessary to determine its efficacy relative to other GCS inhibitors.Research compound.[7]

Eliglustat is a highly potent and specific GCS inhibitor, demonstrating efficacy comparable to ERT in clinical trials.[1][15][16] Miglustat, an earlier generation GCS inhibitor, is less potent and associated with more significant gastrointestinal side effects.[1][15] The development of more specific and potent inhibitors like eliglustat was driven by the need to improve upon the therapeutic window and side-effect profile of miglustat.[15]

Experimental Protocols for In Vivo Efficacy Assessment

A robust in vivo study to assess the efficacy of a novel GCS inhibitor like OTFDNJ would typically follow a well-defined protocol.

Step-by-Step Protocol for a Murine Efficacy Study:

  • Animal Model Selection: Choose a relevant Gaucher disease mouse model (e.g., a Gba1 point mutation knock-in model) that exhibits key disease phenotypes such as glucosylceramide accumulation in the liver and spleen.[12][13]

  • Treatment Groups: Establish multiple treatment arms, including a vehicle control group, a positive control group (e.g., eliglustat), and several dose levels of the test compound (OTFDNJ).

  • Dosing Regimen: Administer the compounds orally on a daily basis for a predetermined period (e.g., 8-12 weeks).

  • Monitoring: Regularly monitor the health of the animals, including body weight and any signs of toxicity.

    • Biochemical Analysis: Quantify glucosylceramide levels in tissue homogenates using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS).

    • Histopathology: Perform histological staining (e.g., Hematoxylin and Eosin, Periodic acid-Schiff) on tissue sections to assess the infiltration of Gaucher cells and overall tissue architecture.

    • Biomarker Analysis: Measure relevant biomarkers in plasma, such as chitotriosidase or CCL18.

  • Data Analysis: Statistically compare the data from the treatment groups to the control groups to determine the efficacy and dose-response relationship of the test compound.

InVivo_Workflow A 1. Select Gaucher Disease Mouse Model B 2. Randomize into Treatment Groups (Vehicle, Positive Control, Test Compound) A->B C 3. Daily Oral Dosing (8-12 weeks) B->C D 4. Monitor Animal Health C->D E 5. Euthanasia and Tissue Collection (Liver, Spleen, etc.) D->E F 6. Endpoint Analysis E->F G Biochemical Analysis (Glucosylceramide Levels) F->G H Histopathology (Gaucher Cell Infiltration) F->H I Biomarker Analysis F->I J 7. Statistical Analysis and Efficacy Determination G->J H->J I->J

Caption: Experimental workflow for in vivo efficacy testing of a GCS inhibitor.

Discussion and Future Perspectives

The development of oral substrate reduction therapies has marked a significant advancement in the management of Gaucher disease. The success of eliglustat highlights the potential of highly specific and potent GCS inhibitors to provide a convenient and effective alternative to ERT.[1][16]

For a novel compound like this compound, its therapeutic potential will hinge on several key factors:

  • Potency and Specificity: Its ability to potently inhibit GCS while minimizing off-target effects will be critical. The side effects of miglustat are thought to be due to its broader inhibitory profile.[1]

  • Pharmacokinetics: A favorable pharmacokinetic profile, including good oral bioavailability and appropriate tissue distribution, is essential for clinical success.

  • Safety Profile: A thorough toxicological evaluation is necessary to ensure a favorable safety margin.

Future research should focus on conducting comprehensive preclinical studies to characterize the in vivo efficacy, pharmacokinetics, and safety of OTFDNJ. Direct, head-to-head comparative studies with eliglustat in validated Gaucher disease models would provide the most definitive assessment of its potential as a next-generation SRT. Furthermore, exploring its efficacy in models of neuronopathic Gaucher disease could open up new therapeutic avenues, as the ability to cross the blood-brain barrier remains a significant challenge for many current therapies.

References

  • This compound | CAS 383417-50-3 | SCBT. 7

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. 9

  • The Clinical Efficacy of Imiglucerase versus Eliglustat in Patients with Gaucher's Disease Type 1: A Systematic Review. 16

  • Differential Regulation of Glucosylceramide Synthesis and Efflux by Golgi and Plasma Membrane Bound ABCC10. 3

  • Animal Models for the Study of Gaucher Disease. 11

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. 10

  • Suppression of Glucosylceramide Synthase Reverses Drug Resistance in Cancer Cells Harbor Homozygous p53 Mutants. 4

  • Refining Mouse Models of Gaucher Disease: Advancing Mechanistic Insights, Biomarker Discovery, and Therapeutic Strategies. 12

  • Eliglustat compared with imiglucerase in patients with Gaucher's disease type 1 stabilised on enzyme replacement therapy: A phase 3, randomised, open-label, non-inferiority trial.

  • Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. 17

  • Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs. 18

  • Establishment and Phenotypic Analysis of the Novel Gaucher Disease Mouse Model With the Partially Humanized Gba1 Gene and F213I Mutation. 13

  • ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. 1

  • Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. 19

  • From Cell to Mouse: Patient-Derived and Preclinical Models for Gaucher Disease Research. 14

  • The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. 15

  • Effective cell and gene therapy in a murine model of Gaucher disease. 2

  • Inhibitors of Glucosylceramide Synthase. 5

  • This compound - CymitQuimica. 20

  • This compound | CAS 383417-50-3 | SCBT (Chinese). 8

  • Eliglustat compared with imiglucerase in patients with Gaucher's disease type 1 stabilised on enzyme replacement therapy: a phase 3, randomised, open-label, non-inferiority trial. 6

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The Fluorine Advantage: A Comparative Guide to N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin in Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development, particularly for metabolic disorders and viral diseases, the inhibition of glycosidases has emerged as a pivotal strategy.[1][2] 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a potent inhibitor of α-glucosidases.[1][3] Its unique structure, mimicking the transition state of glycosidic bond cleavage, has made it a foundational scaffold for the design of more potent and selective inhibitors.[4] This guide provides an in-depth comparison of a strategically modified DNJ derivative, N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, with its non-fluorinated counterpart, exploring the profound impact of terminal fluorination on its biological activity.

The Rationale for N-Alkylation and Fluorination of Deoxynojirimycin

The therapeutic potential of DNJ is often limited by its pharmacokinetic profile, including rapid renal clearance.[4] To overcome these limitations, medicinal chemists have explored N-alkylation of the DNJ core. The addition of a hydrophobic alkyl chain can enhance the compound's interaction with the active site of glycosidases and improve its cellular uptake and pharmacokinetic properties.[5]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological properties. Fluorination can increase metabolic stability, enhance binding affinity, and alter lipophilicity, often leading to improved efficacy and a better pharmacokinetic profile.[6] In the context of DNJ derivatives, terminal fluorination of the N-alkyl chain represents a rational approach to potentially amplify its therapeutic effects.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs

This compound is a known inhibitor of glucosidases.[2][7] The trifluoromethyl group at the terminus of the N-alkyl chain is expected to significantly increase the lipophilicity of this region of the molecule, which can lead to enhanced interactions with hydrophobic pockets within the enzyme's active site.

For a relevant comparison, we can consider the well-characterized non-fluorinated analog, N-nonyldeoxynojirimycin (NN-DNJ) . NN-DNJ is a potent inhibitor of several glucosidases, with reported IC50 values of 0.42 µM for acid α-glucosidase and 8.4 µM for α-1,6-glucosidase.[8]

Table 1: Glycosidase Inhibitory Activity of N-nonyldeoxynojirimycin (NN-DNJ)

EnzymeIC50 (µM)
Acid α-glucosidase0.42
α-1,6-glucosidase8.4

Data sourced from MedChemExpress and Tocris Bioscience product information.[8]

The introduction of the trifluoromethyl group in this compound is hypothesized to further enhance its inhibitory potency compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the N-alkyl chain, potentially leading to more favorable binding interactions. Furthermore, the metabolic stability of the molecule is likely to be increased, as the C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic degradation.

Experimental Data and Methodologies

To provide a comprehensive understanding of the evaluation of these compounds, this section details the experimental protocols for their synthesis and the assessment of their biological activity.

Synthesis of N-Alkylated Deoxynojirimycin Derivatives

The synthesis of N-alkylated deoxynojirimycin derivatives typically involves the reductive amination of 1-deoxynojirimycin with the corresponding aldehyde or the direct N-alkylation with an appropriate alkyl halide.

General Procedure for N-Alkylation of 1-Deoxynojirimycin:

  • Dissolve 1-deoxynojirimycin in a suitable solvent, such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add the desired alkylating agent (e.g., 1-bromo-7-oxa-9,9,9-trifluorononane for the fluorinated derivative or 1-bromononane for a non-fluorinated analog) to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product using column chromatography on silica gel.

Synthesis_Workflow DNJ 1-Deoxynojirimycin Reaction N-Alkylation Reaction DNJ->Reaction Alkyl_Halide Alkylating Agent (e.g., R-Br) Alkyl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product N-Alkylated DNJ Derivative Purification->Product Purified Product

Caption: General workflow for the synthesis of N-alkylated deoxynojirimycin derivatives.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add a solution of α-glucosidase in phosphate buffer (pH 6.8).

  • Add various concentrations of the test compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding a solution of pNPG to each well.

  • Incubate the plate at 37 °C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

  • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Glucosidase_Assay_Workflow Enzyme α-Glucosidase Solution Preincubation Pre-incubation (37°C, 15 min) Enzyme->Preincubation Inhibitor Test Compound (Varying Concentrations) Inhibitor->Preincubation Reaction Enzymatic Reaction (37°C, 30 min) Preincubation->Reaction Substrate pNPG Substrate Substrate->Reaction Stop Stop Reaction (Na₂CO₃) Reaction->Stop Measure Measure Absorbance (405 nm) Stop->Measure Analysis Calculate % Inhibition and IC50 Measure->Analysis

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Cellular Uptake and Permeability Assay (Caco-2 Model)

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model to predict the intestinal permeability of drug candidates.

Step-by-Step Protocol:

  • Culture Caco-2 cells on permeable supports in a transwell plate until a confluent monolayer is formed.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound (fluorinated or non-fluorinated DNJ derivative) to the apical (AP) side of the monolayer.

  • At various time points, collect samples from the basolateral (BL) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

Caco2_Assay_Workflow cluster_0 Apical (AP) Compartment cluster_1 Basolateral (BL) Compartment cluster_2 Efflux Assessment cluster_3 Basolateral (BL) Compartment cluster_4 Apical (AP) Compartment Add_Compound_AP Add Test Compound Caco2_Monolayer Caco-2 Cell Monolayer Add_Compound_AP->Caco2_Monolayer Transport Collect_BL Collect Samples Analysis LC-MS/MS Analysis Calculate Papp Collect_BL->Analysis Caco2_Monolayer->Collect_BL Collect_AP Collect Samples Caco2_Monolayer->Collect_AP Add_Compound_BL Add Test Compound Add_Compound_BL->Caco2_Monolayer Transport Collect_AP->Analysis

Caption: Workflow for the Caco-2 cell permeability assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the N-alkyl chain of deoxynojirimycin derivatives presents a promising avenue for enhancing their therapeutic potential as glycosidase inhibitors. While direct comparative data for this compound and its non-fluorinated analog is currently limited, the established principles of medicinal chemistry suggest that the fluorinated compound is likely to exhibit improved potency and metabolic stability.

Further research is warranted to conduct a direct, comprehensive comparison of these two molecules. Such studies should include the determination of IC50 values against a broad panel of glycosidases, as well as detailed pharmacokinetic and in vivo efficacy studies. The insights gained from such investigations will be invaluable for the rational design of next-generation iminosugar-based therapeutics with enhanced clinical utility.

References

  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1863-1875. Available at: [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). Molecules, 21(11), 1600. Available at: [Link]

  • Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxynojirimycin Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose. (2020). Journal of Agricultural and Food Chemistry, 68(35), 9436-9446. Available at: [Link]

  • Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. (2017). ChemMedChem, 12(23), 1933-1944. Available at: [Link]

  • Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2752-2755. Available at: [Link]

  • Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing. (2014). ChemMedChem, 9(12), 2809-2813. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. Available at: [Link]

  • 1-Deoxynojirimycin and its Derivatives: A Mini Review of the Literature. (2020). Current Medicinal Chemistry, 27(1), 1-1. Available at: [Link]

  • Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. (2024). Molecules, 29(21), 5035. Available at: [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. (2016). Molecules, 21(11), 1600. Available at: [Link]

  • Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes. (2015). PLOS Neglected Tropical Diseases, 9(10), e0004114. Available at: [Link]

  • Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin. (2018). PLOS ONE, 13(6), e0198983. Available at: [Link]

  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (2021). Nanomaterials, 11(8), 1906. Available at: [Link]

  • Transferrin Receptor-Mediated Cellular Uptake of Fluorinated Chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) Complexes. (2024). ACS Omega, 9(33), 36986-37001. Available at: [https://www.researchgate.net/publication/382902787_Transferrin_Receptor-Mediated_Cellular_Uptake_of_Fluorinated_ChloridoN_N'-bis salicylidene-12-phenylenediamineironIII_Complexes]([Link] salicylidene-12-phenylenediamineironIII_Complexes)

  • Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. (2019). Molecules, 24(18), 3291. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (CAS 383417-50-3), a glucosidase inhibitor utilized in research settings.[1] Given the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound, this document synthesizes best practices from regulatory guidelines and chemical safety principles to ensure the protection of laboratory personnel and the environment.

The core principle of this guidance is risk mitigation. While the parent compound, 1-deoxynojirimycin, is not classified as a hazardous substance according to available SDS documentation, the introduction of a trifluorononyl group warrants a cautious approach.[2] Fluorinated organic compounds can present unique environmental and health considerations. Therefore, treating this compound as a hazardous chemical waste is the most prudent course of action.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough risk assessment is paramount. This involves understanding the chemical properties of this compound and the potential hazards associated with its handling and disposal.

Chemical Properties Summary:

PropertyValueSource
CAS Number 383417-50-3[1]
Molecular Formula C14H26F3NO5[1]
Molecular Weight 345.36 g/mol [1]
Known Activity Glucosidase inhibitor[1][3][4]
Physical Form Typically a solidInferred from similar compounds
Solubility Slightly soluble in DMSO, Methanol, and Water[5]

The trifluoromethyl group (-CF3) is a key feature of this molecule. While it imparts specific biological activity, it also necessitates careful consideration during disposal due to the persistence of some fluorinated compounds in the environment.[6]

Personal Protective Equipment (PPE) and Handling

Proper handling is the first line of defense against accidental exposure. All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

Recommended PPE:

  • Eye Protection: Chemical splash goggles are mandatory.[8]

  • Hand Protection: Nitrile gloves are recommended. For extensive handling, consider double-gloving.[8]

  • Body Protection: A standard laboratory coat is required.[8]

  • Respiratory Protection: Generally not required when handled in a fume hood. If there is a risk of generating dust or aerosols outside of a containment device, a NIOSH-approved respirator may be necessary.[8]

Segregation and Waste Collection Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[9]

Step-by-Step Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. Plastic containers are often preferred for their durability.[10]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[11] Also, list the CAS number (383417-50-3) and an approximate concentration if in solution.

  • Waste Streams:

    • Solid Waste: Collect unused or expired solid compound, as well as any contaminated materials like weighing paper, gloves, and pipette tips, in the designated waste container.[8]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Management: Keep the waste container securely closed when not in use.[10] Store it in a designated satellite accumulation area within the laboratory.[10]

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Waste Generated (Solid or Liquid) B Characterize Waste: This compound CAS: 383417-50-3 A->B C Is the waste mixed with other hazardous materials? B->C D Segregate into a dedicated, labeled hazardous waste container. C->D No E Follow institutional guidelines for mixed hazardous waste. C->E Yes F Store in a designated Satellite Accumulation Area. D->F E->F G Arrange for pickup by the institution's Environmental Health & Safety (EHS) office. F->G H Final Disposal by licensed hazardous waste vendor. G->H

Caption: Decision workflow for the safe disposal of this compound.

Decontamination Procedures

After handling and disposal, it is essential to decontaminate surfaces and equipment to remove any residual compound.

Decontamination Steps:

  • Surface Cleaning: Wipe down the work area (fume hood sash, benchtop) with a solvent known to solubilize the compound, such as methanol or ethanol, followed by a general-purpose laboratory cleaner.

  • Equipment Cleaning: Clean any non-disposable equipment that came into contact with the compound using an appropriate solvent.

  • Waste from Decontamination: All cleaning materials (e.g., wipes, paper towels) should be disposed of as solid hazardous waste in the designated container.

Regulatory Compliance

All laboratory waste disposal is governed by federal, state, and local regulations. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[12][13][14]

Your institution's Chemical Hygiene Plan (CHP) is a critical resource that outlines specific procedures for hazardous waste management.[13][15] Always consult your CHP and your institution's EHS office for specific guidance.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material.

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spill:

    • Evacuate the area immediately.

    • Notify your supervisor and your institution's emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8]

    • Seek immediate medical attention after any exposure.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Evaluation of the anti-hyperglycemic effect and safety of microorganism 1-deoxynojirimycin . PLOS ONE. [Link]

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  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • 1-Deoxynojirimycin and Its Derivatives: A Mini Review of the Literature . ResearchGate. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review . PubMed Central. [Link]

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  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Therapeutic Prospects of Mulberry-Derived DNJ: A Review . The Pharma Innovation. [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived ‘forever chemicals’ . University of Oxford. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin (CAS 383417-50-3). As a specialized derivative of deoxynojirimycin and a member of the organofluorine class of compounds, its unique structure necessitates a robust and well-reasoned safety protocol. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Proactive Stance on Safety

While comprehensive toxicological data for this compound is not extensively published, a rigorous safety protocol can be developed by analyzing its structural components. The molecule combines a piperidine core, characteristic of iminosugars, with a trifluorinated nonyl ether chain.

  • Deoxynojirimycin (DNJ) Core: The parent iminosugar, 1-Deoxynojirimycin, is generally not classified as hazardous.[1] However, its derivatives can exhibit varied biological activities and potential irritant properties.[2]

  • Organofluorine Moiety: The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties.[3] The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability.[4] While this stability is advantageous in drug design, it can also translate to environmental persistence and unique toxicological profiles.[5][6]

Therefore, our safety paradigm must be predicated on the potential hazards associated with organofluorine compounds, treating the substance with appropriate caution until more specific data becomes available.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for various laboratory operations involving this compound. The rationale behind each selection is detailed in the subsequent sections.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety Goggles with Side ShieldsDouble Nitrile GlovesFlame-Resistant Lab CoatRecommended (N95 or higher)
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatRecommended if not in a fume hood
Large-Scale Operations (>1g) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatRequired (Use in a certified chemical fume hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron or CoverallsRequired (NIOSH-approved respirator)
Eye and Face Protection: The First Line of Defense

Directive: At a minimum, tight-fitting safety goggles are mandatory for all procedures.[7]

  • Causality: The primary risk during handling is accidental splashing of solutions or aerosolization of the solid powder. Standard safety glasses do not provide a seal around the eyes and are insufficient. For tasks with a higher risk of splashing, such as transferring solutions or handling larger quantities, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[3]

Hand Protection: Preventing Dermal Absorption

Directive: Double-gloving with powder-free nitrile gloves is required for all handling activities.

  • Causality: Many organic compounds can be absorbed through the skin. The trifluorinated chain may alter the lipophilicity of the molecule, potentially affecting its dermal penetration capability. Double-gloving provides a critical layer of redundancy. If the outer glove becomes contaminated, it can be safely removed without exposing the skin. The inner glove then protects the user while they exit the contaminated area or re-glove. Gloves should be changed every 30-60 minutes or immediately upon known contact.[8] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.

Body Protection: Shielding Against Contamination

Directive: A flame-resistant lab coat should be worn at all times and kept fully fastened. For larger-scale work, a chemical-resistant apron is necessary.

  • Causality: A lab coat serves as a removable barrier between you and any potential spills or contamination.[3] In the event of a significant spill, the immediate removal of the contaminated lab coat can prevent prolonged skin contact. For procedures with a higher risk of splashes or when handling larger volumes, a chemical-resistant apron or "bunny suit" coveralls provide superior protection.[9]

Respiratory Protection: Mitigating Inhalation Risks

Directive: Handling of the solid compound outside of a certified chemical fume hood requires respiratory protection.

  • Causality: Fine powders can be easily aerosolized, creating an inhalation hazard. While the specific inhalation toxicity is unknown, the precautionary principle dictates that exposure should be minimized. All weighing and reconstitution of the solid material should ideally be performed within a chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory to prevent inhalation of airborne particles.[7]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Sequence
  • Body Protection: Don lab coat and/or apron.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Hand Protection: Don the first pair of gloves. Tuck the cuff of the glove under the sleeve of the lab coat. Don the second pair of gloves over the first, ensuring the cuff goes over the sleeve of the lab coat.

Doffing (Taking Off) PPE Sequence

The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean hands.

  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Body Protection: Unfasten the lab coat. Leaning forward, shrug it off your shoulders, touching only the inside of the garment. Turn it inside out as you remove it.

  • Eye and Face Protection: Remove the face shield and goggles from the back of your head.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Don Body Protection d2 2. Don Respirator (if needed) d1->d2 d3 3. Don Eye/Face Protection d2->d3 d4 4. Don Gloves (Double Pair) d3->d4 f1 1. Remove Outer Gloves f2 2. Remove Body Protection f1->f2 f3 3. Remove Eye/Face Protection f2->f3 f4 4. Remove Respirator f3->f4 f5 5. Remove Inner Gloves f4->f5 f6 6. Wash Hands f5->f6

Caption: A workflow for the correct sequence of donning and doffing PPE.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount. Ensure a chemical spill kit is readily accessible.[10]

Small Spill (Contained, <100 mL)
  • Alert: Alert personnel in the immediate area.

  • Contain: If a liquid, create a dike around the spill using an absorbent material like vermiculite or cat litter.[10] For a solid, gently cover it with a plastic sheet to prevent dust from spreading.[7]

  • Absorb: Working from the outside in, apply absorbent material to the spill.[10]

  • Collect: Using a scoop or tongs, collect the absorbed material and place it into a designated, sealable waste container.[11]

  • Clean: Wipe the area with a damp paper towel. Decontaminate the area if necessary.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[3]

Large Spill

For any large or unmanageable spill, evacuate the area immediately and contact your institution's emergency response team or environmental health and safety office.[3]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3] Seek immediate medical attention. For compounds that can generate hydrofluoric acid upon decomposition, application of calcium gluconate gel after flushing may be necessary.[3]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, provide assistance as trained.[3] Seek immediate medical attention.

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step to protect both personnel and the environment.

  • Contaminated PPE: All gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed waste container.[3] Do not dispose of this material in regular trash.

  • Chemical Waste: Unused quantities of the compound and any waste generated from experiments or spill cleanups must be collected in clearly labeled, compatible containers.[3] These materials must be disposed of through your institution's hazardous waste program.[3] Due to the persistence of many organofluorine compounds, they should not be flushed down the drain or disposed of in municipal landfills.[12][13] Incineration by a specialized waste management service is often the preferred method for the complete destruction of such compounds.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.